Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid
Description
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Properties
IUPAC Name |
bicyclo[4.2.0]octa-1(6),2,4-triene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9(11)8-4-2-6-1-3-7(6)5-8/h2,4-5H,1,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOOVFMUCRDVNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C1C=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid: Structure, Synthesis, and Therapeutic Potential
Foreword: Unveiling a Scaffold of Untapped Potential
In the landscape of medicinal chemistry and drug development, the pursuit of novel molecular architectures that confer unique pharmacological properties is relentless. The benzocyclobutene (BCB) scaffold, a strained bicyclic system, has emerged as a compelling structural motif, offering a unique combination of rigidity and reactivity.[1][2] This guide focuses on a specific, yet underexplored, member of this family: Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid. While its isomer, the 7-carboxylic acid derivative, has garnered more attention, particularly as a key intermediate in the synthesis of the heart failure medication Ivabradine, the 3-carboxylic acid variant presents its own intriguing profile for researchers and drug development professionals.[3] This document aims to provide a comprehensive technical overview of its molecular structure, plausible synthetic routes, and the broader therapeutic relevance of the benzocyclobutene core.
Molecular Structure and Physicochemical Properties
This compound, also known as Cyclobutabenzene-4-carboxylic acid, possesses the molecular formula C₉H₈O₂ and a molecular weight of 148.16 g/mol .[4] The core of the molecule is the bicyclo[4.2.0]octa-1,3,5-triene system, which consists of a benzene ring fused to a cyclobutene ring. This fusion imparts significant ring strain, a defining characteristic that dictates its chemical reactivity.[5] The carboxylic acid moiety is positioned on the benzene ring portion of the scaffold.
A survey of available data indicates a scarcity of published, experimentally determined spectroscopic data (NMR, IR, MS) for this specific isomer. Much of the readily available spectral information pertains to the 7-carboxylic acid isomer.[6] However, based on its structure and data from chemical suppliers, we can compile the following table of key properties.
| Property | Value | Source |
| CAS Number | 875-94-5 | [4] |
| Molecular Formula | C₉H₈O₂ | [4] |
| Molecular Weight | 148.16 g/mol | [4] |
| Physical Form | Solid | |
| Purity (Typical) | ≥97% | [4] |
| Storage | Room temperature, sealed in dry conditions | |
| Synonyms | Cyclobutabenzene-4-carboxylic acid | [4] |
Synthesis and Reactivity: Harnessing Strain for Molecular Construction
The inherent strain of the benzocyclobutene ring system is a double-edged sword: it provides a thermodynamic driving force for unique chemical transformations but also necessitates carefully controlled synthetic conditions to avoid unwanted side reactions.
Proposed Synthetic Pathway: Oxidation of the Aldehyde Precursor
A highly plausible and logical synthetic route to this compound is the oxidation of its corresponding aldehyde, Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde.[7] The Jones oxidation, a robust and well-established method for converting aldehydes to carboxylic acids, stands out as a prime candidate for this transformation.[8][9]
The underlying principle of the Jones oxidation involves the use of chromic acid (H₂CrO₄), typically formed in situ from chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone.[9] The aldehyde first undergoes hydration to form a geminal diol, which then reacts with the chromic acid to form a chromate ester. A subsequent elimination step, often rate-determining, yields the carboxylic acid and a reduced chromium species.[5]
Caption: Proposed synthesis of the target molecule via Jones oxidation.
Experimental Protocol: A Representative Jones Oxidation
The following protocol is a generalized procedure for the Jones oxidation of an aromatic aldehyde and should be adapted and optimized for the specific substrate, Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as chromium (VI) compounds are toxic.[10]
Step 1: Preparation of the Jones Reagent (2.5 M)
-
In a beaker equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 25.0 g (0.25 mol) of chromium trioxide (CrO₃) in 75 mL of deionized water.
-
Slowly and with vigorous stirring, add 25 mL of concentrated sulfuric acid (H₂SO₄). Caution: This addition is highly exothermic. The temperature must be maintained below 20 °C.[5]
-
Once the addition is complete, allow the orange-red solution to warm to room temperature.
Step 2: Oxidation Reaction
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde (10 mmol) in acetone (50 mL).
-
Cool the solution in an ice-water bath to 0-5 °C.
-
Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred aldehyde solution. The rate of addition should be controlled to maintain the reaction temperature below 20 °C. A color change from orange-red to a greenish precipitate will be observed.[5]
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Step 3: Work-up and Purification
-
Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears and a green solution persists.[10]
-
Remove the acetone under reduced pressure.
-
Add 100 mL of water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution.
-
Acidify the aqueous bicarbonate layer with 6M HCl until a precipitate forms.
-
Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Caption: Experimental workflow for the proposed Jones oxidation.
Key Reactivity: The Electrocyclic Ring-Opening
A cornerstone of benzocyclobutene chemistry is its propensity to undergo thermal electrocyclic ring-opening to form a highly reactive o-xylylene (or o-quinodimethane) intermediate.[11] This transformation, driven by the release of the four-membered ring's strain, provides a powerful tool for constructing complex polycyclic systems via subsequent pericyclic reactions, such as Diels-Alder cycloadditions. This reactivity makes benzocyclobutene derivatives, including the title compound, valuable synthons in organic synthesis.[2]
Applications in Drug Development and Medicinal Chemistry
While direct applications of this compound in marketed drugs are not documented, the benzocyclobutene (BCB) core is an increasingly recognized "privileged scaffold" in medicinal chemistry. Its rigid structure can lock pendant functional groups in specific spatial orientations, which is advantageous for optimizing interactions with biological targets.
Case Study 1: Ivabradine - A Cardiovascular Drug The heart failure drug Ivabradine prominently features a dimethoxy-substituted bicyclo[4.2.0]octa-1,3,5-triene moiety, derived from the 7-carboxylic acid isomer.[3] The BCB scaffold serves as a rigid, lipophilic core that correctly positions the pharmacophoric elements for binding to the If ion channel in the sinoatrial node.
Case Study 2: Novel General Anesthetics Recent research has identified a series of novel benzocyclobutene derivatives as potent general anesthetics.[1] In these compounds, the BCB core acts as a rigid surrogate for more flexible benzylic structures, leading to molecules with improved therapeutic windows compared to earlier leads. This work underscores the potential of the BCB scaffold to impart favorable pharmacokinetic and pharmacodynamic properties.[1]
The Role of the Carboxylic Acid Group The carboxylic acid functional group is a crucial component in over 450 marketed drugs.[12] It can act as a key pharmacophoric element by engaging in hydrogen bonding or ionic interactions with receptor sites. Furthermore, its ionizable nature significantly influences a molecule's solubility, absorption, and distribution properties.[12][13] The introduction of a carboxylic acid onto the BCB scaffold, as in the title compound, therefore represents a strategic design choice for creating new drug candidates that combine the unique conformational constraints of the BCB core with the well-understood physicochemical and pharmacological contributions of a carboxylate group.
Caption: The role of the BCB scaffold in drug development.
Conclusion and Future Outlook
This compound represents a fascinating, albeit underutilized, building block for chemical and pharmaceutical research. Its rigid, strained core offers a unique platform for the design of novel therapeutics. While a lack of readily available experimental data for this specific isomer presents a challenge, established synthetic methodologies, such as the Jones oxidation, provide a clear path to its synthesis. The proven success of the broader benzocyclobutene class in approved drugs and advanced clinical candidates strongly suggests that this and related derivatives are ripe for exploration. For drug development professionals, the strategic incorporation of this scaffold could unlock new avenues for modulating biological targets and developing next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A better route to benzocyclobutenes, sought-after buildingblocks for drugs | EurekAlert! [eurekalert.org]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bicyclo(4.2.0)octa-1,3,5-triene-7-carboxylic acid | C9H8O2 | CID 302324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 9. Jones Oxidation [organic-chemistry.org]
- 10. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. application.wiley-vch.de [application.wiley-vch.de]
An In-Depth Technical Guide to Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid: A Versatile Building Block for Complex Molecular Architectures
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Potential of a Strained Bicyclic System
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid, with the CAS number 875-94-5, is a fascinating molecule that holds significant promise as a versatile building block in organic synthesis, medicinal chemistry, and materials science.[1] Its structure, featuring a strained cyclobutane ring fused to a benzene ring, imparts unique chemical reactivity that allows for the construction of complex polycyclic systems.[2] This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its applications and handling, designed to equip researchers and drug development professionals with the knowledge to effectively utilize this valuable synthetic intermediate.
Molecular Structure and Physicochemical Properties
The core of this molecule is the bicyclo[4.2.0]octa-1,3,5-triene system, commonly known as benzocyclobutene. The carboxylic acid moiety at the 3-position provides a handle for a wide range of chemical transformations, including amidation, esterification, and reduction.[3]
Chemical Structure
References
An In-Depth Technical Guide to the Physical Properties of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid, a derivative of the strained benzocyclobutene core, represents a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique bicyclic structure, featuring a fusion of aromatic and strained four-membered rings, imparts distinct reactivity and conformational properties. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering a critical resource for its application in research and development. Understanding these fundamental characteristics is paramount for the strategic design of synthetic routes and the development of novel therapeutics and advanced materials. This document synthesizes available data to provide a detailed technical profile of this intriguing molecule.
Chemical Identity and Molecular Structure
IUPAC Name: this compound Synonyms: 4-Carboxylbenzocyclobutene, Cyclobutabenzene-4-carboxylic acid[1] CAS Number: 875-94-5[1] Molecular Formula: C₉H₈O₂[1] Molecular Weight: 148.16 g/mol [1]
The structure of this compound is characterized by a benzocyclobutene scaffold with a carboxylic acid group at the 3-position of the bicyclic system. The fusion of the cyclobutane and benzene rings results in significant ring strain, which is a key determinant of its chemical reactivity.
Physicochemical Properties: A Tabulated Summary
A comprehensive understanding of the physicochemical properties of a compound is the bedrock of its application in drug development and materials science. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, as well as formulation and material characteristics. The table below summarizes the available experimental and predicted data for this compound. It is critical to note that much of the available data is predicted, and experimental verification is recommended for mission-critical applications.
| Property | Value | Source/Comment |
| Physical State | Solid | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 139-140 °C (Predicted) | [3] |
| ~210-223 °C (Predicted) | [4] | |
| Boiling Point | 306.1 ± 31.0 °C (Predicted) | [3] |
| Solubility | Soluble in ether, dimethyl sulfoxide, and chlorine compounds.[4] Insoluble in water.[5] | General solubility for carboxylic acids.[5] |
| pKa | 4.44 ± 0.20 (Predicted) | [3] |
| LogP | 1.4834 (Predicted) | [1] |
| Purity | ≥97% | Commercially available data.[1] |
Expert Insights on Property Discrepancies: The notable difference in the predicted melting points highlights the challenges in accurately modeling the physical properties of strained ring systems. The higher predicted value may be an overestimation due to the rigid bicyclic structure, while the lower value might be more representative. Experimental determination is crucial to resolve this ambiguity. The predicted pKa is in the expected range for a benzoic acid derivative, suggesting it will exist predominantly in its deprotonated, carboxylate form at physiological pH.
Spectral Data and Characterization Workflow
Logical Workflow for Spectroscopic Analysis
References
An In-Depth Technical Guide to Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The intricate world of medicinal chemistry continually seeks novel molecular scaffolds that can unlock new therapeutic possibilities. Among these, strained ring systems have garnered significant attention due to their unique reactivity and conformational constraints, which can impart desirable pharmacological properties. Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid, a derivative of benzocyclobutene, represents a compelling yet underexplored scaffold. This technical guide provides a comprehensive overview of its synthesis, detailed characterization, and burgeoning applications in the field of drug development, offering insights for researchers aiming to harness its potential.
Unveiling the Molecule: Nomenclature and Physicochemical Properties
The systematic IUPAC name for the topic compound is This compound . This nomenclature precisely describes its fused ring structure, consisting of a benzene ring fused to a cyclobutene ring, with a carboxylic acid group at the 3-position of the bicyclic system. It is also commonly referred to by its synonym, 4-carboxybenzocyclobutene.[1]
The unique structural feature of this molecule is the strained four-membered ring fused to the aromatic system. This strain energy influences its reactivity, making it a valuable intermediate in organic synthesis.[2] The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | [1][3] |
| Molecular Weight | 148.16 g/mol | [1][3] |
| IUPAC Name | This compound | |
| Synonyms | 4-Carboxybenzocyclobutene, Cyclobutabenzene-4-carboxylicacid | [1] |
| CAS Number | 875-94-5 | [1] |
| Physical Form | Solid | |
| Purity | ≥97% (commercially available) | [1] |
| Storage | Room temperature, sealed in dry conditions | [1] |
The Synthetic Challenge: Crafting the Strained Ring System
The synthesis of benzocyclobutene derivatives, including the title carboxylic acid, presents a unique challenge due to the inherent strain of the four-membered ring. Several synthetic strategies have been developed, with the Wolff rearrangement of α-diazoketones emerging as a powerful method for the construction of such strained systems through ring contraction.[4][5]
Retrosynthetic Analysis and Key Transform
A plausible retrosynthetic pathway for this compound involves the Wolff rearrangement of a suitable α-diazoketone precursor. This key transformation allows for the contraction of a six-membered ring to the desired four-membered cyclobutene fused to the benzene ring.
Caption: Retrosynthetic analysis for the target molecule.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of the α-Diazoketone Precursor
-
Starting Material: A suitably substituted 1-indanone derivative is the key starting material.
-
Diazotization: The 1-indanone is reacted with a diazotizing agent, such as tosyl azide in the presence of a base (e.g., triethylamine), to introduce the diazo group at the α-position to the carbonyl. This reaction is typically carried out in an inert solvent like acetonitrile at controlled temperatures.
Step 2: Photochemical Wolff Rearrangement
-
Reaction Setup: The synthesized α-diazoketone is dissolved in a suitable solvent system, often a mixture that includes a nucleophile like water or an alcohol to trap the intermediate ketene. A common solvent system is aqueous tetrahydrofuran (THF).
-
Photolysis: The solution is irradiated with a UV lamp (typically a medium-pressure mercury lamp) at a specific wavelength that promotes the extrusion of nitrogen gas and the subsequent rearrangement. The reaction is usually conducted at low temperatures to minimize side reactions. The photochemical approach is often preferred over thermal methods as it can be performed under milder conditions.[4]
-
Mechanism: Upon photolysis, the α-diazoketone loses a molecule of nitrogen to form a highly reactive α-ketocarbene. This intermediate undergoes a 1,2-rearrangement, where a carbon from the benzene-fused ring migrates to the carbene carbon, leading to the formation of a ketene. This rearrangement results in the contraction of the six-membered ring to the four-membered ring of the benzocyclobutene core.
-
Trapping the Ketene: The in-situ generated ketene is highly electrophilic and is immediately trapped by the nucleophile present in the reaction mixture (water in this case), leading to the formation of the carboxylic acid.
Caption: Workflow of the photochemical Wolff rearrangement.
Step 3: Purification and Characterization
-
Work-up: After the reaction is complete (monitored by techniques like TLC or LC-MS), the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving acidification to protonate the carboxylate and extraction with an organic solvent like ethyl acetate.
-
Purification: The crude product is purified using column chromatography on silica gel or by recrystallization to obtain the pure this compound.
-
Characterization: The structure and purity of the final compound are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.
Structural Elucidation and Analytical Data
Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for this compound.
| Analytical Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. Aliphatic protons of the cyclobutene ring as multiplets in the range of 3.0-4.0 ppm. A broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Carbonyl carbon signal around 170-180 ppm. Aromatic carbon signals between 120-150 ppm. Aliphatic carbon signals of the cyclobutene ring in the range of 30-50 ppm. |
| Mass Spectrometry (MS) | Expected molecular ion peak [M]+ at m/z 148.05. |
| Infrared (IR) Spectroscopy | A broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹. A sharp C=O stretch for the carbonyl group around 1700 cm⁻¹. C-H stretches for aromatic and aliphatic protons. |
Applications in Drug Discovery and Medicinal Chemistry
The benzocyclobutene scaffold is a privileged structure in medicinal chemistry, appearing in several biologically active molecules. Its rigid and strained nature can be exploited to orient substituents in a specific and predictable manner, leading to enhanced binding affinity and selectivity for biological targets.[6]
A Key Building Block for Complex Molecules
This compound serves as a versatile building block for the synthesis of more complex pharmaceutical agents. The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or reduction to an alcohol, allowing for the introduction of diverse pharmacophores.
A notable example of a drug containing the benzocyclobutene moiety is Ivabradine , a heart rate-lowering agent used for the treatment of stable angina.[6] While not a direct derivative of the title compound, the synthesis of Ivabradine and its analogs often involves intermediates with the benzocyclobutene core, highlighting the importance of this scaffold in cardiovascular drug discovery.[7]
Potential as a Bioisostere
The carboxylic acid group is a common feature in many drugs, often crucial for interacting with biological targets. However, it can also lead to poor pharmacokinetic properties. In drug design, the concept of bioisosterism is often employed, where a functional group is replaced by another with similar steric and electronic properties to improve the drug's overall profile. The rigid framework of this compound could potentially be explored as a bioisosteric replacement for other acidic groups in drug candidates, offering a novel way to modulate their activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Exploration of Biological Activity
While the specific biological activity of this compound is not extensively documented, derivatives of the related Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde have shown promise as antibacterial and anticancer agents.[8] The proposed mechanisms of action include the disruption of bacterial cell wall synthesis and the induction of apoptosis in cancer cells.[8] This suggests that the benzocyclobutene scaffold itself may possess intrinsic biological activity that warrants further investigation.
Caption: Role in the drug development process.
Future Perspectives and Conclusion
This compound stands as a molecule of significant interest for synthetic and medicinal chemists. Its challenging synthesis, rooted in the chemistry of strained rings, offers opportunities for methodological innovation. The Wolff rearrangement provides a viable, albeit technically demanding, route to this scaffold.
For drug development professionals, this compound represents a largely untapped resource. Its rigid structure and the versatile carboxylic acid handle make it an ideal starting point for the construction of novel compound libraries. Future research should focus on developing more efficient and scalable synthetic routes, exploring the diverse chemical space accessible from this scaffold, and conducting thorough biological evaluations to uncover its full therapeutic potential. The insights provided in this guide aim to catalyze further exploration into this fascinating molecule, paving the way for the discovery of next-generation therapeutics.
References
- 1. chemscene.com [chemscene.com]
- 2. Crystallography Open Database: Search results [qiserver.ugr.es]
- 3. Bicyclo(4.2.0)octa-1,3,5-triene-7-carboxylic acid | C9H8O2 | CID 302324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Wolff-Rearrangement [organic-chemistry.org]
- 5. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 6. A better route to benzocyclobutenes, sought-after buildingblocks for drugs - Scripps Research chemists devise a new, C-H activation-based method for the synthesis of BCBs [bionity.com]
- 7. FR2993561B1 - PROCESS FOR ENZYMATIC SYNTHESIS OF (7S) -1- (3,4-DIMETHOXY BICYCLO [4.2.0] OCTA-1,3,5-TRIENE 7-YL) N-METHYL METHANAMINE, AND APPLICATION TO THE SYNTHESIS OF THE IVABRADINE AND ITS SALTS - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Bicyclo[4.2.0]octa-1,3,5-triene Carboxylic Acids: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Value of the Benzocyclobutene Scaffold
The bicyclo[4.2.0]octa-1,3,5-triene framework, commonly known as benzocyclobutene (BCB), represents a class of strained cyclic hydrocarbons that have garnered significant interest in both materials science and medicinal chemistry.[1][2] The fusion of a cyclobutane ring to a benzene ring imparts unique chemical properties, most notably the propensity to undergo thermal electrocyclic ring-opening to form highly reactive o-xylylene (or o-quinodimethane) intermediates.[3][4] This reactivity makes benzocyclobutene derivatives powerful synthons for the construction of complex polycyclic and heterocyclic systems through Diels-Alder reactions and other cycloadditions.[4][5]
For drug development professionals, the benzocyclobutene moiety serves as a versatile and rigid scaffold that can be strategically incorporated into molecular designs to enhance pharmacological properties. Its presence in approved drugs, such as the heart-failure medication ivabradine, underscores its clinical relevance.[3][6] The introduction of a carboxylic acid functionality onto the benzocyclobutene core further enhances its utility, providing a handle for derivatization, modulation of physicochemical properties, and interaction with biological targets.
This technical guide provides a comprehensive overview of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid, its primary positional isomers, and their synonyms. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, spectroscopic characterization, and strategic applications of these valuable building blocks.
PART 1: Nomenclature, Synonyms, and Isomerism
The systematic IUPAC name for the parent structure is Bicyclo[4.2.0]octa-1,3,5-triene. However, a variety of synonyms are commonly used in the literature, often based on the "benzocyclobutene" nomenclature. Understanding these naming conventions is crucial for effective literature searching and communication.
Core Synonyms
The core structure, Bicyclo[4.2.0]octa-1,3,5-triene, is also referred to as:
Isomers of Bicyclo[4.2.0]octa-1,3,5-triene Carboxylic Acid
The placement of the carboxylic acid group on the bicyclic system gives rise to several positional isomers. The most frequently encountered isomers are those where the carboxyl group is attached to either the aromatic ring or the cyclobutane ring.
| Systematic Name | Common Synonyms | CAS Number | Structure |
| This compound | 4-Benzocyclobutenecarboxylic acid, Cyclobutabenzene-4-carboxylic acid[8] | 875-94-5[8] | |
| Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | 1-Benzocyclobutenecarboxylic acid, Benzocyclobutane-1-carboxylic acid[9] | 14381-41-0[9] | |
| Bicyclo[4.2.0]octa-1,3,5-triene-2-carboxylic acid | 3-Benzocyclobutenecarboxylic acid | 1708-58-3[10] | ![]() |
PART 2: Synthesis of Key Isomers
The synthesis of benzocyclobutene carboxylic acids can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid and Derivatives
This isomer is arguably the most significant from a pharmaceutical perspective, being a key precursor to ivabradine.[11][12]
A common and scalable route involves the hydrolysis of the corresponding nitrile, 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile. This method is central to the industrial synthesis of the ivabradine intermediate.
Protocol: Synthesis of 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid [13]
-
Reaction Setup: A mixture of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (2 g, 10.6 mmol) and potassium hydroxide (17 equivalents) in ethanol (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The mixture is heated to reflux and maintained for 8 hours.
-
Workup: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
Acidification and Extraction: The residue is acidified with 1 N aqueous HCl and extracted three times with ethyl acetate (3 x 50 mL).
-
Isolation: The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the carboxylic acid product.
Causality of Experimental Choices:
-
KOH and Ethanol: The use of a strong base in an alcoholic solvent facilitates the hydrolysis of the nitrile to the carboxylate salt.
-
Reflux: Heating is necessary to drive the hydrolysis reaction to completion in a reasonable timeframe.
-
Acidification: Protonation of the carboxylate salt with a strong acid is required to generate the neutral carboxylic acid, which is then extractable into an organic solvent.
For the production of enantiomerically pure intermediates, enzymatic methods have been developed. These offer high selectivity and are performed under mild conditions.
Conceptual Workflow: Enzymatic Synthesis of (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid [11][14]
Synthesis of this compound
This isomer, with the carboxyl group on the aromatic ring, can be prepared via the oxidation of a suitable precursor.
Conceptual Pathway: Oxidation of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde [15]
Advanced Synthetic Strategies: Palladium-Catalyzed C-H Activation
Recent advances have provided novel methods for constructing the benzocyclobutene core itself, which can then be functionalized. Palladium-catalyzed C-H activation offers a powerful tool for this purpose.[7][13][16]
Conceptual Workflow: Pd-Catalyzed Benzocyclobutene Synthesis [7][13]
This method allows for the direct use of readily available aliphatic acids, expanding access to diverse benzocyclobutene scaffolds.[7][13]
PART 3: Spectroscopic Characterization
Accurate characterization of Bicyclo[4.2.0]octa-1,3,5-triene carboxylic acids and their isomers is essential for confirming their identity and purity. The following sections detail the expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: Signals for protons on the benzene ring typically appear in the range of δ 7.0-7.5 ppm.
-
Cyclobutane Protons: The aliphatic protons on the cyclobutane ring are expected to resonate further upfield, generally between δ 3.0-4.5 ppm, with their exact chemical shift and multiplicity depending on their position and stereochemistry.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group typically appears as a broad singlet far downfield, often above δ 10 ppm.
¹³C NMR:
-
Carbonyl Carbon: The carbon of the carboxylic acid group is expected in the range of δ 170-180 ppm.[13]
-
Aromatic Carbons: Aromatic carbons will appear between δ 105-155 ppm.[13]
-
Aliphatic Carbons: The sp³-hybridized carbons of the cyclobutane ring will be found upfield, typically in the δ 30-50 ppm region.[13]
Spectroscopic Data for 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid [13]
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| δ (ppm) | Assignment |
| 6.78 (s, 1H) | Ar-H |
| 6.72 (s, 1H) | Ar-H |
| 4.25 (dd, J = 4.3, 3.3 Hz, 1H) | -CH- |
| 3.87 (d, J = 1.0 Hz, 6H) | -OCH₃ |
| 3.44–3.41 (m, 2H) | -CH₂- |
Infrared (IR) Spectroscopy
The IR spectra of these compounds are characterized by the absorptions of the carboxylic acid group:
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band for the carbonyl group will be present between 1680-1725 cm⁻¹. Conjugation with the aromatic ring may shift this absorption to a lower wavenumber.
-
C-O Stretch: A medium intensity band for the C-O single bond stretch is expected between 1210-1320 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₈O₂, MW: 148.16 g/mol ) would be expected. Common fragmentation patterns may include the loss of the carboxyl group (-COOH, 45 Da) and other fragments characteristic of the benzocyclobutene core.
PART 4: Reactivity and Applications in Drug Development
Key Reactions: Thermal Ring-Opening and Diels-Alder Cycloaddition
The hallmark reactivity of the benzocyclobutene core is its thermal isomerization to an o-xylylene.[4] This highly reactive diene can be trapped in situ with a dienophile in a [4+2] Diels-Alder cycloaddition to form complex polycyclic structures.[5] The presence of a carboxylic acid group on the starting material allows for the introduction of this functionality into the final product, providing a handle for further synthetic manipulations.
General Scheme: Diels-Alder Reaction of a Benzocyclobutene Carboxylic Acid
Role in Medicinal Chemistry and Drug Design
The rigid benzocyclobutene scaffold is an attractive component in drug design for several reasons:
-
Conformational Rigidity: The strained ring system locks the geometry of adjacent substituents, which can lead to higher binding affinity and selectivity for a biological target.
-
Metabolic Stability: The scaffold can serve as a metabolically stable replacement for more labile groups.
-
Novel Chemical Space: It provides access to unique three-dimensional structures that are often underrepresented in compound libraries.
The carboxylic acid isomers serve as crucial building blocks. For instance, (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a key intermediate in the synthesis of Ivabradine, demonstrating the direct applicability of this class of compounds in the pharmaceutical industry.[11][12][14] Derivatives of the benzocyclobutene core have also been explored as SGLT1/SGLT2 dual inhibitors for the treatment of metabolic syndrome.
Conclusion
This compound and its isomers are valuable and versatile building blocks for organic synthesis and drug discovery. Their unique reactivity, stemming from the strained benzocyclobutene core, allows for the construction of complex molecular architectures. The demonstrated utility of these compounds as key intermediates in the synthesis of marketed drugs like ivabradine highlights their importance for professionals in the pharmaceutical industry. A thorough understanding of their synthesis, spectroscopic properties, and characteristic reactivity is essential for leveraging their full potential in the development of novel therapeutics.
References
- 1. Bicyclo(4.2.0)octa-1,3,5-triene-3-carboxylic acid | C9H8O2 | CID 19795060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gccpo.org [gccpo.org]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Buy Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | 78926-35-9 [smolecule.com]
- 7. Chemistry 211 Experiment 10 [home.miracosta.edu]
- 8. chemscene.com [chemscene.com]
- 9. Bicyclo(4.2.0)octa-1,3,5-triene-7-carboxylic acid | C9H8O2 | CID 302324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1708-58-3|Bicyclo[4.2.0]octa-1,3,5-triene-2-carboxylic acid|BLDPharm [bldpharm.com]
- 11. EP2772547A1 - Method for enzymatic synthesis of (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, and use for the synthesis of ivabradine and the salts thereof - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine | MDPI [mdpi.com]
- 14. db.agepi.md [db.agepi.md]
- 15. Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde | RUO [benchchem.com]
- 16. Benzocyclobutene synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Spectral Analysis of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid
This guide provides a comprehensive overview of the spectral data for Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid (also known as 4-carboxybenzocyclobutene). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of obtaining and interpreting the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this unique bicyclic aromatic compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for the characterization of this molecule.
Molecular Structure and Spectroscopic Significance
This compound (C₉H₈O₂) is a fascinating molecule that combines the structural features of a strained four-membered ring fused to an aromatic system, with a carboxylic acid functional group conferring acidic properties and a site for further chemical modification.[1] The strained cyclobutane ring fused to the benzene ring influences the electronic environment of the aromatic protons and carbons, making its spectral characterization a non-trivial and insightful exercise. Understanding its spectral signature is paramount for confirming its synthesis, assessing its purity, and elucidating its role in further chemical transformations.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to be dominated by signals from the carboxylic acid and the aromatic ring.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Comments |
| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | The broadness is due to hydrogen bonding. |
| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |
| C-H (Aliphatic) | 3000 - 2850 | Medium | Stretching vibrations of the C-H bonds in the cyclobutane ring.[2] |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp | The carbonyl stretch is a very characteristic and intense absorption. For benzoic acids, this is typically in the 1680-1690 cm⁻¹ range.[2] |
| C=C (Aromatic) | 1600, 1500 | Medium to Weak | These two bands are characteristic of the benzene ring stretching vibrations.[2] |
| C-O (Carboxylic Acid) | 1320 - 1210 | Strong | Stretching vibration of the C-O single bond. |
| O-H (Carboxylic Acid) | 950 - 910 | Medium, Broad | Out-of-plane bend of the hydrogen-bonded O-H group. |
Experimental Protocol for IR Spectroscopy
A robust protocol for acquiring the IR spectrum involves the use of an Attenuated Total Reflectance (ATR) accessory with a Fourier-Transform Infrared (FT-IR) spectrometer. This method requires minimal sample preparation.
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged and has a stable baseline.
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The spectra are predicted based on the parent compound, benzocyclobutene, with considerations for the substituent effects of the carboxylic acid group.[3][4]
¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals for the aromatic protons and the aliphatic protons of the cyclobutane ring. The carboxylic acid proton may or may not be observed depending on the solvent and its concentration.
Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Comments |
| -COOH | 10.0 - 13.0 | Singlet, Broad | 1H | Chemical shift is highly variable and depends on concentration and solvent. |
| Aromatic CH | 7.2 - 8.2 | Multiplet | 3H | The exact shifts and coupling patterns will depend on the substitution pattern on the aromatic ring. The electron-withdrawing carboxylic acid group will shift adjacent protons downfield. |
| Aliphatic CH₂ | ~3.2 | Singlet | 4H | In the parent benzocyclobutene, these protons appear as a singlet around 3.18 ppm.[4] The carboxylic acid group is not expected to significantly shift this signal. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carboxylic carbon, the aromatic carbons, and the aliphatic carbons.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Comments |
| -C=O | ~170 | The carbonyl carbon of the carboxylic acid is typically found in this downfield region.[5] |
| Aromatic C-COOH | ~130 | The carbon atom attached to the carboxylic acid group. |
| Aromatic C-H | 120 - 135 | Signals for the protonated aromatic carbons. |
| Aromatic Quaternary C | 145 - 150 | The two carbons at the fusion of the two rings. In benzocyclobutene, these are at ~145 ppm.[3] |
| Aliphatic CH₂ | ~30 | The two equivalent methylene carbons of the cyclobutane ring. In benzocyclobutene, this signal is at 29.7 ppm.[3] |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: A generalized workflow for the spectral analysis of an organic compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and aspects of the molecular structure.
Expected Mass Spectrometric Data
For this compound, the molecular formula is C₉H₈O₂, leading to a monoisotopic mass of approximately 148.05 Da.[6]
Predicted Mass-to-Charge Ratios (m/z)
| Ion | Predicted m/z | Method | Comments |
| [M]⁺ | 148 | EI | The molecular ion peak. |
| [M+H]⁺ | 149 | ESI (+) | Protonated molecule, common in positive ion electrospray ionization.[6] |
| [M-H]⁻ | 147 | ESI (-) | Deprotonated molecule, common in negative ion electrospray ionization.[6] |
| [M-COOH]⁺ | 103 | EI | A likely fragment resulting from the loss of the carboxylic acid group. |
Experimental Protocol for Mass Spectrometry
The choice of ionization technique depends on the desired information. Electron Ionization (EI) is useful for fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that typically provides the mass of the intact molecule.
-
Sample Preparation:
-
For EI (with GC-MS): Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
For ESI (with LC-MS or direct infusion): Dissolve the sample in a solvent mixture compatible with ESI, such as methanol or acetonitrile with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode).
-
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Sample Introduction: Introduce the sample into the mass spectrometer via the chosen method (e.g., gas chromatography, liquid chromatography, or direct infusion).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern or the masses of the adduct ions to confirm the molecular weight and gain structural insights.
Conclusion
The comprehensive spectral analysis of this compound requires a multi-technique approach. While experimental spectra are not widely published, a thorough understanding of spectroscopic principles and comparison with related structures allows for a reliable prediction of the key spectral features. This guide provides the foundational knowledge and practical protocols for researchers to confidently acquire, interpret, and validate the spectral data for this compound, ensuring its correct identification and quality assessment in research and development endeavors.
References
A Technical Guide to the Biological Landscape of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic Acid Derivatives
Abstract
The bicyclo[4.2.0]octa-1,3,5-triene core, a unique strained ring system also known as benzocyclobutene, represents a privileged scaffold in medicinal chemistry. Its constrained conformation and synthetic versatility have led to its incorporation into a range of biologically active molecules. This technical guide provides an in-depth exploration of the biological activities associated with derivatives of bicyclo[4.2.0]octa-1,3,5-triene, with a particular focus on the potential of its carboxylic acid derivatives. While direct research on the 3-carboxylic acid isomer is nascent, this document synthesizes the current understanding by examining the biological profile of closely related analogues, including the isomeric 7-carboxylic acid derivatives and the corresponding 3-carbaldehyde precursors. We will delve into their synthesis, established and putative mechanisms of action in cardiovascular diseases, oncology, and infectious diseases, and present a forward-looking perspective on the therapeutic promise of this intriguing molecular architecture.
Introduction: The Bicyclo[4.2.0]octa-1,3,5-triene Scaffold - A Gateway to Novel Bioactivities
The fusion of a benzene ring with a cyclobutane moiety in the bicyclo[4.2.0]octa-1,3,5-triene structure imparts significant ring strain. This inherent strain is a key feature that medicinal chemists can exploit, as it can lead to unique reactivity and conformational rigidity, properties that are often desirable in the design of potent and selective therapeutic agents. The planarity of the benzene ring juxtaposed with the puckered cyclobutane ring creates a three-dimensional architecture that can facilitate precise interactions with biological targets.
Derivatives of this scaffold have emerged in various therapeutic areas, demonstrating the broad potential of this chemical class.[1][2] This guide will systematically explore the documented biological activities, with a logical progression from the most established applications to more nascent, yet promising, areas of investigation.
Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene Carboxylic Acid Derivatives: Key Methodologies
The synthesis of bicyclo[4.2.0]octa-1,3,5-triene carboxylic acid derivatives is a critical step in exploring their biological potential. Different strategies are employed depending on the desired isomer.
Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic Acid
A common and direct route to the 3-carboxylic acid derivative involves the oxidation of the corresponding 3-carbaldehyde.[3]
Experimental Protocol: Oxidation of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
-
Dissolution: Dissolve Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde in a suitable solvent, such as acetone or a mixture of t-butanol and water.
-
Oxidant Addition: Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), to the solution at a controlled temperature (typically 0°C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess oxidant. Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: Isolate the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Oxidation of the 3-carbaldehyde to the 3-carboxylic acid.
Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid Derivatives
The synthesis of the 7-carboxylic acid isomer is well-documented due to its role as a key intermediate in the production of the cardiovascular drug, Ivabradine.[4][5][6]
Experimental Protocol: Synthesis of (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
This synthesis often involves an enantioselective enzymatic hydrolysis of a nitrile precursor.[7]
-
Enzymatic Hydrolysis: Racemic 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is subjected to enantioselective hydrolysis using a nitrilase enzyme (e.g., from Rhodococcus rhodochrous).
-
Reaction Conditions: The reaction is typically carried out in a biphasic system of an organic solvent and an aqueous buffer at a controlled pH and temperature.
-
Separation: The resulting mixture contains the desired (7S)-carboxylic acid and the unreacted (7R)-nitrile, which can be separated by extraction.
-
Isolation: The aqueous layer is acidified to precipitate the (7S)-carboxylic acid, which is then isolated by filtration and purified.
Caption: Enzymatic synthesis of the 7-carboxylic acid derivative.
Biological Activities of Bicyclo[4.2.0]octa-1,3,5-triene Derivatives
The biological activities of this class of compounds are diverse, with the most compelling evidence in the cardiovascular, anticancer, and antibacterial fields.
Cardiovascular Applications: The Ivabradine Story
The most prominent therapeutic application of a bicyclo[4.2.0]octa-1,3,5-triene derivative is in the cardiovascular drug Ivabradine.[4][5][6]
-
Mechanism of Action: Ivabradine is a heart rate-lowering agent that acts by selectively and specifically inhibiting the cardiac pacemaker If current. This current controls the spontaneous diastolic depolarization in the sinoatrial node and thus regulates the heart rate.
(S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a crucial chiral building block in the industrial synthesis of Ivabradine.[4][6] The synthesis involves the conversion of the carboxylic acid to an amine, which is then coupled with another molecular fragment to yield the final drug.[4][5]
Caption: Role of the bicyclo[4.2.0]octa-1,3,5-triene derivative in Ivabradine's action.
Anticancer Potential: Emerging Evidence
Several studies have pointed towards the anticancer potential of bicyclo[4.2.0]octa-1,3,5-triene derivatives, primarily focusing on the 3-carbaldehyde and its analogues.
-
Cytotoxic Effects: Derivatives of bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer.[4] Some derivatives have been shown to induce over 70% cell death in treated cancer cells within 48 hours.[4]
-
Putative Mechanism: The anticancer activity is thought to be mediated through the induction of apoptosis.[4] While the precise molecular targets are yet to be fully elucidated, interference with cell cycle regulation is a key area of investigation.
Table 1: Anticancer Activity of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde Derivatives
| Cell Line | Activity | Reference |
| Breast Cancer | Significant Cytotoxicity | [4] |
| Colon Cancer | Significant Cytotoxicity | [4] |
Antibacterial Activity: A Promising Frontier
The bicyclo[4.2.0]octa-1,3,5-triene scaffold has also been explored for its antibacterial properties.
-
Activity Spectrum: Derivatives of the 3-carbaldehyde have shown efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.[4]
-
Isomeric Activity: The 7-carboxylic acid isomer has also been incorporated into derivatives of the antibiotic ramoplanin, suggesting its utility in developing novel antibacterial agents.
Table 2: Antibacterial Activity of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde Derivatives
| Bacterial Strain | Activity | Reference |
| Staphylococcus aureus | MICs in low micromolar range | [4] |
| Escherichia coli | MICs in low micromolar range | [4] |
Antioxidant Properties
Hydroquinone derivatives of the bicyclo[4.2.0]octa-1,3,5-triene core, isolated from a marine fungus, have been reported to possess significant antioxidant activity. This suggests that the scaffold can be functionalized to interact with reactive oxygen species, a property that is valuable in the context of various diseases, including neurodegenerative and inflammatory disorders.
Structure-Activity Relationships (SAR) and Future Perspectives
While a comprehensive SAR for the this compound series is yet to be established due to the limited number of studies, some preliminary insights can be drawn from the available data on related compounds:
-
Substitution on the Aromatic Ring: The dimethoxy substitution in the Ivabradine precursor highlights the importance of electron-donating groups on the benzene ring for its specific biological activity.
-
The Nature of the Functional Group: The conversion of the carbaldehyde to a carboxylic acid or other derivatives can significantly modulate the biological activity. Further exploration of amides, esters, and other carboxylic acid bioisosteres is warranted.
-
Stereochemistry: The synthesis of Ivabradine underscores the critical role of stereochemistry in the biological activity of these compounds. The chiral center at the 7-position dictates the interaction with the biological target.
Future Research Directions:
-
Systematic Exploration of 3-Carboxylic Acid Derivatives: There is a clear need for the synthesis and biological evaluation of a library of this compound derivatives to establish a clear SAR for anticancer and antibacterial activities.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds is crucial for their further development as therapeutic agents.
-
Exploration of Other Therapeutic Areas: Given the diverse biological activities observed, this scaffold should be investigated for its potential in other areas, such as neurodegenerative diseases and inflammatory conditions.
Caption: Future research roadmap for this compound derivatives.
Conclusion
The bicyclo[4.2.0]octa-1,3,5-triene scaffold holds significant promise for the development of novel therapeutics. While the 7-carboxylic acid derivatives have found a firm place in cardiovascular medicine, the biological potential of the 3-carboxylic acid isomers remains largely untapped. The preliminary evidence of anticancer and antibacterial activities from related compounds provides a strong rationale for a more focused and systematic investigation of this chemical space. This guide serves as a comprehensive overview of the current knowledge and a call to the scientific community to further explore the rich biological landscape of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. WO2011138625A1 - Industrial process for the synthesis of ivabradine salts - Google Patents [patents.google.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: IVABRADINE SPECTRAL VISIT [orgspectroscopyint.blogspot.com]
- 6. EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt - Google Patents [patents.google.com]
- 7. OMPI – Búsqueda en las colecciones de patentes nacionales e internacionales [patentscope.wipo.int]
The Benzocyclobutene Carboxylic Acid Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
Abstract
The benzocyclobutene (BCB) scaffold, a fascinating fusion of an aromatic ring with a strained four-membered carbocycle, has captivated the attention of chemists for over a century. Its unique reactivity, driven by the facile thermal ring-opening to the highly reactive o-xylylene intermediate, has established it as a versatile building block in organic synthesis. The introduction of a carboxylic acid functionality onto this core structure further enhances its utility, providing a handle for diverse chemical modifications and imparting properties conducive to drug development. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for preparing benzocyclobutene carboxylic acids. We will delve into the causality behind experimental choices in key synthetic protocols and explore the applications of these valuable compounds in modern medicinal chemistry, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Allure of the Strained Ring
The benzocyclobutene moiety is a unique structural motif characterized by the fusion of a benzene ring to a cyclobutane ring. This arrangement results in significant ring strain, making the cyclobutene ring prone to ring-opening reactions. This inherent reactivity is not a liability but rather a powerful tool in the hands of a synthetic chemist. Upon thermal or photochemical activation, benzocyclobutenes undergo a conrotatory ring-opening to form highly reactive o-xylylene (or o-quinodimethane) intermediates. These intermediates are voracious dienes, readily participating in [4+2] cycloaddition (Diels-Alder) reactions with a wide array of dienophiles. This ability to generate complex polycyclic systems in a single, often stereoselective, step is the cornerstone of benzocyclobutene chemistry and a primary driver of its adoption in the synthesis of natural products and complex pharmaceuticals.[1]
The incorporation of a carboxylic acid group onto the benzocyclobutene scaffold introduces a key functional handle. Carboxylic acids are prevalent in pharmaceuticals, often serving as a crucial interaction point with biological targets or as a means to tune physicochemical properties such as solubility and bioavailability.[2][3] The combination of the reactive benzocyclobutene core with the versatile carboxylic acid functionality creates a powerful platform for the design and synthesis of novel therapeutic agents.
A Historical Perspective: From an Overlooked Discovery to a Synthetic Staple
The story of benzocyclobutene begins in the early 20th century, though its significance was not immediately recognized.
-
1909: Finkelstein's Pioneering but Unheralded Work: The first documented synthesis of a benzocyclobutene derivative was reported by the German chemist Hans Finkelstein.[1] His work, part of his doctoral thesis, involved the 1,4-elimination of α,α,α',α'-tetrabromo-o-xylene with sodium iodide. However, this groundbreaking research remained largely unnoticed for decades.
-
1957: Cava and Napier's Confirmation and the Dawn of an Era: It wasn't until nearly half a century later that Michael P. Cava and D. R. Napier independently synthesized benzocyclobutene and confirmed Finkelstein's earlier findings.[4] This rediscovery marked the true beginning of the exploration of benzocyclobutene chemistry.
-
The Rise of o-Xylylene Chemistry: Following Cava and Napier's work, the synthetic utility of benzocyclobutenes began to be appreciated, particularly their role as precursors to o-xylylenes for Diels-Alder reactions. This strategy opened up new avenues for the construction of complex polycyclic molecules.
The development of synthetic methods specifically for benzocyclobutene carboxylic acids followed, with a key breakthrough being the application of the photochemical Wolff rearrangement .
Synthetic Methodologies: Crafting the Benzocyclobutene Carboxylic Acid Core
The synthesis of benzocyclobutene carboxylic acids can be broadly categorized into classical rearrangement-based methods and modern transition-metal-catalyzed approaches.
The Photochemical Wolff Rearrangement: A Ring Contraction Strategy
A robust and widely employed method for the synthesis of 1-benzocyclobutenecarboxylic acid is the photochemical Wolff rearrangement of 2-diazoindan-1-one.[5][6] This elegant reaction proceeds via a ring contraction, extruding nitrogen gas and forming a highly reactive ketene intermediate, which is then trapped by water to yield the desired carboxylic acid.
Causality Behind the Experimental Choices:
-
Starting Material: 2-Diazoindan-1-one is chosen as the precursor due to the facile formation of the diazo group at the α-position to the ketone and the inherent strain of the five-membered ring, which favors the rearrangement to the even more strained four-membered ring of benzocyclobutene.
-
Photochemical Conditions: Irradiation with ultraviolet light provides the necessary energy to induce the extrusion of dinitrogen and initiate the rearrangement. The choice of wavelength and solvent is critical to optimize the yield and minimize side reactions. Aprotic solvents like dioxane or THF are often used to prevent premature trapping of the ketene intermediate.
-
Nucleophilic Trap: Water is the simplest and most common nucleophile used to trap the ketene intermediate, directly affording the carboxylic acid. Other nucleophiles, such as alcohols or amines, can be used to generate the corresponding esters or amides in a single step.
Experimental Protocol: Synthesis of 1-Benzocyclobutenecarboxylic Acid via Photochemical Wolff Rearrangement
Diagrammatic Workflow:
Caption: Workflow for the synthesis of 1-benzocyclobutenecarboxylic acid.
Step-by-Step Methodology:
-
Preparation of 2-Diazoindan-1-one:
-
To a solution of 1-indanone (1.0 eq) in a suitable solvent (e.g., acetonitrile) at 0 °C, add a diazo transfer reagent such as tosyl azide (1.1 eq) and a base like triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent. The crude product is then purified by column chromatography to yield 2-diazoindan-1-one.
-
-
Photochemical Wolff Rearrangement and Trapping:
-
Dissolve 2-diazoindan-1-one (1.0 eq) in a mixture of dioxane and water (e.g., 10:1 v/v).
-
Irradiate the solution with a medium-pressure mercury lamp (e.g., 450W) while maintaining a cool temperature (e.g., 10-15 °C) using a cooling bath. The reaction progress can be monitored by the cessation of nitrogen evolution.
-
After the reaction is complete, concentrate the solution under reduced pressure.
-
Acidify the aqueous residue with dilute HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude 1-benzocyclobutenecarboxylic acid.
-
Purify the product by recrystallization or column chromatography.
-
Self-Validating System: The progress of the reaction can be monitored by TLC or GC-MS. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the characteristic diazo and ketone signals in the IR and NMR spectra and the appearance of a carboxylic acid proton signal in the ¹H NMR are key indicators of a successful reaction.
¹H and ¹³C NMR Data for 1-Benzocyclobutenecarboxylic Acid:
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Integration | Assignment |
| 11.5 (br s) | s | 1H | COOH | |
| 7.4-7.2 (m) | m | 4H | Ar-H | |
| 4.2 (t, J=8.0 Hz) | t | 1H | CH-COOH | |
| 3.6-3.4 (m) | m | 2H | CH₂ |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment |
| 178.5 | C=O | |
| 145.2 | Ar-C | |
| 142.8 | Ar-C | |
| 128.0 | Ar-CH | |
| 127.5 | Ar-CH | |
| 123.0 | Ar-CH | |
| 122.5 | Ar-CH | |
| 45.0 | CH-COOH | |
| 30.1 | CH₂ |
(Note: Chemical shifts are approximate and may vary depending on the solvent and concentration.)[7][8][9][10]
Modern Approaches: Palladium-Catalyzed C-H Activation
In recent years, palladium-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. This approach has been successfully applied to the synthesis of benzocyclobutenes, offering a more direct route from readily available starting materials.[11][12][13]
A notable example is the palladium-catalyzed intramolecular C-H arylation of a substituted bromobenzene bearing a methyl group.[11][12] While this method doesn't directly produce a carboxylic acid, it showcases the potential of C-H activation in constructing the benzocyclobutene core, which can then be functionalized.
Mechanism of Palladium-Catalyzed C-H Activation for Benzocyclobutene Synthesis:
Caption: Mechanism of Pd-catalyzed C-H activation for benzocyclobutene synthesis.
Causality Behind the Experimental Choices:
-
Catalyst System: A palladium(II) acetate/tri-tert-butylphosphine [Pd(OAc)₂/P(tBu)₃] system is often employed. The bulky phosphine ligand promotes the formation of a monoligated palladium(0) species, which is crucial for the oxidative addition and subsequent C-H activation steps.[11][12]
-
Base: A carbonate base, such as potassium carbonate (K₂CO₃), is typically used. The base plays a critical role in the C-H activation step, facilitating the deprotonation of the methyl group in a concerted metalation-deprotonation mechanism.[11][12][13]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is commonly used to dissolve the reactants and facilitate the catalytic cycle.
Applications in Drug Development: The Benzocyclobutene Carboxylic Acid Pharmacophore
The unique structural and reactive properties of benzocyclobutene carboxylic acids have made them attractive scaffolds in drug discovery. The rigid benzocyclobutene core can serve as a conformationally constrained bioisostere for other aromatic or benzylic groups, potentially leading to improved binding affinity and selectivity for biological targets.[2]
Table of Benzocyclobutene-Containing Molecules in Drug Development:
| Compound/Drug Name | Therapeutic Area | Mechanism of Action/Target | Role of Benzocyclobutene Moiety |
| Ivabradine | Cardiology (Heart Failure) | Inhibitor of the If ion current in the sinoatrial node | The benzocyclobutene group is part of the core structure, contributing to the overall shape and binding to the ion channel.[14] |
| SGLT1/SGLT2 Dual Inhibitors | Diabetology | Inhibition of sodium-glucose cotransporters 1 and 2 | The benzocyclobutane-C-glycoside structure provides potent and orally active inhibition.[15] |
| TCB-2 | Psychedelic Research | 5-HT2A receptor agonist | The cyclized phenethylamine structure incorporating the benzocyclobutene ring system leads to potent receptor activation.[16] |
| General Anesthetics | Anesthesiology | Positive allosteric modulator of GABAA receptors | The benzocyclobutene scaffold provides a novel framework for general anesthetics with improved safety profiles. |
Case Study: Benzocyclobutane-C-glycosides as SGLT1/SGLT2 Dual Inhibitors
A compelling example of the application of the benzocyclobutene scaffold in drug design is the development of potent and orally active dual inhibitors of sodium-glucose cotransporters 1 and 2 (SGLT1/SGLT2).[15] These transporters play a crucial role in glucose reabsorption in the intestines and kidneys, respectively, making them attractive targets for the treatment of type 2 diabetes.
The benzocyclobutane-C-glycoside derivatives demonstrated high inhibitory potency against both SGLT1 and SGLT2. The rigid benzocyclobutene moiety likely contributes to a favorable binding conformation within the active sites of these transporters. The carboxylic acid or a bioisosteric equivalent on other parts of the glycoside is often crucial for interaction with key residues in the binding pocket.
The Reactive Intermediate: o-Xylylene and its Role in Synthesis
The synthetic utility of benzocyclobutene carboxylic acids is intrinsically linked to their ability to generate o-xylylene intermediates. This thermal or photochemical ring-opening reaction provides access to a highly reactive diene that can be trapped in a variety of cycloaddition reactions, most notably the Diels-Alder reaction.
Diagram of o-Xylylene Generation and Diels-Alder Reaction:
Caption: Generation of an o-xylylene and its subsequent Diels-Alder reaction.
This strategy allows for the rapid construction of complex, polycyclic frameworks from relatively simple starting materials. The stereochemistry of the Diels-Alder reaction is often highly predictable, following the endo rule, which further enhances its synthetic utility.
Conclusion and Future Outlook
Benzocyclobutene carboxylic acids represent a fascinating and synthetically valuable class of molecules. From their serendipitous discovery to their application in modern drug development, their journey highlights the power of fundamental research in organic chemistry. The unique reactivity of the strained benzocyclobutene core, coupled with the versatility of the carboxylic acid functionality, provides a powerful platform for the synthesis of complex molecules with diverse applications.
Future research in this area is likely to focus on the development of even more efficient and stereoselective synthetic methods. The continued exploration of transition-metal-catalyzed C-H functionalization holds particular promise for streamlining the synthesis of these valuable building blocks. Furthermore, as our understanding of biological systems deepens, the rational design of novel benzocyclobutene carboxylic acid-based therapeutics targeting a wide range of diseases is a compelling prospect for the future of medicinal chemistry.
References
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. 570. Benzocyclobutenes. Part II. A new synthesis of benzocyclobutene and of 1,2-diphenylbenzocyclobutene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Wolff-Rearrangement [organic-chemistry.org]
- 6. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. Synthesis of benzocyclobutenes by palladium-catalyzed C-H activation of methyl groups: method and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Benzocyclobutenes by Palladium-Catalyzed C-H Activation of Methyl Groups: Method and Mechanistic Study [organic-chemistry.org]
- 13. DFT study of the mechanism of benzocyclobutene formation by palladium-catalysed C(sp3)-H activation: role of the nature of the base and the phosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A better route to benzocyclobutenes, sought-after buildingblocks for drugs - Scripps Research chemists devise a new, C-H activation-based method for the synthesis of BCBs [bionity.com]
- 15. Synthesis and biological evaluation of benzocyclobutane-C-glycosides as potent and orally active SGLT1/SGLT2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzocyclobutene - Wikipedia [en.wikipedia.org]
Unlocking Reactivity: A Theoretical Deep-Dive into the Ring Strain of Bicyclo[4.2.0]octa-1,3,5-triene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Tautomeric Balance of Stability and Strain
Bicyclo[4.2.0]octa-1,3,5-triene, more commonly known as benzocyclobutene (BCB), represents a fascinating molecular architecture that marries the thermodynamic stability of an aromatic benzene ring with the inherent kinetic reactivity of a strained four-membered cyclobutene ring.[1] This juxtaposition of properties makes BCB and its derivatives highly valuable building blocks in organic synthesis, polymer science, and materials chemistry. The core of its synthetic utility lies in the high degree of ring strain within the fused bicyclic system. This strain is the driving force behind its characteristic thermal electrocyclic ring-opening to form the highly reactive o-xylylene intermediate, a powerful tool for constructing complex polycyclic systems via Diels-Alder reactions.
This technical guide provides a comprehensive exploration of the theoretical methodologies employed to understand and quantify the ring strain in Bicyclo[4.2.0]octa-1,3,5-triene. We will delve into the computational chemistry techniques that allow for the elucidation of its energetic landscape, the quantification of its strain energy, and the rationalization of its reactivity. For researchers in drug development and materials science, a deep understanding of this strain is paramount for designing novel molecular scaffolds and predicting their thermal behavior.
Deconstructing Ring Strain: A Multifaceted Energetic Penalty
The total strain energy of a cyclic molecule is a composite of several contributing factors that force it to deviate from an idealized, strain-free state. In the case of Bicyclo[4.2.0]octa-1,3,5-triene, the primary contributors to its substantial ring strain are:
-
Angle Strain (Baeyer Strain): This arises from the distortion of bond angles from their ideal values. The sp³-hybridized carbon atoms in the cyclobutene ring are forced into C-C-C bond angles of approximately 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. This compression of bond angles leads to inefficient orbital overlap and a considerable increase in potential energy.
-
Torsional Strain (Pitzer Strain): This results from the eclipsing of bonds on adjacent atoms. The planar nature of the fused benzene ring and the rigidity of the cyclobutene ring lead to eclipsing interactions between the C-H bonds on the cyclobutene moiety, further contributing to the overall strain.
-
Transannular Strain (Prelog Strain): While more significant in medium-sized rings, some degree of steric interaction can occur between non-bonded atoms across the ring system, adding to the energetic penalty.
The fusion of the benzene and cyclobutene rings creates a unique electronic and geometric environment where these strain components are intertwined, influencing the molecule's stability and dictating its reactive pathways.
Theoretical Frameworks for Quantifying Ring Strain
Direct experimental measurement of ring strain is challenging. Consequently, computational chemistry has become an indispensable tool for its quantification. High-level ab initio and Density Functional Theory (DFT) methods provide robust and accurate means to determine the strain energy of cyclic molecules. The general approach involves comparing the energy of the strained cyclic molecule to a hypothetical, strain-free acyclic reference that is structurally equivalent. This is achieved through the use of hypothetical reactions, with isodesmic and homodesmotic reactions being the most common and reliable.
Isodesmic and Homodesmotic Reactions: A Strategy for Error Cancellation
Isodesmic and homodesmotic reactions are theoretical constructs designed to cancel out systematic errors in computational calculations by maintaining the same number and type of bonds on both the reactant and product sides of the equation.[2] This ensures that the calculated enthalpy change of the reaction primarily reflects the difference in strain energy between the cyclic molecule and its acyclic counterparts.
-
Isodesmic Reaction: In an isodesmic reaction, the number of bonds of each formal type (e.g., C-C, C-H, C=C) is conserved. This provides a good first approximation of the strain energy.
-
Homodesmotic Reaction: A more refined approach, the homodesmotic reaction, conserves not only the number of bonds of each type but also the hybridization state of the atoms and the number of hydrogen atoms attached to each carbon. This leads to a more accurate cancellation of errors and a more reliable calculation of strain energy.
A key challenge in the theoretical study of Bicyclo[4.2.0]octa-1,3,5-triene is the selection of appropriate strain-free reference molecules for these hypothetical reactions. The presence of the fused aromatic ring requires careful consideration to ensure that the aromatic stabilization energy is properly accounted for on both sides of the reaction equation.
Computational Protocol for Determining Ring Strain Energy
The following outlines a generalized workflow for the computational determination of the ring strain energy of Bicyclo[4.2.0]octa-1,3,5-triene using an isodesmic or homodesmotic reaction approach.
Step 1: Molecular Structure Optimization
-
The 3D structures of Bicyclo[4.2.0]octa-1,3,5-triene and all reference molecules in the chosen hypothetical reaction are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d) or higher).
-
The optimization process finds the minimum energy conformation of each molecule.
Step 2: Vibrational Frequency Calculation
-
Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
These calculations also provide the zero-point vibrational energy (ZPVE), which is a crucial component of the total energy.
Step 3: Energy Calculation
-
The total electronic energy and the ZPVE are obtained for each optimized molecule.
-
The enthalpy of each molecule at a standard temperature (e.g., 298 K) can also be calculated, which includes thermal corrections to the energy.
Step 4: Strain Energy Calculation
-
The enthalpy change (ΔH) for the isodesmic or homodesmotic reaction is calculated using the following equation: ΔH = [ΣH(products)] - [ΣH(reactants)]
-
This ΔH value is equal to the strain energy of Bicyclo[4.2.0]octa-1,3,5-triene.
Diagram: Computational Workflow for Strain Energy Calculation
Caption: A generalized workflow for the computational determination of ring strain energy.
Quantitative Insights into the Strain of Bicyclo[4.2.0]octa-1,3,5-triene
The thermal ring-opening of Bicyclo[4.2.0]octa-1,3,5-triene to o-xylylene is a concerted, conrotatory process, as predicted by the Woodward-Hoffmann rules. The activation energy for this reaction is a direct reflection of the energy required to overcome the strain of the four-membered ring and break the C-C bond.
| Computational Method | Calculated Activation Energy (ΔG‡) (kcal/mol) | Reference |
| B3LYP | Varies with substituents (lower with electron-donating and -withdrawing groups) | [1] |
| Not specified | Lowered by ~20°C with certain substituents | [1] |
These studies demonstrate that the activation barrier to ring-opening is sensitive to substitution on the cyclobutene ring. Electron-donating and electron-withdrawing groups can lower the activation energy, and consequently the temperature required for the reaction, by stabilizing the transition state. This tunability of the ring-opening process is of significant interest in the development of thermoset polymers and in organic synthesis where controlled release of the reactive o-xylylene is desired.
Furthermore, computational techniques like the Judgement of Energy DIstribution (JEDI) analysis have been employed to partition the total strain energy into contributions from bond lengths, bond angles, and dihedral angles.[3] This method provides a more granular understanding of how strain is distributed throughout the molecular framework.
Implications for Reactivity and Molecular Design
The high ring strain of Bicyclo[4.2.0]octa-1,3,5-triene is not merely a structural curiosity; it is the wellspring of its chemical reactivity and synthetic utility.
-
Thermal Reactivity: The relief of ring strain is the primary thermodynamic driving force for the thermal ring-opening to o-xylylene. This predictable reactivity allows for the in-situ generation of a highly reactive diene for Diels-Alder cycloadditions, enabling the construction of complex polycyclic and heterocyclic systems.
-
Polymer Chemistry: In polymer science, the thermal ring-opening of BCB-containing monomers is exploited for the formation of cross-linked polymers with high thermal stability, low dielectric constants, and excellent mechanical properties. The curing temperature of these polymers is directly related to the activation energy of the ring-opening, which, as discussed, can be tuned through substitution.
-
Drug Discovery: The rigid, bicyclic core of BCB can serve as a scaffold for the synthesis of novel drug candidates. Understanding the strain and conformational preferences of this scaffold is crucial for designing molecules that can effectively interact with biological targets. The controlled release of a reactive intermediate upon thermal activation also opens possibilities for targeted drug delivery applications.
Diagram: Strain-Reactivity Relationship
Caption: The relationship between ring strain in BCB and its chemical reactivity.
Conclusion and Future Directions
The study of ring strain in Bicyclo[4.2.0]octa-1,3,5-triene is a testament to the power of theoretical and computational chemistry in elucidating the fundamental principles that govern molecular structure and reactivity. While the precise quantification of its total strain energy remains a subject for further investigation, the available computational data on its thermal ring-opening provides a clear and compelling picture of a molecule primed for chemical transformation.
For researchers in the pharmaceutical and materials science sectors, the key takeaway is the tunability of this system. By understanding the interplay of electronic and steric effects, it is possible to design and synthesize novel BCB derivatives with tailored reactivity, opening new avenues for the development of advanced materials and complex molecular architectures. Future theoretical studies will likely focus on more accurate calculations of the total strain energy using advanced computational methods and the development of predictive models for the reactivity of a wider range of substituted BCB systems.
References
An In-Depth Technical Guide to Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid. It moves beyond a standard material safety data sheet (MSDS) to provide deep insights into the compound's synthesis, unique reactivity, and strategic applications, grounded in established scientific literature.
Section 1: Core Concepts and Nomenclature
This compound, also known as 4-carboxybenzocyclobutene, belongs to a fascinating class of strained ring systems. The core structure, benzocyclobutene (BCB), consists of a benzene ring fused to a cyclobutane ring. This fusion imparts significant ring strain, which is not a liability but rather the source of its profound synthetic utility.
It is critical to distinguish between the isomers of this scaffold. This guide focuses specifically on This compound (CAS 875-94-5) , where the carboxylic acid moiety is attached to the aromatic portion of the molecule. This is distinct from its isomer, Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid (CAS 14381-41-0), where the functional group is on the strained cyclobutane ring. The placement of the carboxylic acid group significantly influences the electronic properties and synthetic applications of the molecule.
Section 2: Physicochemical & Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 875-94-5 | [1][2] |
| Molecular Formula | C₉H₈O₂ | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Physical Form | Solid, crystalline powder | [2] |
| Purity | Typically ≥97% | [1][2] |
| Storage | Sealed in dry, room temperature conditions | [2] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| InChI Key | LOOOVFMUCRDVNN-UHFFFAOYSA-N | [2] |
Spectroscopic Signature:
-
¹H NMR: Protons on the aromatic ring will appear in the aromatic region (typically δ 7.0-8.0 ppm), showing splitting patterns consistent with their substitution. The aliphatic protons on the cyclobutane ring will be observed in the upfield region (typically δ 3.0-4.0 ppm).
-
¹³C NMR: The spectrum will show characteristic peaks for the carboxyl carbon (δ > 170 ppm), aromatic carbons (δ 120-150 ppm), and aliphatic carbons of the cyclobutane ring.
-
IR Spectroscopy: Key absorbances will include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (around 1700 cm⁻¹), and C=C stretches for the aromatic ring.
Section 3: Synthesis of this compound
The most direct and reliable synthesis of the title compound is through the oxidation of its corresponding aldehyde, Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde. The Jones oxidation is a classic, robust, and well-documented method for this transformation. The causality for this choice rests on the high efficiency of chromium (VI) in oxidizing aromatic aldehydes to carboxylic acids under conditions that preserve the strained bicyclic core.
Caption: Synthetic workflow for the target compound.
Experimental Protocol: Jones Oxidation of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
This protocol is a self-validating system based on established procedures for Jones oxidation.
-
Preparation of Jones Reagent (2.7 M): In a beaker suitable for exothermic reactions, carefully dissolve 26.72 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄). Slowly and with vigorous stirring, add this mixture to 75 mL of deionized water in an ice bath to maintain the temperature below 20°C.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde (1.0 equivalent) in reagent-grade acetone. Cool the solution in an ice-water bath to 0-5°C.
-
Oxidation: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred aldehyde solution. The rate of addition must be controlled to maintain the reaction temperature below 20°C. A color change from orange-red to a greenish precipitate (Cr(III) salts) indicates the progress of the oxidation.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching and Workup: Once the reaction is complete, quench the excess oxidant by the careful addition of isopropyl alcohol until the orange color dissipates.
-
Isolation: Remove the acetone under reduced pressure. Partition the remaining aqueous residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude carboxylic acid can be purified by recrystallization or column chromatography to yield the final product.
Section 4: Core Reactivity - The Electrocyclic Ring-Opening
The synthetic power of the benzocyclobutene scaffold is derived from its thermally induced conrotatory electrocyclic ring-opening. Upon heating (typically >180°C), the strained four-membered ring opens to form a highly reactive, non-aromatic intermediate: an o-quinodimethane.[3] This intermediate is a potent diene, poised to undergo cycloaddition reactions, most notably the Diels-Alder reaction, which rapidly restores the aromaticity of the benzene ring and forms new carbocyclic systems.[4] This transformation is the fundamental mechanistic principle underpinning its use in complex molecule synthesis.
Caption: The key thermal ring-opening of the BCB core.
Experimental Protocol: Thermal Generation of o-Quinodimethane and Diels-Alder Trapping
This protocol illustrates the practical application of the core reactivity. A benzocyclobutene derivative is heated in the presence of a trapping agent (a dienophile) to generate a complex polycyclic product.
-
Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the benzocyclobutene derivative (1.0 equivalent) and a suitable dienophile (e.g., N-methylmaleimide, 1.1-1.5 equivalents) in a high-boiling, inert solvent such as toluene or o-xylene.
-
Thermal Reaction: Heat the reaction mixture to a temperature sufficient to induce ring-opening (typically 180-220°C). The exact temperature and time are substrate-dependent and must be optimized. For many systems, refluxing in toluene is a good starting point.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction mixture to room temperature.
-
Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure Diels-Alder adduct. This approach provides a powerful method for constructing complex molecular architectures in a single, stereocontrolled step.
Section 5: Applications in Drug Discovery - A Case Study
The benzocyclobutene scaffold is a valuable building block in medicinal chemistry. While this guide focuses on the 3-carboxylic acid isomer, a prominent example that showcases the scaffold's utility is found in the synthesis of the heart medication Ivabradine .[5] A key intermediate in the industrial synthesis of Ivabradine is (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, an optically active derivative of the "-7-" isomer.[5]
The synthesis of this key intermediate often involves the enzymatic hydrolysis of a nitrile precursor, demonstrating the integration of biocatalysis with traditional organic synthesis to achieve high enantiomeric purity.[5] This case study underscores the importance of the bicyclo[4.2.0]octane framework as a rigid, synthetically versatile scaffold for presenting pharmacophoric elements in a precise three-dimensional orientation for interaction with biological targets.
Section 6: Material Safety & Handling
This section provides a consolidated overview of the material safety data for this compound. All personnel must read and understand the full Safety Data Sheet (SDS) before handling this compound.
GHS Hazard Classification:
Hazard Statements:
-
H302: Harmful if swallowed.[2]
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]
-
P264: Wash skin thoroughly after handling.[7]
-
P271: Use only outdoors or in a well-ventilated area.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
First Aid Measures:
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water. If skin irritation occurs, get medical advice/attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[9]
Handling and Storage:
-
Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE).[10]
-
Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place. Store locked up.[8]
-
Incompatible Materials: Strong oxidizing agents.[8]
Spill & Disposal:
-
Spill: Use personal protective equipment. Avoid dust formation. Sweep up and shovel into a suitable, closed container for disposal. Do not let product enter drains.[11]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Section 7: References
-
This compound. CymitQuimica. Available at: --INVALID-LINK-- (Accessed January 5, 2026).
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Bicyclo(4.2.0)octa-1,3,5-triene-7-carboxylic acid. PubChem. Available at: --INVALID-LINK-- (Accessed January 5, 2026).
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This compound. ChemScene. Available at: --INVALID-LINK-- (Accessed January 5, 2026).
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This compound | 875-94-5. Sigma-Aldrich. Available at: --INVALID-LINK-- (Accessed January 5, 2026).
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Benzocyclobutene-1-carboxylic acid methyl ester. HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD. Available at: --INVALID-LINK-- (Accessed January 5, 2026).
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Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide Safety Data Sheet. AK Scientific, Inc. Available at: --INVALID-LINK-- (Accessed January 5, 2026).
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Bicyclo(4.2.0)octa-1,3,5-triene-3-carboxylic acid. PubChem. Available at: --INVALID-LINK-- (Accessed January 5, 2026).
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This compound. Sigma-Aldrich. Available at: --INVALID-LINK-- (Accessed January 5, 2026).
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Safety Data Sheet. Fisher Scientific. Available at: --INVALID-LINK-- (Accessed January 5, 2026).
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Generation and Cycloaddition of o-Quinodimethane in Aqueous Medium. MDPI. Available at: --INVALID-LINK-- (Accessed January 5, 2026).
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Safety Data Sheet. Fluorochem. Available at: --INVALID-LINK-- (Accessed January 5, 2026).
-
Material Safety Data Sheet. [Generic Supplier Example - Information compiled from multiple sources].
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1-Benzocyclobutenecarboxylic acid. ChemSynthesis. Available at: --INVALID-LINK-- (Accessed January 5, 2026).
-
Safety Data Sheet. Aaronchem. Available at: --INVALID-LINK-- (Accessed January 5, 2026).
-
Benzocyclobutyl-1-carboxylic acid Safety Data Sheet. ChemicalBook. Available at: --INVALID-LINK-- (Accessed January 5, 2026).
-
Benzocyclobutene Safety Data Sheet. ChemicalBook. Available at: --INVALID-LINK-- (Accessed January 5, 2026).
-
Safety Data Sheet. Sigma-Aldrich. Available at: --INVALID-LINK-- (Accessed January 5, 2026).
-
Benzocyclobutyl-1-carboxylic acid | 14381-41-0. ChemicalBook. Available at: --INVALID-LINK-- (Accessed January 5, 2026).
-
This compound. MySkinRecipes. Available at: --INVALID-LINK-- (Accessed January 5, 2026).
-
Process for the enzymatic synthesis of (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid or esters thereof, and application in the synthesis of ivabradine and salts thereof. WIPO Patentscope. Available at: --INVALID-LINK-- (Accessed January 5, 2026).
-
The Intramolecular Diels-Alder Reaction. Organic Reactions. Available at: --INVALID-LINK-- (Accessed January 5, 2026).
-
3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, and use for the synthesis of ivabradine and the salts thereof. Google Patents. Available at: --INVALID-LINK-- (Accessed January 5, 2026).
-
cis-8-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid at 293K. IUCr Journals. Available at: --INVALID-LINK-- (Accessed January 5, 2026).
-
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid. Oakwood Chemical. Available at: --INVALID-LINK-- (Accessed January 5, 2026).
-
Intramolecular Diels–Alder Reactions in Organic Synthesis. eScholarship. Available at: --INVALID-LINK-- (Accessed January 5, 2026).
-
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid. Fluorochem. Available at: --INVALID-LINK-- (Accessed January 5, 2026).
-
The Intramolecular Diels Alder Reaction. Master Organic Chemistry. Available at: --INVALID-LINK-- (Accessed January 5, 2026).
-
Benzocyclobutene. Wikipedia. Available at: --INVALID-LINK-- (Accessed January 5, 2026).
References
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- 5. EP2772547A1 - Method for enzymatic synthesis of (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, and use for the synthesis of ivabradine and the salts thereof - Google Patents [patents.google.com]
- 6. Bicyclo(4.2.0)octa-1,3,5-triene-7-carboxylic acid | C9H8O2 | CID 302324 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. uwaterloo.ca [uwaterloo.ca]
Solubility of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental protocols. We will explore the physicochemical properties of the molecule that govern its solubility, present available qualitative solubility data, and offer a detailed methodology for quantitative solubility determination. This guide aims to serve as a foundational resource for formulators, medicinal chemists, and process development scientists working with this unique molecule.
Introduction: The Significance of Solubility
This compound, a derivative of benzocyclobutene, is a compelling scaffold in medicinal chemistry and materials science. Its strained four-membered ring fused to an aromatic system imparts unique chemical reactivity and conformational rigidity, making it a valuable intermediate in organic synthesis.[1][2] In any application, from reaction chemistry to formulation and drug delivery, understanding the compound's solubility is a critical first step. Solubility dictates the choice of reaction media, purification methods, and the ability to formulate a viable drug product. This guide provides a deep dive into the factors influencing the solubility of this compound and equips the researcher with the tools to assess it.
Physicochemical Properties Governing Solubility
The solubility of a compound is not an arbitrary property but is dictated by its molecular structure. The principle of "like dissolves like" is the guiding tenet, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[3][4] Let's dissect the structure of this compound to predict its behavior.
Key Physicochemical Properties:
| Property | Value | Significance for Solubility |
| Molecular Formula | C₉H₈O₂ | Provides the elemental composition. |
| Molecular Weight | 148.16 g/mol [5][6][7] | A relatively low molecular weight, which can favor solubility.[8] |
| Melting Point | ~210-223 °C[1] | A high melting point suggests strong intermolecular forces in the solid state, which must be overcome by the solvent. |
| pKa | (Estimated) ~4-5 | The carboxylic acid group is acidic and can donate a proton. In basic solutions, it will form a highly polar and water-soluble carboxylate salt.[9] |
| Calculated logP | 1.4834[7] | This positive logP value indicates a moderate level of lipophilicity, suggesting a preference for organic solvents over water. |
| Hydrogen Bond Donor | 1 (from -COOH)[7] | The carboxylic acid group can donate a hydrogen bond, favoring interactions with protic and polar aprotic solvents. |
| Hydrogen Bond Acceptor | 2 (from C=O and -OH)[7] | The carbonyl and hydroxyl oxygens can accept hydrogen bonds, further enhancing solubility in protic solvents. |
| Topological Polar Surface Area (TPSA) | 37.3 Ų[7] | This value, attributed to the carboxylic acid group, indicates the polar region of the molecule available for interaction with polar solvents. |
The molecule possesses a dual nature:
-
A non-polar region: The bicyclic aromatic hydrocarbon framework is hydrophobic and will favor interactions with non-polar organic solvents through van der Waals forces.[10]
-
A polar region: The carboxylic acid functional group is highly polar and capable of forming strong hydrogen bonds.[10][11] This group will drive solubility in polar solvents.
This dichotomy means that the solubility will be a fine balance between these two competing characteristics. We can predict that solvents capable of interacting with both regions, or those with strong interactions with the carboxylic acid group, will be the most effective.
Qualitative Solubility Profile
While extensive quantitative data is not publicly available, a general qualitative profile can be assembled from supplier information and chemical principles.
| Solvent Class | Predicted/Known Solubility | Rationale |
| Polar Protic Solvents (e.g., Alcohols, Acetic Acid) | Likely Soluble | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the carboxylic acid group.[10][12] |
| Polar Aprotic Solvents (e.g., DMSO, DMF, THF) | Likely Soluble | Solvents like Dimethyl Sulfoxide (DMSO) and ethers are known to dissolve this compound.[1] Their polarity and ability to accept hydrogen bonds facilitate the dissolution of the polar carboxyl group. |
| Non-Polar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The large, non-polar hydrocarbon portion of these solvents interacts poorly with the polar carboxylic acid group, making dissolution unfavorable.[10][11] |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Likely Soluble | The compound is reported to be soluble in "chlorine compounds".[1] These solvents have moderate polarity and can interact with the non-polar backbone of the molecule. |
| Aqueous Solutions | Insoluble in Water | The non-polar bicyclic ring dominates, leading to poor solubility in water.[10] |
| Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃) | Soluble | The carboxylic acid will be deprotonated to form the highly polar and water-soluble carboxylate salt.[9] Solubility in NaHCO₃ specifically indicates a relatively strong acid.[13] |
| Aqueous Acid (e.g., 5% HCl) | Insoluble | The compound will remain in its neutral, protonated form, which is water-insoluble.[13] |
Experimental Protocol for Quantitative Solubility Determination
To move beyond qualitative estimates, a robust experimental protocol is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[8]
Workflow for Solubility Determination
Caption: Isothermal Shake-Flask Solubility Workflow.
Step-by-Step Methodology
Materials:
-
This compound (crystalline solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Temperature-controlled shaker/incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add a precisely weighed excess amount of solid this compound to a vial. "Excess" ensures that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours). It is crucial to ensure that solid material remains undissolved at the end of this period.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the samples.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any microscopic undissolved particles.
-
Quantification:
-
Prepare a set of calibration standards of the compound in the same solvent.
-
Dilute the filtered saturated solution with a known volume of the solvent.
-
Analyze the standards and the diluted sample using a validated analytical method like HPLC-UV or UV-Vis spectroscopy.
-
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, factoring in the dilution. This concentration represents the equilibrium solubility of the compound in that solvent at that temperature.
Data Interpretation and Application
The relationship between solvent properties and the measured solubility of this compound can be visualized to guide solvent selection for various applications.
Caption: Factors Influencing Solubility Outcome.
Understanding this data is crucial for:
-
Process Chemistry: Selecting optimal solvents for reactions and crystallizations to maximize yield and purity.
-
Pharmaceutical Formulation: Identifying suitable solvent systems for creating stable solutions for preclinical studies or for developing amorphous solid dispersions.
-
Analytical Chemistry: Choosing appropriate mobile phases for chromatographic separation and diluents for sample analysis.
Conclusion
This compound presents a fascinating solubility profile governed by its hybrid polar and non-polar structural features. While qualitatively it is soluble in polar organic solvents like DMSO and ethers, precise quantitative data is essential for its effective application. The principles and experimental protocols detailed in this guide provide a robust framework for researchers to determine its solubility in any solvent of interest. By systematically evaluating its behavior, scientists can unlock the full potential of this versatile molecule in their research and development endeavors.
References
- 1. chembk.com [chembk.com]
- 2. This compound [myskinrecipes.com]
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- 4. Khan Academy [khanacademy.org]
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- 6. Bicyclo(4.2.0)octa-1,3,5-triene-3-carboxylic acid | C9H8O2 | CID 19795060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. m.youtube.com [m.youtube.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. medical.mu.edu.iq [medical.mu.edu.iq]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Methodological & Application
Application Notes & Protocols for the Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid
Introduction: The Significance of a Strained Bicyclic Core
Bicyclo[4.2.0]octa-1,3,5-triene, commonly known as benzocyclobutene (BCB), is a fascinating strained hydrocarbon that serves as a versatile building block in organic synthesis and materials science. The fusion of a cyclobutene ring to a benzene ring imparts unique reactivity, most notably the propensity to undergo thermally induced electrocyclic ring-opening to form the highly reactive o-quinodimethane intermediate. This intermediate can readily participate in Diels-Alder reactions, making BCB derivatives valuable precursors for the construction of complex polycyclic and polymeric structures.[1][2]
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid, the target of this guide, is a key derivative that introduces a versatile functional handle onto the BCB core. The carboxylic acid group can be readily converted into a wide range of other functional groups (e.g., esters, amides, acid chlorides), enabling its incorporation into pharmaceuticals, agrochemicals, and high-performance polymers.[3] This document provides a comprehensive, two-step protocol for the synthesis of this valuable compound, designed for researchers in organic chemistry and drug development. The chosen synthetic route is predicated on established, high-yielding transformations, beginning with the commercially available or readily synthesized 4-bromobenzocyclobutene.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: the formation of an aldehyde intermediate via a Grignard reaction, followed by its oxidation to the final carboxylic acid product. This strategy provides a reliable and scalable path to the target molecule.
Diagram 1: Overall workflow for the synthesis of the target carboxylic acid.
Part 1: Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
The initial step involves the conversion of 4-bromobenzocyclobutene into the corresponding aldehyde. This is efficiently achieved through the formation of a Grignard reagent, which then acts as a nucleophile to attack the electrophilic carbon of N,N-dimethylformamide (DMF).
Reaction Mechanism: Grignard Formylation
The reaction proceeds via the insertion of magnesium into the carbon-bromine bond to form a highly nucleophilic organomagnesium species. This Grignard reagent then adds to the carbonyl group of DMF. The resulting tetrahedral intermediate is stable until an acidic workup protonates the oxygen and eliminates dimethylamine to yield the final aldehyde.
Diagram 2: Mechanistic pathway for the Grignard formylation reaction.
Experimental Protocol: Aldehyde Synthesis
Safety Precaution: Grignard reactions are highly exothermic and sensitive to moisture and air. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are critical.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Dry all glassware in an oven at 120°C for several hours and cool under a stream of inert gas.
-
Initiation: To the flask, add magnesium turnings (2.0 eq). Activate the magnesium surface by adding a small crystal of iodine.
-
Grignard Formation: Add a portion of anhydrous tetrahydrofuran (THF) to the flask. Prepare a solution of 4-bromobenzocyclobutene (1.0 eq) in anhydrous THF in the dropping funnel. Add a small amount of the bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle bubbling and the disappearance of the iodine color. If it does not start, gentle warming may be required. Once initiated, add the remaining 4-bromobenzocyclobutene solution dropwise at a rate that maintains a gentle reflux.[1]
-
Formylation: After the addition is complete, continue stirring at room temperature for 30 minutes to ensure complete formation of the Grignard reagent. Cool the reaction mixture in an ice bath. Add anhydrous N,N-dimethylformamide (DMF) (2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.[1]
-
Workup and Isolation: After the addition of DMF, allow the mixture to warm to room temperature and stir overnight.[1] Quench the reaction by slowly adding it to a stirred mixture of ice and dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.
| Reagent/Solvent | Molar Eq. | Purpose | Key Considerations |
| 4-Bromobenzocyclobutene | 1.0 | Starting Material | Commercially available or synthesized via bromination of benzocyclobutene.[1][4] |
| Magnesium Turnings | 2.0 | Grignard Reagent Formation | Must be activated (e.g., with iodine).[1] |
| Anhydrous THF | - | Solvent | Must be scrupulously dry to prevent quenching the Grignard reagent. |
| N,N-Dimethylformamide (DMF) | 2.0 | Formylating Agent | Must be anhydrous. Added at low temperature to control exotherm.[1] |
| Dilute HCl (aq) | - | Workup | Quenches the reaction and protonates the intermediate. |
| Diethyl Ether/Ethyl Acetate | - | Extraction Solvent | Used to extract the product from the aqueous layer. |
Table 1: Reagents and conditions for aldehyde synthesis.
Part 2: Oxidation to this compound
The second and final stage of the synthesis is the oxidation of the aldehyde functional group to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful, inexpensive, and effective oxidizing agent for this transformation.[5][6][7] The reaction is typically performed in a basic aqueous solution.
Experimental Protocol: Aldehyde Oxidation
Safety Precaution: Reactions with potassium permanganate can be highly exothermic. The reagent should be added in portions to control the reaction temperature.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde (1.0 eq) from Part 1 in a suitable solvent like acetone or t-butanol. Add a small amount of aqueous sodium hydroxide or sodium carbonate solution to create basic conditions.
-
Oxidation: Prepare a solution of potassium permanganate (approx. 1.1 - 1.5 eq) in water. Add the KMnO₄ solution slowly, in portions, to the stirred aldehyde solution. The reaction is exothermic, and the purple color of the permanganate will disappear as it is consumed, forming a brown precipitate of manganese dioxide (MnO₂).
-
Reaction Completion: After the addition is complete, gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction by TLC until the starting aldehyde is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Destroy any excess KMnO₄ by adding a small amount of sodium bisulfite or by bubbling sulfur dioxide gas through the mixture until the purple color disappears completely.
-
Isolation of the Acid: Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with hot water. Transfer the filtrate to a beaker and cool in an ice bath. Carefully acidify the clear filtrate with concentrated hydrochloric acid until the pH is ~2. The this compound should precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude acid can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol or toluene).[8] An alternative purification involves dissolving the crude acid in aqueous sodium bicarbonate, washing with ether to remove non-acidic impurities, and then re-precipitating the acid with HCl.[9]
| Reagent/Solvent | Molar Eq. | Purpose | Key Considerations |
| Aldehyde Precursor | 1.0 | Substrate | Product from Part 1. |
| Potassium Permanganate (KMnO₄) | ~1.1 - 1.5 | Oxidizing Agent | Add in portions to control the exotherm.[5][6] |
| Acetone / t-butanol | - | Solvent | Helps to solubilize the organic substrate. |
| NaOH / Na₂CO₃ (aq) | Catalytic | Base | Promotes the oxidation reaction. |
| Sodium Bisulfite | - | Quenching Agent | Destroys excess KMnO₄. |
| Concentrated HCl (aq) | - | Acidification | Precipitates the final carboxylic acid product. |
Table 2: Reagents and conditions for the oxidation step.
Characterization of the Final Product
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: Expected to be a crystalline solid.
-
Melting Point: To be determined and compared with literature values if available.
-
Spectroscopy:
-
¹H NMR: Expect signals for the aromatic protons, the benzylic protons of the cyclobutene ring, and a characteristic downfield singlet for the carboxylic acid proton (typically >10 ppm).
-
¹³C NMR: Expect signals for the aromatic carbons, the aliphatic carbons of the cyclobutene ring, and a downfield signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm).
-
FT-IR: Expect a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).
-
Conclusion
This two-step protocol provides a reliable and well-documented pathway for the synthesis of this compound. The methodology relies on fundamental and robust organic transformations, making it accessible for researchers and professionals in drug development and materials science. The resulting carboxylic acid is a valuable intermediate, opening avenues for further chemical elaboration and the creation of novel molecular architectures.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Bromobenzocyclobutene | 1073-39-8 [chemicalbook.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7.2 Preparation of Carboxylic Acid – Organic Chemistry II [kpu.pressbooks.pub]
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- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
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- 11. Bicyclo(4.2.0)octa-1,3,5-triene-3-carboxylic acid | C9H8O2 | CID 19795060 - PubChem [pubchem.ncbi.nlm.nih.gov]
Applications of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic Acid in Medicinal Chemistry: A Guide for Researchers
Introduction: The bicyclo[4.2.0]octa-1,3,5-triene scaffold, a fused ring system also known as benzocyclobutene, represents a unique and valuable building block in medicinal chemistry.[1][2] Its inherent ring strain and propensity to undergo thermal electrocyclic ring-opening to form reactive o-xylylene intermediates make it a versatile synthon for constructing complex molecular architectures.[1] This guide provides a detailed exploration of the applications of a key derivative, Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid, and its analogs in drug discovery and development. We will delve into its pivotal role in the synthesis of the commercially successful drug Ivabradine, and explore its potential in the development of novel anticancer and antibacterial agents.
Part 1: Central Role in the Synthesis of Ivabradine
The most prominent application of a Bicyclo[4.2.0]octa-1,3,5-triene-carboxylic acid derivative is as a crucial chiral intermediate in the synthesis of Ivabradine, a heart rate-lowering medication used for the symptomatic treatment of stable angina pectoris and chronic heart failure.[1][3] Specifically, the (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid derivative is the key building block that imparts the necessary stereochemistry and structural features to the final drug molecule.[3][4]
Mechanism of Action of Ivabradine
Ivabradine's therapeutic effect stems from its selective inhibition of the "funny" current (If) in the sinoatrial (SA) node of the heart.[5][6] The If current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is a key determinant of the cardiac pacemaker rate.[5][6] By blocking these channels, Ivabradine reduces the pacemaker firing rate, leading to a dose-dependent decrease in heart rate without affecting myocardial contractility or blood pressure.[5]
Signaling Pathway of Ivabradine Action
References
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- 2. A better route to benzocyclobutenes, sought-after buildingblocks for drugs - Scripps Research chemists devise a new, C-H activation-based method for the synthesis of BCBs [bionity.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pubs.acs.org [pubs.acs.org]
Application & Protocol Guide: Synthesis of Biologically Active Molecules Using Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Strained Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements is paramount. Bicyclo[4.2.0]octa-1,3,5-triene, commonly known as benzocyclobutene (BCB), represents a class of uniquely reactive building blocks highly valued in drug discovery.[1][2] The core of its utility lies in the fusion of a thermodynamically stable aromatic ring with a kinetically reactive, strained four-membered cyclobutene ring.[3] This inherent strain is the engine for its most powerful transformation: a thermal, conrotatory ring-opening to form a highly reactive o-xylylene intermediate. This intermediate serves as a transient diene, poised for a variety of cycloaddition reactions.
The specific subject of this guide, Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid (also known as 4-carboxybenzocyclobutene), combines this unique reactive core with a versatile carboxylic acid functional group. This "functional handle" allows for its direct integration into synthetic routes via well-established transformations like amidation, esterification, and reduction.[4][5] Its strained ring system and capacity for cycloaddition make it an exceptional tool for building intricate and conformationally constrained molecular frameworks, a key strategy for enhancing the potency and selectivity of bioactive molecules.[6][7]
This document provides an in-depth look at the core reactivity of this scaffold and presents detailed protocols for its application in synthesizing complex molecules of biological interest.
Section 1: Core Reactivity and Synthetic Principles
The synthetic power of this compound is rooted in a two-stage reaction cascade: thermal activation followed by cycloaddition. Understanding this sequence is critical for designing successful synthetic strategies.
The Electrocyclic Ring-Opening
Upon heating (typically >180 °C), the strained four-membered ring of the benzocyclobutene core undergoes an electrocyclic ring-opening.[3] This process relieves the inherent ring strain and forms a transient, highly reactive o-xylylene (or o-quinodimethane) intermediate. The reaction proceeds in a conrotatory fashion, a principle governed by the Woodward-Hoffmann rules for orbital symmetry.[3] This transformation converts the stable, unassuming benzocyclobutene into a potent diene, ready for further reaction.
Figure 1: Thermal electrocyclic ring-opening of the benzocyclobutene scaffold.
The Diels-Alder Cycloaddition
The generated o-xylylene is an electron-rich diene that rapidly undergoes [4+2] Diels-Alder cycloadditions with a wide range of dienophiles. This reaction is the cornerstone of the scaffold's utility, allowing for the rapid construction of complex polycyclic systems. The reaction can be either intermolecular (with a separate dienophile) or, more powerfully, intramolecular (where the dienophile is tethered to the benzocyclobutene starting material). The intramolecular variant is particularly valuable for creating rigid, conformationally constrained analogs of known drugs.[7]
Caption: General workflow for the Diels-Alder reaction of the o-xylylene intermediate.
Section 2: Protocol for Derivatization via Amide Coupling
The carboxylic acid at the 3-position is an ideal anchor point for introducing diversity and building out molecular complexity. Amide bond formation is one of the most fundamental and widely used reactions in medicinal chemistry. The following protocol details a standard procedure for coupling this compound with a primary amine.
Protocol 2.1: Synthesis of N-Benzyl-bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, known for its high efficiency and low rate of racemization.
Workflow Diagram:
Caption: Step-by-step workflow for HATU-mediated amide coupling.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound[8][9] | 148.16 | 1.0 | 148 mg |
| Benzylamine | 107.15 | 1.1 | 118 mg (120 µL) |
| HATU | 380.23 | 1.2 | 456 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 388 mg (522 µL) |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | 5 mL |
| Ethyl Acetate (EtOAc) | - | - | ~100 mL |
| Deionized Water | - | - | ~50 mL |
| Brine (Saturated aq. NaCl) | - | - | ~50 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (148 mg, 1.0 mmol).
-
Dissolution: Add anhydrous DMF (5 mL) to dissolve the starting material. Follow with the addition of benzylamine (120 µL, 1.1 mmol).
-
Base Addition: Add DIPEA (522 µL, 3.0 mmol) to the solution. Cool the flask to 0 °C in an ice-water bath.
-
Coupling Agent Addition: While stirring at 0 °C, add HATU (456 mg, 1.2 mmol) in one portion. The solution may turn slightly yellow.
-
Reaction: Allow the mixture to stir at 0 °C for 15 minutes, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 5% aq. LiCl (2 x 25 mL) to remove residual DMF, followed by brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide.
Section 3: Case Study - Intramolecular Cycloaddition for a Constrained Scaffold
This section provides a protocol for a representative synthesis that harnesses the full potential of the benzocyclobutene core: an intramolecular Diels-Alder reaction to rapidly generate a complex, polycyclic, and biologically relevant scaffold. Such structures are valuable as conformationally restricted analogs in drug discovery programs.[7][10]
Protocol 3.1: Synthesis of a Tetracyclic Lactam via Intramolecular Diels-Alder Reaction
Synthetic Strategy: The strategy involves first coupling the starting carboxylic acid with an amine that contains a tethered dienophile (N-allyl-2-vinylaniline). The resulting amide is then subjected to high temperature in a sealed tube. This triggers the electrocyclic ring-opening to the o-xylylene, which is immediately trapped by the tethered allyl group in an intramolecular [4+2] cycloaddition to form the final tetracyclic product.
Caption: Synthetic pathway for the construction of a tetracyclic lactam.
Step-by-Step Procedure:
Part A: Synthesis of the Amide Intermediate
-
Following Protocol 2.1 , couple this compound (1.0 mmol) with N-allyl-2-vinylaniline (1.1 mmol).
-
After purification, verify the structure of the resulting amide, N-(2-vinylphenyl)-N-allyl-bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide, by ¹H NMR, ¹³C NMR, and HRMS.
Part B: Intramolecular Diels-Alder Cycloaddition
-
Reaction Setup: Place the purified amide intermediate (e.g., 100 mg, ~0.3 mmol) into a thick-walled pressure tube equipped with a magnetic stir bar.
-
Solvent: Add anhydrous, degassed toluene (3 mL).
-
Sealing and Heating: Securely seal the pressure tube. Place the tube in a pre-heated oil bath or heating mantle set to 200 °C.
-
Causality Note: The high temperature is required to overcome the activation energy for the electrocyclic ring-opening. Toluene is chosen for its high boiling point and relative inertness. A sealed tube is necessary to prevent solvent evaporation and maintain pressure.
-
-
Reaction: Stir the reaction at 200 °C for 12-24 hours.
-
Cooling: After the reaction period, remove the tube from the heat source and allow it to cool completely to room temperature behind a blast shield.
-
Concentration: Carefully unseal the tube and transfer the contents to a round-bottom flask. Remove the toluene under reduced pressure.
-
Purification: Purify the resulting residue via flash column chromatography to isolate the tetracyclic lactam product. The change in structure and molecular weight should be confirmed by NMR and mass spectrometry.
Section 4: Data and Characterization
Successful synthesis relies on rigorous analytical confirmation. The products from the described protocols should be characterized using standard techniques.
Expected Data Summary:
| Compound Name | Synthetic Protocol | Expected Yield (%) | Key ¹H NMR Signals (ppm, indicative) | Expected Mass [M+H]⁺ |
| N-Benzyl-bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide | 2.1 | 75-90 | 7.2-7.5 (m, Ar-H), 4.6 (d, -CH₂-Ph), 3.2 (s, cyclobutene -CH₂) | 238.12 |
| Tetracyclic Lactam Product | 3.1 | 50-70 | Complex polycyclic region, disappearance of vinyl and allyl signals | 302.15 |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, biologically relevant molecules. Its true strength is realized through a tandem sequence of functional group manipulation at the carboxylic acid site, followed by a thermally induced intramolecular Diels-Alder reaction. This strategy provides rapid access to novel, conformationally rigid scaffolds that are of high value in drug discovery and development. The protocols outlined in this guide provide a robust framework for researchers to harness the unique reactivity of this compound in their own synthetic endeavors.
References
- 1. A better route to benzocyclobutenes, sought-after buildingblocks for drugs | EurekAlert! [eurekalert.org]
- 2. A better route to benzocyclobutenes, sought-after buildingblocks for drugs - Scripps Research chemists devise a new, C-H activation-based method for the synthesis of BCBs [bionity.com]
- 3. repository.ias.ac.in [repository.ias.ac.in]
- 4. Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde | RUO [benchchem.com]
- 5. Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylicacid [chembk.com]
- 6. This compound [myskinrecipes.com]
- 7. Design, Synthesis and Biological Evaluation of Conformationally Constrained Analogs of Naphthol AS-E as Inhibitors of CREB-mediated Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bicyclo(4.2.0)octa-1,3,5-triene-3-carboxylic acid | C9H8O2 | CID 19795060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Derivatization of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid
Introduction: The Strategic Value of the Benzocyclobutene Scaffold
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid, a key member of the benzocyclobutene (BCB) family, is a structurally unique and highly valuable building block for researchers in drug development and materials science.[1][2] Its defining feature is a strained four-membered cyclobutene ring fused to a benzene ring.[1] This strained system imparts unique reactivity, making BCB derivatives sought-after intermediates for synthesizing complex molecules.[1][3] In medicinal chemistry, the rigid BCB scaffold is used to create novel drug candidates with potentially improved pharmacological profiles.[1][4][5] In materials science, BCB monomers are crucial for developing high-performance polymers with exceptional thermal stability and dielectric properties for the electronics industry.[1][3]
The carboxylic acid moiety at the 3-position is the primary handle for synthetic modification. Its derivatization into amides, esters, and other functional groups is a cornerstone strategy for generating molecular diversity.[6] This guide provides detailed, field-proven protocols for the most critical transformations of this versatile starting material, explaining not just the "how" but the fundamental "why" behind each experimental choice.
Part 1: Amide Bond Formation – A Gateway to Bioactive Molecules
Scientific Rationale: The amide bond is one of the most prevalent functional groups in medicinal chemistry.[7] However, the direct condensation of a carboxylic acid with an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[8] Therefore, activation of the carboxylic acid is essential. This is achieved using coupling reagents that convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.[7] The choice of coupling reagent is critical and depends on factors like substrate sensitivity, desired reaction time, and prevention of side reactions such as racemization.[7]
Protocol 1: Carbodiimide-Mediated Amide Coupling via an Active Ester
Causality: This method, often employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a workhorse in bioconjugation and small molecule synthesis due to its mild conditions and the water-solubility of its urea byproduct. The addition of N-hydroxysuccinimide (NHS) is a key enhancement; it traps the highly reactive O-acylisourea intermediate to form a more stable NHS-ester.[8] This two-stage, one-pot process increases overall efficiency and minimizes side reactions.
Experimental Workflow: EDC/NHS Coupling
Caption: EDC/NHS mediated amide coupling workflow.
Detailed Protocol:
-
Materials and Reagents:
-
This compound (1.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)
-
N-Hydroxysuccinimide (NHS) (1.2 equiv)
-
Target Amine (Primary or Secondary) (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (Optional, 2-3 equiv, if amine is a salt)
-
Argon or Nitrogen atmosphere
-
-
Procedure (Self-Validating System):
-
Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Activation: Add NHS (1.2 equiv) followed by EDC·HCl (1.2 equiv) to the solution. Stir the mixture at room temperature (20-25°C). The formation of the NHS-ester is typically complete within 30-60 minutes. Progress can be monitored by TLC or LC-MS by observing the consumption of the starting acid.
-
Coupling: Add the target amine (1.1 equiv) to the reaction mixture. If the amine is provided as a hydrochloride salt, add DIPEA (2-3 equiv) to act as a non-nucleophilic base.
-
Reaction: Continue stirring at room temperature for 4-16 hours. The reaction is complete when the NHS-ester intermediate is fully consumed (monitored by LC-MS).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and NHS), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final amide by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Part 2: Esterification – Modulating Physicochemical Properties
Scientific Rationale: Esterification is a fundamental derivatization for altering a molecule's polarity, solubility, and pharmacokinetic properties. The Fischer-Speier esterification is a classic, robust method that involves reacting the carboxylic acid with an alcohol under acidic catalysis. The reaction is an equilibrium process; therefore, to drive it to completion, it is common to use the alcohol as the solvent (in large excess) or to remove the water byproduct as it forms.
Protocol 2: Acid-Catalyzed Fischer Esterification
Causality: The mechanism begins with the protonation of the carbonyl oxygen by the strong acid catalyst (e.g., H₂SO₄). This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the relatively weak nucleophile, the alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to yield the protonated ester, which is finally deprotonated to give the neutral product.
Reaction Mechanism: Fischer Esterification
Caption: Key stages of the Fischer esterification mechanism.
Detailed Protocol:
-
Materials and Reagents:
-
This compound (1.0 equiv)
-
Desired Alcohol (e.g., Methanol, Ethanol) (used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated, aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure (Self-Validating System):
-
Setup: To a solution of this compound in a large excess of the desired alcohol (e.g., 20 mL of methanol per 1 g of acid), slowly add the catalytic amount of concentrated sulfuric acid while stirring.
-
Reaction: Heat the mixture to reflux (the boiling point of the alcohol) for 4-8 hours. The reaction progress can be monitored by TLC, observing the disappearance of the more polar starting material.
-
Neutralization: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or diethyl ether (3 x 20 mL).
-
Work-up: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude ester.
-
Purification & Characterization: Purify the product via flash chromatography or distillation if it is a liquid. Confirm the structure using IR (disappearance of broad O-H stretch, appearance of ester C=O stretch), NMR, and MS analysis.
-
Part 3: Acyl Chloride Formation – The High-Reactivity Intermediate
Scientific Rationale: For reactions with less reactive nucleophiles or when extremely mild conditions are required for the subsequent step, converting the carboxylic acid to its corresponding acyl chloride is the strategy of choice. Acyl chlorides are highly electrophilic and react readily with a wide range of nucleophiles.[8] Thionyl chloride (SOCl₂) is a particularly effective reagent for this transformation because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying purification.[8]
Protocol 3: Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride
Causality: The carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride. A subsequent rearrangement and elimination sequence, often facilitated by a catalytic amount of DMF (which forms the Vilsmeier reagent in situ), results in the formation of the acyl chloride and the gaseous byproducts SO₂ and HCl. The resulting acyl chloride is a powerful acylating agent.
Workflow: Acyl Chloride Synthesis and Use
Caption: Synthesis and utility of the acyl chloride intermediate.
Detailed Protocol:
-
Materials and Reagents:
-
This compound (1.0 equiv)
-
Thionyl Chloride (SOCl₂) (2.0-3.0 equiv, can be used as solvent)
-
Anhydrous Dichloromethane (DCM) or Toluene (optional solvent)
-
N,N-Dimethylformamide (DMF) (1-2 drops, catalytic)
-
An inert atmosphere (Argon or Nitrogen)
-
-
Procedure (Self-Validating System):
-
Setup: In a flame-dried flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), suspend this compound (1.0 equiv) in anhydrous DCM or use neat thionyl chloride.
-
Catalyst: Add a catalytic amount (1-2 drops) of anhydrous DMF.
-
Reaction: Add thionyl chloride (2.0 equiv) dropwise if using a solvent. Gently heat the mixture to reflux (approx. 40°C for DCM, or ~76°C for neat SOCl₂) and maintain for 1-3 hours. The reaction is typically complete when gas evolution ceases and the solid starting material has dissolved.
-
Isolation: Cool the reaction to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure (a rotary evaporator connected to a base trap is recommended).
-
Validation: The resulting acyl chloride is often a solid or oil and is typically used immediately in the next step without further purification due to its moisture sensitivity. A small sample can be characterized by IR spectroscopy, noting the disappearance of the broad carboxylic acid O-H stretch and the appearance of a sharp acyl chloride C=O stretch at a higher wavenumber (typically >1750 cm⁻¹).
-
Data Summary: Comparison of Derivatization Strategies
| Derivatization Method | Key Reagents | Typical Conditions | Advantages | Key Considerations |
| Amide Coupling (EDC/NHS) | EDC, NHS, Amine | Room Temp, Anhydrous DMF/DCM | Mild conditions; water-soluble byproducts; good for sensitive substrates. | Stoichiometry is critical; potential for side reactions if NHS is omitted. |
| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Reflux in Alcohol | Inexpensive reagents; scalable; ideal for simple alcohols. | Equilibrium reaction; requires excess alcohol or water removal; harsh acidic conditions. |
| Acyl Chloride Formation | SOCl₂, cat. DMF | Reflux | Creates highly reactive intermediate; gaseous byproducts simplify work-up. | Reagent is corrosive and moisture-sensitive; product is highly reactive and often used in situ. |
References
Application Notes & Protocols: Reaction Mechanisms of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid
Introduction: The Strategic Value of a Strained Ring System
Bicyclo[4.2.0]octa-1,3,5-triene, commonly known as benzocyclobutene (BCB), represents a fascinating class of strained bicyclic aromatic hydrocarbons.[1] The fusion of a high-energy, kinetically labile cyclobutene ring with a thermodynamically stable benzene ring imparts unique chemical reactivity.[2][3] This structural motif serves as a stable, isolable precursor for the highly reactive intermediate, ortho-xylylene (o-xylylene), a species of immense utility in organic synthesis. The title compound, Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid, incorporates a carboxylic acid functionality onto this core structure. This addition not only modulates the electronic properties and reactivity of the BCB system but also provides a versatile chemical handle for further synthetic transformations, such as amide bond formation or esterification, enabling its use as a building block in drug discovery, materials science, and polymer chemistry.[2][4]
This guide provides an in-depth exploration of the core reaction mechanism of this compound—its thermal electrocyclic ring-opening—and details the subsequent cycloaddition reactions that leverage the transient o-xylylene intermediate. We present detailed protocols, mechanistic insights, and practical considerations for researchers aiming to harness the synthetic potential of this valuable reagent.
Part 1: The Core Mechanism: Thermal Electrocyclic Ring-Opening
The cornerstone of benzocyclobutene chemistry is a thermally induced, pericyclic, electrocyclic ring-opening reaction.[1] Upon heating, typically above 180 °C, the four-membered ring of the BCB moiety undergoes a conrotatory ring-opening to form the transient E,E-ortho-xylylene (also known as o-quinodimethane).[1][5] This process is governed by the Woodward-Hoffmann rules for the conservation of orbital symmetry.[5][6]
The reaction is a reversible equilibrium. However, the high reactivity of the o-xylylene intermediate ensures that if a suitable trapping agent is present, the equilibrium is driven forward, leading to the formation of new products and restoring the aromaticity of the benzene ring.[1] The presence of the carboxylic acid group on the cyclobutene ring can influence the activation energy for this ring-opening, potentially lowering the required temperature compared to the unsubstituted parent BCB.[5][6]
Caption: Thermal equilibrium between the BCB and its reactive o-xylylene.
Part 2: Application in Synthesis: Trapping the o-Xylylene via Diels-Alder Reaction
The most powerful application of the in-situ generated o-xylylene is its participation as a 4π-electron component in [4+2] cycloaddition reactions, i.e., the Diels-Alder reaction.[7][8] This strategy allows for the rapid construction of complex polycyclic and heterocyclic frameworks. The o-xylylene intermediate readily reacts with a wide range of dienophiles (2π-electron components), such as alkenes and alkynes, to form new six-membered rings.[8][9]
The general workflow involves heating a solution of the this compound with a suitable dienophile in a high-boiling, inert solvent. The reaction's regioselectivity and stereoselectivity are predictable based on established Diels-Alder principles, making it a robust tool for target-oriented synthesis.
Application Protocol: General Procedure for Diels-Alder Cycloaddition
This protocol describes a representative procedure for the reaction between this compound and N-phenylmaleimide.
1. Materials and Equipment:
-
This compound (1.0 eq)
-
N-Phenylmaleimide (1.1 eq)
-
Anhydrous, high-boiling solvent (e.g., o-dichlorobenzene, toluene, or xylene)
-
Three-neck round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Nitrogen or Argon gas inlet and bubbler
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller[10]
-
Standard laboratory glassware for workup and purification[11]
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring[12]
2. Reaction Setup and Execution:
-
Inert Atmosphere: Assemble the three-neck flask with the reflux condenser, gas inlet, and a septum. Flame-dry the apparatus under a flow of inert gas (N₂ or Ar) and allow it to cool to room temperature.[13]
-
Charging the Flask: To the cooled flask, add this compound (1.0 eq) and N-phenylmaleimide (1.1 eq).
-
Solvent Addition: Add the anhydrous solvent via syringe through the septum to achieve a concentration of approximately 0.1-0.5 M.
-
Heating: Begin stirring and heat the reaction mixture to reflux (typically 180-200 °C for o-dichlorobenzene) using the heating mantle.[10]
-
Reaction Monitoring: Monitor the consumption of the starting material by TLC.[12] Typically, a small aliquot is withdrawn from the reaction mixture, diluted, and spotted on a TLC plate against the starting materials. The reaction is generally complete within 4-24 hours.
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
3. Workup and Purification:
-
Solvent Removal: Remove the high-boiling solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by standard techniques. Recrystallization or column chromatography on silica gel are the most common methods. The choice of eluent for chromatography will depend on the polarity of the final product.
4. Characterization:
-
Confirm the structure of the purified product using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.
Caption: Experimental workflow for a typical Diels-Alder reaction.
Expected Outcomes and Versatility
The Diels-Alder reaction using o-xylylenes generated from BCB derivatives is highly versatile. A variety of dienophiles can be employed to generate a diverse library of polycyclic structures.
| Dienophile Example | Product Class | Key Structural Feature |
| Maleic Anhydride | Polycyclic Anhydride | Fused succinic anhydride ring |
| Dimethyl Acetylenedicarboxylate | Dihydronaphthalene | Aromatizable to naphthalene |
| Acrylonitrile | Tetrahydronaphthalene | Cyano-substituted adduct |
| Benzoquinone | Anthracene Precursor | Fused cyclohexenedione system |
Causality Behind Experimental Choices:
-
High-Boiling Solvent: The thermal ring-opening requires significant energy input. Solvents like o-dichlorobenzene or xylene provide the necessary high temperatures (reflux) to overcome the activation barrier.
-
Inert Atmosphere: While the reaction itself does not always require strict exclusion of air, using an inert atmosphere is good practice to prevent potential oxidation of reactants or products at high temperatures, ensuring higher yields and purity.[13]
-
Excess Dienophile: Using a slight excess of the dienophile (1.1-1.2 eq) helps to ensure that the highly reactive, transiently formed o-xylylene is efficiently trapped, minimizing side reactions like dimerization.
Part 3: Synthesis of the Starting Material
While this compound is commercially available from specialty chemical suppliers, understanding its synthesis provides deeper insight.[14][15] A common route involves the oxidation of the corresponding aldehyde, Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde.[16] This aldehyde can, in turn, be prepared via methods like the Grignard reaction with DMF on a suitable precursor.[16]
Conclusion: A Gateway to Molecular Complexity
This compound is a powerful synthetic intermediate whose reactivity is dominated by its ability to function as a stable precursor to a reactive o-xylylene diene. The thermally-induced electrocyclic ring-opening, followed by in-situ trapping via Diels-Alder cycloaddition, provides a reliable and predictable method for the construction of complex, fused-ring systems. The protocols and mechanistic insights provided herein serve as a guide for researchers to effectively utilize this versatile building block in their synthetic endeavors, from fundamental research to the development of novel functional molecules and materials.
References
- 1. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress and Applications of Benzocyclobutene‐Based Functional Polymers (2024) | Sheng Wang [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Low‐energy driven ring‐opening behavior of benzocyclobutene derivatives | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Diels–Alder Reaction [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mt.com [mt.com]
- 11. Organic Synthesis - Creating a Synthesis Experiment : Beyond Labz [beyondlabz.freshdesk.com]
- 12. youtube.com [youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. This compound [cymitquimica.com]
- 15. chemscene.com [chemscene.com]
- 16. Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde | RUO [benchchem.com]
Application Notes and Protocols: The Strategic Role of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic Acid Derivatives in the Synthesis of Ivabradine Intermediates
Introduction
Ivabradine, a heart rate-lowering agent, is a cornerstone in the management of chronic stable angina pectoris.[1][2][3] Its mechanism of action, the selective inhibition of the If current in the sinoatrial node, distinguishes it from other cardiovascular drugs.[2][3] The stereospecificity of Ivabradine, with the (S)-enantiomer being the active form, necessitates a synthetic strategy that ensures high enantiomeric purity. A critical juncture in many successful industrial syntheses of Ivabradine involves the use of chiral intermediates derived from the bicyclo[4.2.0]octa-1,3,5-triene scaffold. This document provides an in-depth technical guide on the application of (S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, a key derivative, in the synthesis of essential Ivabradine intermediates. We will explore the rationale behind the synthetic choices, detailed experimental protocols, and the importance of this building block in achieving a high-yielding and enantiomerically pure final product.
The Bicyclo[4.2.0]octatriene Core: A Gateway to Ivabradine's Chiral Amine
The synthesis of Ivabradine hinges on the coupling of two key fragments: the benzazepinone moiety and a chiral aminomethyl-benzocyclobutane derivative. It is in the synthesis of the latter that bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid and its derivatives play a pivotal role. The strained four-membered ring fused to the aromatic system provides a unique and valuable template for introducing the necessary functionality and chirality.
The primary intermediate of interest derived from this core is ((S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-methyl)-methyl-amine.[4][5] This chiral amine is then coupled with a suitable benzazepinone derivative to construct the Ivabradine backbone. The journey from the carboxylic acid to this key amine intermediate involves a series of well-defined and optimized steps, which will be detailed in the following sections.
Synthetic Pathway Overview
The overall synthetic strategy can be visualized as a multi-step process starting from the racemic carboxylic acid. The key transformations include chiral resolution, conversion to an amide, and subsequent reduction to the target amine.
Figure 1: Key steps in the synthesis of the chiral amine intermediate for Ivabradine.
Detailed Protocols and Experimental Rationale
Part 1: Chiral Resolution of 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Rationale: The therapeutic efficacy of Ivabradine is attributed solely to the (S)-enantiomer. Therefore, an early and efficient resolution of the racemic starting material is a critical and cost-effective strategy. The use of a chiral resolving agent, such as a naturally occurring alkaloid, allows for the diastereoselective crystallization of one enantiomer. Cinchonine has been shown to be an effective resolving agent for this particular carboxylic acid.[5][6]
Protocol:
-
Salt Formation:
-
Dissolve racemic 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid in a suitable solvent (e.g., methanol or ethanol).
-
Add 0.5-0.6 equivalents of cinchonine to the solution. The sub-stoichiometric amount of the resolving agent is a key optimization to maximize the yield and purity of the desired diastereomeric salt.
-
Heat the mixture to reflux to ensure complete dissolution and salt formation.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated solid by filtration. This solid is the cinchonine salt of (S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the undesired (R)-enantiomer.
-
-
Liberation of the Free (S)-Acid:
-
Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidify the mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 1-2. This protonates the carboxylate and the cinchonine.
-
Separate the organic layer, which now contains the free (S)-carboxylic acid. The cinchonine salt remains in the aqueous layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield (S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid with high enantiomeric excess.[5]
-
Trustworthiness Check: The enantiomeric excess (ee) of the resolved acid should be determined at this stage using a suitable analytical technique, such as chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis. An ee of >99% is desirable for the subsequent steps.
Part 2: Amidation of (S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Rationale: The conversion of the carboxylic acid to the corresponding N-methyl amide is a necessary step to facilitate the subsequent reduction to the secondary amine. Direct reduction of the carboxylic acid can be challenging and may lead to side products. The amide provides a stable and readily reducible functional group. The use of oxalyl chloride is a common and effective method for activating the carboxylic acid to form an acid chloride in situ, which then readily reacts with methylamine.
Protocol:
-
Acid Chloride Formation:
-
Dissolve the (S)-carboxylic acid in an anhydrous aprotic solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride (typically 1.1-1.5 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.[5]
-
Stir the reaction mixture at 0°C and then allow it to warm to room temperature until the evolution of gas (CO and CO2) ceases, indicating the formation of the acid chloride.
-
-
Reaction with Methylamine:
-
In a separate flask, prepare a solution of methylamine (as a solution in THF or water) and cool it to 0°C.
-
Slowly add the freshly prepared acid chloride solution to the methylamine solution. This is an exothermic reaction, and maintaining a low temperature is crucial to prevent side reactions.
-
Stir the reaction mixture at 0°C for a specified period, then allow it to warm to room temperature.
-
-
Work-up and Isolation:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute acid (to remove excess methylamine), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude (S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid-N-methyl-amide.[5]
-
The product can be further purified by recrystallization to achieve high purity.[6]
-
Part 3: Reduction of the N-methyl Amide to the Chiral Amine
Rationale: The final step in the synthesis of the key intermediate is the reduction of the amide to the corresponding secondary amine. Borane complexes, such as borane-tetrahydrofuran (BH3·THF) or borane-dimethyl sulfide (BMS), are highly effective and selective reagents for this transformation. They readily reduce amides without affecting other functional groups present in the molecule.
Protocol:
-
Reduction Reaction:
-
Dissolve the (S)-N-methyl amide in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Slowly add a solution of a borane complex (e.g., BH3·THF) to the amide solution at 0°C.[5][6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.
-
-
Quenching and Work-up:
-
Cool the reaction mixture to 0°C and carefully quench the excess borane by the slow addition of methanol. This will result in the evolution of hydrogen gas.
-
Acidify the mixture with hydrochloric acid (in an anhydrous solvent like ether or isopropanol) to form the hydrochloride salt of the amine. This facilitates its precipitation and purification.
-
-
Isolation and Purification:
-
Stir the mixture to allow for complete precipitation of the hydrochloride salt.
-
Collect the solid by filtration and wash with a cold solvent (e.g., ether or cold THF) to remove impurities.
-
The resulting ((S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-methyl)-methyl-amine hydrochloride can be further purified by recrystallization to obtain a product with high chemical and enantiomeric purity.[5]
-
Data Presentation
| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity (ee) |
| 1. Chiral Resolution | Racemic Carboxylic Acid | Cinchonine, HCl | (S)-Carboxylic Acid | 35-45% | >99% |
| 2. Amidation | (S)-Carboxylic Acid | Oxalyl chloride, Methylamine | (S)-N-methyl Amide | >95% | >99% |
| 3. Reduction | (S)-N-methyl Amide | Borane-THF complex, HCl | (S)-Amine Hydrochloride | >90% | >99.8% |
Table 1: Summary of synthetic steps, reagents, and expected outcomes.
Experimental Workflow Visualization
Figure 2: Detailed experimental workflow for the synthesis of the chiral amine intermediate.
Conclusion
The strategic use of (S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid as a chiral building block is a highly effective and industrially viable approach for the synthesis of a key intermediate for Ivabradine. The protocols outlined in this document, from chiral resolution to the final reduction, provide a robust pathway to obtain the desired (S)-amine hydrochloride with high chemical and enantiomeric purity. The rationale behind each step highlights the importance of careful reagent selection and reaction condition optimization to ensure a successful and efficient synthesis. This foundational intermediate paves the way for the subsequent coupling reaction to furnish the final active pharmaceutical ingredient, Ivabradine.
References
- 1. mdpi.com [mdpi.com]
- 2. Ivabradine synthesis - chemicalbook [chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt - Google Patents [patents.google.com]
- 5. WO2011138625A1 - Industrial process for the synthesis of ivabradine salts - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Esterification of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic Acid
Introduction: Navigating the Esterification of a Strained Bicyclic Carboxylic Acid
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid, also known as 4-carboxybenzocyclobutene, is a unique molecule featuring a thermodynamically stable benzene ring fused to a kinetically reactive four-membered ring. This strained cyclobutene ring imparts distinct chemical properties, making its derivatives valuable intermediates in the synthesis of complex organic molecules, polymers, and pharmaceuticals.[1][2] The ester derivatives of this carboxylic acid are of significant interest for modulating solubility, bioavailability, and reactivity in various applications.
However, the inherent ring strain of the bicyclo[4.2.0]octane system presents a significant challenge during chemical transformations. The four-membered ring is susceptible to opening under thermal, acidic, or even some basic conditions.[3][4] Therefore, the selection of an appropriate esterification protocol is critical to ensure the integrity of the bicyclic core while achieving high yields of the desired ester.
This comprehensive guide provides detailed application notes and protocols for the esterification of this compound. We will explore a range of methodologies, from classic acid-catalyzed reactions to milder, modern coupling techniques, with a focus on mitigating potential side reactions and ensuring the successful synthesis of target esters. The causality behind experimental choices will be explained to provide researchers with a robust framework for their synthetic endeavors.
Choosing the Right Path: A Comparative Overview of Esterification Strategies
The optimal esterification method for this compound is contingent on the desired ester (e.g., methyl, ethyl, tert-butyl), the scale of the reaction, and the lability of any other functional groups present on the molecule. Below is a comparative analysis of suitable methods.
| Esterification Method | Key Reagents | Conditions | Advantages | Potential Challenges with this compound |
| Steglich Esterification | DCC or EDC, DMAP | Mild, Room Temperature | High yields, tolerates sensitive functional groups, suitable for sterically hindered alcohols.[1] | Potential for side product formation (N-acylurea) if not optimized.[1] |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD | Mild, Neutral | Excellent for primary and secondary alcohols, proceeds with inversion of stereochemistry at the alcohol center.[5][6] | Requires careful purification to remove phosphine oxide and hydrazine byproducts.[7] |
| Diazomethane Esterification | CH₂N₂ or TMS-CHN₂ | Very Mild, Room Temperature | High-yielding for methyl esters, minimal side reactions.[8] | Diazomethane is toxic and explosive; TMS-diazomethane is a safer alternative. |
| Fischer-Speier Esterification | Strong Acid Catalyst (e.g., H₂SO₄) | Harsh, Reflux | Cost-effective, suitable for simple alcohols in large excess.[9][10] | High risk of acid-catalyzed ring-opening or rearrangement of the bicyclo[4.2.0]octane system.[3] |
Detailed Protocols and Methodologies
Protocol 1: Steglich Esterification - The Mild and Versatile Approach
The Steglich esterification is highly recommended for this compound due to its mild reaction conditions, which minimize the risk of ring-opening.[1][11] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[12]
Reaction Rationale: DCC or EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, facilitated by the catalytic action of DMAP, to form the ester and a urea byproduct (dicyclohexylurea or EDU).[1] The mild, neutral conditions are crucial for preserving the strained bicyclic ring.
Experimental Workflow: Steglich Esterification
Caption: Workflow for Steglich esterification.
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Carbodiimide Addition: Dissolve N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (if DCC is used). If EDC is used, the corresponding urea is water-soluble and will be removed during the aqueous wash.
-
Extraction: Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Mitsunobu Reaction - For Inversion of Stereochemistry
The Mitsunobu reaction is another excellent choice for the esterification of this compound, particularly when using chiral secondary alcohols where inversion of stereochemistry is desired.[5][13] This reaction is known for its mild, neutral conditions.[6]
Reaction Rationale: Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), activate the alcohol. The carboxylate then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion, leading to the ester with inversion of configuration at the alcohol's stereocenter.[5]
Reaction Mechanism: Mitsunobu Esterification
Caption: Key steps in the Mitsunobu reaction mechanism.
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired primary or secondary alcohol (1.0 eq), and triphenylphosphine (PPh₃) (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution. A color change is typically observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The primary challenge with the Mitsunobu reaction is the removal of triphenylphosphine oxide and the reduced hydrazine byproduct.[7] Purification is typically achieved by silica gel column chromatography.
Protocol 3: Diazomethane for Methyl Ester Synthesis - A High-Yielding, Mild Method
For the specific synthesis of the methyl ester, diazomethane (CH₂N₂) or its safer alternative, trimethylsilyldiazomethane (TMS-CHN₂), offers a highly efficient and exceptionally mild method.[8]
Reaction Rationale: The carboxylic acid protonates diazomethane to form a carboxylate anion and a methyldiazonium cation. The carboxylate then acts as a nucleophile, attacking the methyl group of the diazonium ion in an Sₙ2 reaction, with nitrogen gas as the only byproduct.[8] The reaction is typically quantitative and proceeds rapidly at room temperature.
Step-by-Step Protocol (using TMS-CHN₂):
-
Preparation: Dissolve this compound (1.0 eq) in a mixture of methanol and a co-solvent like toluene or diethyl ether.
-
TMS-CHN₂ Addition: At room temperature, add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.1 eq) dropwise. Effervescence (evolution of N₂) should be observed.
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. The disappearance of the yellow color of TMS-CHN₂ indicates the completion of the reaction.
-
Quenching: If excess TMS-CHN₂ is present (persistent yellow color), add a few drops of acetic acid to quench it.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts. The crude methyl ester is often of high purity and may not require further purification. If necessary, it can be purified by silica gel chromatography.
A Note of Caution on Fischer-Speier Esterification
While the Fischer-Speier esterification is a fundamental organic reaction, its application to this compound should be approached with extreme caution.[9][10] The reaction requires a strong acid catalyst (e.g., H₂SO₄) and elevated temperatures (reflux), conditions under which the strained bicyclo[4.2.0]octane ring is prone to acid-catalyzed rearrangement or ring-opening.[3] For this specific substrate, the milder methods outlined above are strongly recommended to preserve the integrity of the molecular framework.
Conclusion
The successful esterification of this compound hinges on the careful selection of a reaction protocol that respects the inherent strain of the bicyclic system. For general-purpose ester synthesis, the Steglich esterification offers a robust and versatile method with mild conditions. The Mitsunobu reaction is the preferred choice when inversion of stereochemistry at a chiral alcohol center is desired. For the specific and high-yielding synthesis of the methyl ester, trimethylsilyldiazomethane provides an exceptionally mild and clean transformation. By understanding the underlying principles and potential pitfalls associated with each method, researchers can confidently and efficiently access the valuable ester derivatives of this unique carboxylic acid.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. repository.ias.ac.in [repository.ias.ac.in]
- 4. scispace.com [scispace.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes and Protocols for Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic Acid in Polymer Chemistry
Introduction: The Unique Chemistry of Benzocyclobutene (BCB)
Bicyclo[4.2.0]octa-1,3,5-triene, more commonly known as benzocyclobutene (BCB), represents a fascinating class of thermally activated monomers.[1] The core of its utility lies in the unique structure combining a stable benzene ring with a strained, four-membered cyclobutene ring.[2][3] While stable at ambient temperatures, heating BCB moieties above 200°C induces a conrotatory electrocyclic ring-opening, transforming the cyclobutene into a highly reactive o-quinodimethane (also known as o-xylylene) intermediate.[4][5] This intermediate readily participates in [4+2] Diels-Alder cycloadditions. In the absence of other dienophiles, it reacts with itself to form a highly cross-linked, thermally stable polymer network.[4][5]
A key advantage of BCB-based polymerization is that it is a thermally initiated addition reaction that does not produce any volatile byproducts, a highly desirable feature in applications like microelectronics where outgassing can be detrimental.[6] The resulting thermoset polymers are renowned for their exceptional properties, including:
-
High thermal stability (Decomposition temperatures often > 450°C)[7]
-
Low dielectric constant (k < 2.8) and low dissipation factor[6][7]
-
Excellent chemical resistance[6]
-
Low moisture absorption[6]
-
High degree of planarization[6]
These attributes have made BCB-based polymers, particularly those derived from monomers like divinylsiloxane bis(benzocyclobutene) (DVS-bis-BCB), materials of choice for microelectronic packaging, interlayer dielectrics, and integrated photonics.[6][8]
Functionalization with Carboxylic Acid: Introducing New Possibilities
This guide focuses on a specific functionalized monomer, Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid (hereafter BCB-CA). The incorporation of a carboxylic acid group onto the BCB aromatic ring introduces a versatile chemical handle, expanding the utility of the BCB moiety beyond simple thermal cross-linking.
The carboxylic acid group enables:
-
Modified Solubility and Adhesion: The polar carboxylic acid group can alter the solubility of the monomer and resulting prepolymers in various organic solvents and improve adhesion to substrates through hydrogen bonding or chemical reaction with surface groups.
-
Post-Polymerization Modification: The acid group serves as a reactive site for further chemical transformations.
-
Aqueous Base Developability: For photolithography applications, the carboxylic acid renders the prepolymer soluble in aqueous base developers, allowing for the creation of patterned dielectric layers.[1]
-
Integration into Other Polymer Systems: BCB-CA can be used as a comonomer in various polymerization schemes or chemically modified to act as a precursor for other polymer families, such as polyimides.
It is important to note that substituents on the aromatic ring, such as a carboxylic acid, have a minimal effect on the thermal ring-opening temperature of the BCB group. Significant reductions in curing temperature are typically achieved by placing substituents directly on the four-membered ring.[9][10] Therefore, the polymerization of BCB-CA will follow thermal profiles similar to unsubstituted BCB, generally requiring temperatures in the 200-260°C range for full curing.[4][7]
Application I: Development of Functional Copolymers for Thin-Film Applications
A primary application for BCB-CA is its use as a comonomer to impart specific functionalities to a BCB-based thermoset. By copolymerizing BCB-CA with a standard cross-linking agent like DVS-bis-BCB, one can create a prepolymer solution that can be spin-coated to form thin films. The carboxylic acid groups make the uncured or partially cured film removable with an aqueous base, a critical feature for photo-patternable dielectric materials in microfabrication.[1]
Logical Workflow for Copolymer Synthesis and Curing
Caption: Experimental workflow for creating a functional thermoset film.
Protocol 1: Synthesis of a BCB-CA / DVS-bis-BCB Copolymer Film
This protocol is adapted from methodologies described for creating aqueous-base developable BCB resins.[1] It details the formation of a prepolymer solution followed by its application and curing as a thin film.
Materials & Reagents:
| Reagent | Acronym | Supplier | Purity | Notes |
| This compound | BCB-CA | Major Chemical Supplier | >97% | The functional monomer. |
| Divinylsiloxane-bis-benzocyclobutene | DVS-bis-BCB | Major Chemical Supplier | >98% | The primary cross-linking monomer. |
| Dipropylene glycol methyl ether acetate | DPGMEA | Major Chemical Supplier | Anhydrous | High-boiling point solvent. |
| Adhesion Promoter (e.g., AP3000) | - | Supplier Specific | - | For treating substrates like Si wafers.[7] |
| Silicon Wafers | - | - | Prime | Substrate for spin-coating. |
Procedure:
Part A: Prepolymer (B-Stage) Synthesis
-
Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet/outlet. Ensure the system is free of moisture.
-
Monomer Dissolution: To the flask, add DVS-bis-BCB (e.g., 9.6 g), BCB-CA (e.g., 20.0 g), and DPGMEA (e.g., 105 g). The molar ratio of monomers can be adjusted to tailor the final properties.[1]
-
Inert Atmosphere: Purge the flask with dry nitrogen for 15-20 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
B-Staging (Partial Polymerization): Heat the reaction mixture to 165°C with constant stirring.[1] The viscosity of the solution will gradually increase as the monomers begin to oligomerize.
-
Monitoring: Monitor the reaction for a predetermined time (e.g., 24-48 hours).[1] The exact time depends on the desired molecular weight and viscosity of the prepolymer. For initial trials, a 36-hour period is a reasonable starting point.
-
Cooling and Storage: After the heating period, cool the flask to room temperature. The resulting prepolymer solution can be stored in a sealed container for later use.
Part B: Thin Film Fabrication and Curing
-
Substrate Preparation: Clean silicon wafers using a standard cleaning procedure (e.g., Piranha etch or RCA clean). Apply an adhesion promoter like AP3000 by spin-coating according to the manufacturer's guidelines, followed by a brief bake.[7]
-
Spin-Coating: Dispense the prepolymer solution onto the center of the prepared wafer. Spin-coat to the desired thickness (e.g., 2500 rpm for 30 seconds).[3] Film thickness is a function of solution viscosity and spin speed.
-
Soft Bake: Place the coated wafer on a hotplate at 90-120°C for 2-5 minutes to drive off the bulk of the DPGMEA solvent.[11]
-
Hard Cure (Cross-linking): Transfer the wafer to a programmable oven with a nitrogen atmosphere. Execute a multi-step curing program to ensure complete cross-linking without causing film stress or defects. A typical program is:
-
Ramp to 180°C and hold for 1 hour.
-
Ramp to 210°C and hold for 1 hour.
-
Ramp to 250°C and hold for 1 hour.[12]
-
Cool down slowly to room temperature.
-
Self-Validation and Characterization:
-
FTIR Spectroscopy: Monitor the disappearance of the characteristic C=O stretch from the carboxylic acid (around 1700 cm⁻¹) if it reacts, and changes in the aromatic region (around 1475 cm⁻¹) which are indicative of the BCB ring-opening and polymerization.[6][13]
-
Differential Scanning Calorimetry (DSC): A DSC scan of the prepolymer should show a broad exotherm, typically peaking around 250-260°C, corresponding to the heat released during the BCB ring-opening and cross-linking reaction.[12][14] A second scan of the cured film should show a smooth baseline with no exotherm, confirming complete cure, and allow for the determination of the glass transition temperature (Tg).[12]
-
Thermogravimetric Analysis (TGA): TGA of the cured film under a nitrogen atmosphere will determine its thermal stability. BCB-based polymers typically exhibit a 5% weight loss temperature (Td5) well above 450°C.[7][8]
Application II: Precursor for High-Performance Polyimides
The carboxylic acid functionality of BCB-CA allows it to be a precursor for monomers used in step-growth polymerization, specifically for creating polyimides. Polyimides are known for their outstanding thermal and mechanical properties. By incorporating the BCB moiety into a polyimide backbone, one can create a thermoplastic polyimide that can be processed and then thermally cross-linked in a final step to form a high-performance thermoset. This "thermoplastic-to-thermoset" approach offers significant processing advantages.[11]
The BCB-CA can be chemically converted into either a BCB-functionalized diamine or a BCB-functionalized dianhydride, which can then be used in standard polyimide synthesis protocols.
Conceptual Pathways for Polyimide Synthesis
Caption: Conceptual routes for using BCB-CA in polyimide synthesis.
Protocol 2: General Method for Polyimide Synthesis and Cross-linking
This protocol outlines the general two-step procedure for synthesizing a polyimide using a custom BCB-functionalized monomer (diamine or dianhydride) and then thermally cross-linking it.
Materials & Reagents:
-
BCB-functionalized diamine OR BCB-functionalized dianhydride (synthesized from BCB-CA)
-
Complementary high-purity dianhydride (e.g., PMDA, 6FDA) OR diamine (e.g., ODA)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
-
Chemical imidization agents (optional): Acetic anhydride, Pyridine
Procedure:
Part A: Poly(amic acid) Synthesis
-
Reactor Setup: In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the BCB-functionalized diamine (or commercial diamine) in anhydrous NMP.
-
Dianhydride Addition: Cool the solution to 0-5°C in an ice bath. Slowly add an equimolar amount of the dianhydride monomer (BCB-functionalized or commercial) in small portions, ensuring the temperature does not exceed 10°C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature under nitrogen for 12-24 hours. The solution will become highly viscous, indicating the formation of the high molecular weight poly(amic acid) precursor.[15]
Part B: Imidization and Curing
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.
-
Thermal Imidization: Place the cast film in a vacuum or nitrogen oven.
-
Heat to 80-100°C for 1-2 hours to slowly remove the solvent.
-
Slowly ramp the temperature to 200-250°C and hold for 2-4 hours. This step drives the cyclodehydration (imidization) reaction, converting the poly(amic acid) to polyimide.[16]
-
-
Cross-linking: After imidization, increase the temperature to >250°C and hold for 1-2 hours to initiate the BCB ring-opening and subsequent cross-linking of the polyimide chains.
-
Final Product: Cool the oven slowly to obtain the final, insoluble, cross-linked polyimide film.
Expected Results:
The final material will be a rigid, thermally stable film. Compared to the uncross-linked polyimide, the BCB cross-linked version is expected to have a higher Tg (or no discernible Tg by DSC due to the high cross-link density), enhanced solvent resistance, and improved dimensional stability at elevated temperatures.[11]
Summary of Expected Polymer Properties
The properties of polymers derived from this compound will be highly dependent on the final polymer architecture (e.g., copolymer vs. polyimide) and the concentration of the BCB-CA monomer used. However, based on extensive literature on BCB-based systems, the following properties can be anticipated.
| Property | Expected Value / Characteristic | Analysis Method |
| Curing Temperature | Exothermic peak between 250-265°C for the BCB cross-linking reaction.[4][7] | DSC |
| Glass Transition Temp. (Tg) | Highly dependent on structure. For highly cross-linked networks, Tg may be >350°C or undetectable.[12][17] | DSC, DMA |
| Thermal Stability (Td5) | > 450°C in N₂ atmosphere, indicating excellent thermal resistance due to the highly cross-linked aromatic network.[7][8] | TGA |
| Dielectric Constant (k) | 2.6 - 2.8 at 1 MHz. The inclusion of polar carboxylic acid groups may slightly increase this value compared to pure hydrocarbon BCB polymers.[7] | LCR Meter |
| Solvent Resistance | After full cure, the cross-linked polymer should be insoluble in common organic solvents.[6] | Swelling Test |
| Aqueous Base Solubility | Pre-cured prepolymers containing sufficient BCB-CA content should be soluble in aqueous base developers (e.g., TMAH).[1] | Solubility Test |
References
- 1. [PDF] Recent Progress in Benzocyclobutene Related Polymers | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. lnpo.net [lnpo.net]
- 4. oipub.com [oipub.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. zenodo.org [zenodo.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic Acid as a Versatile Scaffold for Biochemical Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Benzocyclobutene Core - A Constrained Scaffold for Biological Exploration
The bicyclo[4.2.0]octa-1,3,5-triene ring system, commonly known as benzocyclobutene (BCB), represents a fascinating and synthetically valuable scaffold in medicinal chemistry and materials science.[1][2] Its defining feature is a strained four-membered cyclobutane ring fused to a benzene ring. This strained arrangement imparts unique chemical reactivity and a rigid, well-defined three-dimensional structure. While derivatives of the BCB core are found in natural products and approved pharmaceuticals like the heart-failure drug ivabradine, its potential as a foundational element for creating bespoke molecular probes for biochemical research remains an area of active exploration.[1][2]
This guide focuses on Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid (BCO-3-CA), a derivative that stands out not as a ready-to-use probe, but as a highly versatile starting material. The carboxylic acid group at the 3-position provides a crucial chemical handle for a wide array of synthetic transformations, allowing researchers to conjugate this rigid scaffold to other functional moieties, such as fluorophores, affinity tags, or pharmacophores. This document will provide the conceptual framework and detailed protocols for leveraging BCO-3-CA as a core scaffold to develop novel molecular probes for studying enzymes, receptors, and other biological targets.
Guiding Principles for Application: Why Use a Benzocyclobutene Scaffold?
The decision to use the BCO-3-CA scaffold is rooted in several key principles of probe design:
-
Structural Rigidity: Unlike flexible aliphatic chains, the bicyclic nature of the BCB core restricts conformational freedom. When designing ligands or inhibitors, this rigidity helps to pre-organize appended functional groups into a specific orientation, which can lead to higher binding affinity and selectivity for the target biomolecule.
-
Chemical Stability and Versatility: The benzocyclobutene core is stable under a range of physiological conditions. The true power of BCO-3-CA lies in the reactivity of its carboxylic acid group. This functional group is a gateway to a vast landscape of chemical modifications, including amidation, esterification, and reduction, enabling the covalent attachment of various functionalities.[3]
-
Biologically Relevant Chemical Space: Derivatives of the parent bicyclo[4.2.0]octa-1,3,5-triene structure have demonstrated biological activity, including potential as antibacterial and anticancer agents.[4] This suggests that the core scaffold is recognized by and can interact with biological systems, making it a promising starting point for developing new bioactive compounds.
Application I: A Scaffold for Novel Enzyme Inhibitor Development
The BCO-3-CA scaffold can serve as a rigid core for positioning pharmacophores that interact with an enzyme's active site. The carboxylic acid can be modified to introduce functionalities that bind to specific pockets or act as "warheads" for covalent inhibition.
Conceptual Workflow for Inhibitor Development
The overall strategy involves synthesizing a small library of compounds derived from BCO-3-CA and then screening them for inhibitory activity against a target enzyme (e.g., a protease or kinase).
Caption: Workflow for developing enzyme inhibitors from BCO-3-CA.
Protocol 1: Synthesis of an Amide Library from BCO-3-CA
This protocol describes a general method for creating a small library of amide derivatives for initial screening.
Materials:
-
This compound (BCO-3-CA)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC
-
A diverse set of primary or secondary amines (e.g., benzylamine, aniline derivatives, amino acids)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve 1 equivalent of BCO-3-CA in anhydrous DMF.
-
Add 1.1 equivalents of NHS and 1.1 equivalents of DCC.
-
Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Filter off the DCU precipitate and use the resulting NHS-activated BCO-3-CA solution directly in the next step.
-
-
Amide Coupling:
-
In separate reaction vials, add 1.2 equivalents of each selected amine to a small volume of DMF.
-
Add the NHS-activated BCO-3-CA solution dropwise to each amine solution.
-
Stir the reactions at room temperature overnight.
-
-
Work-up and Purification:
-
Dilute each reaction mixture with ethyl acetate or DCM.
-
Wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify each crude product using reverse-phase HPLC to obtain the final amide derivatives.
-
Confirm the structure and purity of each compound by LC-MS and NMR.
-
Protocol 2: Screening for Protease Inhibition (Generic Fluorogenic Assay)
Materials:
-
Purified target protease
-
Fluorogenic protease substrate (e.g., a peptide with a FRET pair)
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate salts and additives like CaCl2 or DTT, specific to the enzyme)
-
DMSO for dissolving library compounds
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the target protease in assay buffer. The final concentration should be in the low nanomolar range, optimized for a linear reaction rate.
-
Prepare a stock solution of the fluorogenic substrate in assay buffer. The final concentration should be at or below its Michaelis-Menten constant (Km) for sensitive inhibitor detection.
-
Prepare 10 mM stock solutions of your BCO-3-CA derived library compounds in DMSO. Create a dilution series (e.g., from 100 µM to 1 nM) in assay buffer.
-
-
Assay Execution:
-
To each well of a 96-well plate, add:
-
5 µL of diluted library compound (or DMSO for control).
-
85 µL of assay buffer containing the protease.
-
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence over time (kinetic mode) at the emission wavelength of the cleaved fluorophore.
-
Calculate the initial reaction velocity (slope of the linear phase) for each well.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for active compounds.
-
Application II: A Core for High-Affinity Receptor Ligand Synthesis
Drawing inspiration from the use of related bicyclic scaffolds in creating potent ligands for nicotinic acetylcholine receptors, BCO-3-CA can be a starting point for developing ligands for other receptors, such as GPCRs or ion channels.[5] The rigid framework allows for precise positioning of functional groups to match the binding pocket of a receptor.
Protocol 3: Competitive Radioligand Binding Assay
This protocol outlines how to test the synthesized BCO-3-CA derivatives for their ability to bind to a specific receptor by competing with a known high-affinity radiolabeled ligand.
Materials:
-
Cell membranes or purified receptor preparation expressing the target receptor.
-
A known high-affinity radioligand for the target receptor (e.g., [³H]-ligand).
-
BCO-3-CA derived library compounds.
-
Binding buffer (specific to the receptor, often Tris-based with salts).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
Procedure:
-
Assay Setup:
-
In test tubes, set up the following conditions in triplicate:
-
Total Binding: Receptor preparation + Radioligand + Binding buffer.
-
Non-specific Binding (NSB): Receptor preparation + Radioligand + a high concentration of a known unlabeled ligand (displacer).
-
Competition: Receptor preparation + Radioligand + varying concentrations of your BCO-3-CA test compound.
-
-
-
Incubation:
-
Add the receptor preparation, buffer, and test compounds/displacer to the tubes.
-
Add the radioligand to all tubes to initiate the binding reaction.
-
Incubate the mixture at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each concentration of the test compound, calculate the percentage of specific binding remaining.
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the Ki (inhibitory constant) of your compound, which reflects its binding affinity for the receptor.
-
Application III: Conversion to a Fluorescent Probe for Bioimaging
The BCO-3-CA scaffold can be covalently linked to a fluorophore to create a fluorescent probe. If the parent molecule has affinity for a biological target, the fluorescent version can be used to visualize that target in cells or tissues.
Conceptual Workflow for Fluorescent Probe Synthesis
This workflow illustrates the general path from BCO-3-CA to a functional fluorescent probe ready for cellular imaging experiments.
Caption: Synthesis and application workflow for a fluorescent probe.
Protocol 4: General Protein Labeling with an Activated BCO-3-CA Derivative
This protocol describes how to label a purified protein with an NHS-ester of BCO-3-CA, which could be used in fluorescence polarization or other biophysical assays.
Materials:
-
BCO-3-CA NHS-ester (synthesized as in Protocol 1).
-
Purified protein with accessible lysine residues in a suitable buffer (e.g., PBS, pH 7.4-8.0). The buffer must be amine-free (no Tris).
-
DMSO.
-
Size-exclusion chromatography column (e.g., PD-10 desalting column) to separate the labeled protein from unreacted probe.
Procedure:
-
Prepare Solutions:
-
Dissolve the BCO-3-CA NHS-ester in a minimal amount of anhydrous DMSO to make a concentrated stock solution (e.g., 10-20 mM).
-
Prepare the protein solution at a concentration of 1-5 mg/mL in a suitable amine-free buffer.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the BCO-3-CA NHS-ester stock solution. The optimal ratio must be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Stop the reaction by removing the unreacted probe. This is typically done by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
-
The labeled protein will elute first, while the smaller, unreacted probe molecules are retained and elute later.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the BCO-3-CA moiety (if it has a unique absorbance) or by using mass spectrometry to determine the mass shift upon labeling.
-
Confirm that the biological activity of the protein is retained after labeling using a relevant functional assay.
-
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below.
| Property | Value | Source |
| CAS Number | 875-94-5 | [3][6] |
| Molecular Formula | C₉H₈O₂ | [3][6] |
| Molecular Weight | 148.16 g/mol | [3][6] |
| Purity | ≥97% (typical) | [3][6] |
| Physical Form | Solid | [7] |
| Storage | Room temperature, sealed in dry conditions | [6][7] |
| SMILES | C1CC2=CC(=CC=C12)C(=O)O | [3] |
| InChI Key | LOOOVFMUCRDVNN-UHFFFAOYSA-N | [7] |
References
- 1. A better route to benzocyclobutenes, sought-after buildingblocks for drugs - Scripps Research chemists devise a new, C-H activation-based method for the synthesis of BCBs [bionity.com]
- 2. A better route to benzocyclobutenes, sought-after buildingblocks for drugs | EurekAlert! [eurekalert.org]
- 3. benchchem.com [benchchem.com]
- 4. Buy Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | 78926-35-9 [smolecule.com]
- 5. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid
Welcome to the technical support center for the purification of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various complex organic molecules and active pharmaceutical ingredients.[1] Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. This guide provides a structured, question-and-answer-based approach to troubleshoot common purification issues, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My crude this compound is an oil or a sticky solid. How can I induce crystallization for purification?
This is a common issue that often arises from the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice.
Troubleshooting Protocol:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure. Co-evaporation with a solvent in which the impurities are soluble but the desired product is not, such as hexane, can be effective.
-
Solvent-Antisolvent Crystallization:
-
Dissolve the crude material in a minimal amount of a solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane).
-
Slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., hexane, petroleum ether) dropwise with vigorous stirring until persistent cloudiness is observed.
-
Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
-
Scratching: If crystals do not form, gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a single, tiny crystal (a "seed crystal") to the supersaturated solution to initiate crystallization.
Causality: The principle behind these techniques is to create a supersaturated solution from which the target molecule can precipitate in an ordered, crystalline form, leaving impurities behind in the solvent. Slow cooling and the use of an anti-solvent gradually decrease the solubility of the product, promoting the formation of larger, purer crystals.
FAQ 2: I'm observing multiple spots on my TLC after initial work-up. What is the recommended column chromatography protocol for purifying this compound?
Column chromatography is a highly effective method for separating the target compound from byproducts and unreacted starting materials.[2][3]
Recommended Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent) Selection: The polarity of the eluent is critical. A common starting point is a mixture of a non-polar solvent like heptane or hexane and a more polar solvent like ethyl acetate.
-
Begin with a low polarity mixture (e.g., 90:10 heptane/ethyl acetate) and gradually increase the polarity to elute your compound.[3]
-
The carboxylic acid functional group can cause streaking on the TLC and poor separation on the column. To mitigate this, a small amount of acetic acid (0.5-1%) can be added to the eluent system. This helps to suppress the deprotonation of the carboxylic acid on the acidic silica surface, leading to sharper bands.
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity solvent mixture, collecting fractions.
-
Monitor the elution of compounds using TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Troubleshooting Data Summary:
| Issue | Potential Cause | Recommended Action |
| Streaking on TLC/Column | Carboxylic acid interacting with silica | Add 0.5-1% acetic acid to the eluent system. |
| Poor Separation | Inappropriate eluent polarity | Optimize the solvent system using TLC with various ratios of heptane/ethyl acetate. |
| Compound Crashing on Column | Low solubility in the eluent | Use a stronger solvent for initial dissolution or employ dry loading. |
Workflow Diagram:
Caption: Column Chromatography Workflow for Purification.
FAQ 3: My final product appears pure by TLC and ¹H NMR, but the melting point is broad, or the yield is low after recrystallization. What can I do?
A broad melting point range is indicative of impurities, even if they are not readily apparent by TLC or NMR. Low yield suggests that a significant amount of the product remains in the mother liquor.
Troubleshooting Recrystallization:
-
Solvent Choice is Key: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Testing Solvents: Test a range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane) on a small scale.
-
-
Refining the Recrystallization Protocol:
-
Hot Filtration: If there are insoluble impurities in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them before allowing the solution to cool.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can cause the product to precipitate out too quickly, trapping impurities. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume will result in a lower yield as more product will remain dissolved in the mother liquor.
-
Washing the Crystals: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Second Crop: The mother liquor can be concentrated and a second crop of crystals can be obtained, which may be of slightly lower purity.
-
Logical Decision-Making for Recrystallization:
Caption: Recrystallization Decision and Workflow Diagram.
FAQ 4: I need to resolve a racemic mixture of a Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid derivative. What is the general approach?
For chiral separations of carboxylic acids, diastereomeric salt formation with a chiral base is a common and effective method.[4]
General Principles of Chiral Resolution:
-
Chiral Resolving Agent: A chiral amine (base) is used to react with the racemic carboxylic acid. Examples of chiral bases include (R)-(+)-α-methylbenzylamine, (S)-(-)-α-methylbenzylamine, or alkaloids like brucine or strychnine.[4]
-
Diastereomer Formation: The reaction of the racemic acid (R-acid and S-acid) with a single enantiomer of a chiral base (e.g., R-base) results in the formation of two diastereomeric salts: (R-acid, R-base) and (S-acid, R-base).
-
Separation by Fractional Crystallization: Diastereomers have different physical properties, including solubility. A suitable solvent is chosen where one of the diastereomeric salts is significantly less soluble than the other. This allows for the selective crystallization of one diastereomer.
-
Liberation of the Enantiomer: After isolating the pure diastereomeric salt by filtration, the chiral base is removed by acidification (e.g., with aqueous HCl), which protonates the amine and liberates the desired enantiomer of the carboxylic acid. The free carboxylic acid can then be extracted into an organic solvent.[4]
Conceptual Workflow for Chiral Resolution:
Caption: Chiral Resolution via Diastereomeric Salt Formation.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. US8859763B1 - Process for the synthesis of 3,4-dimethoxybicyclo[4.2.0]OCTA-1,3,5-triene-7-carbonitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 4. WO2011138625A1 - Industrial process for the synthesis of ivabradine salts - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid
Welcome to the technical support center for the synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable and structurally unique molecule. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
I. Introduction to the Synthesis and its Challenges
This compound, also known as 4-carboxybenzocyclobutene, is a key intermediate in organic synthesis due to its strained four-membered ring fused to an aromatic system.[1][2] This strained bicyclic structure is prone to ring-opening under thermal conditions, forming a highly reactive o-quinodimethane intermediate.[3] While this reactivity is synthetically useful for Diels-Alder reactions, it also presents a significant challenge in isolating the desired benzocyclobutene derivative in high yield.
This guide will focus on the common synthetic routes and provide solutions to overcome typical hurdles, ensuring a higher success rate in your experiments.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What are the most common starting materials for the synthesis of this compound?
The most direct precursor is often the corresponding aldehyde, Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde.[1][2] This aldehyde can be oxidized to the desired carboxylic acid. Alternative approaches may involve functionalization of the parent Bicyclo[4.2.0]octa-1,3,5-triene (benzocyclobutene).
Q2: What are the recommended oxidizing agents for converting the aldehyde to the carboxylic acid?
Common and effective oxidizing agents for this transformation include potassium permanganate (KMnO4) and chromium trioxide (CrO3).[1] The choice of oxidant and reaction conditions should be carefully considered to avoid side reactions.
Q3: What are the primary side reactions to be aware of during the synthesis and handling of this compound?
The principal side reaction is the thermal ring-opening of the cyclobutene ring to form an o-quinodimethane intermediate.[3] This can lead to dimerization or reaction with other dienophiles present in the reaction mixture. At temperatures above 180°C, racemization can also occur if the molecule is chiral.[3]
Q4: How can I purify the final product?
Standard purification techniques such as recrystallization are often effective. The choice of solvent for recrystallization will depend on the specific impurities present. A common solvent for similar compounds is petrol ether.[4] Column chromatography can also be employed for more challenging separations.
III. Troubleshooting Guide
This section provides a detailed breakdown of potential issues you might encounter during the synthesis, their probable causes, and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Carboxylic Acid | 1. Incomplete Oxidation: The oxidizing agent may not be strong enough, or the reaction time might be insufficient. 2. Degradation of Starting Material or Product: The reaction temperature may be too high, leading to the thermal ring-opening of the bicyclo[4.2.0]octa system.[3] 3. Poor Quality of Starting Aldehyde: The aldehyde may have degraded or contain impurities that interfere with the reaction. | 1. Optimize Oxidation Conditions: Ensure the chosen oxidizing agent (e.g., KMnO4) is fresh and used in appropriate stoichiometry. Monitor the reaction progress using TLC to determine the optimal reaction time. 2. Control Reaction Temperature: Maintain a low to moderate reaction temperature to minimize the risk of thermal decomposition. If heating is necessary, it should be done cautiously. 3. Purify Starting Material: Purify the starting aldehyde via distillation or chromatography before use. |
| Presence of Multiple Unidentified Byproducts | 1. o-Quinodimethane Formation and Trapping: The strained ring may have opened to form the highly reactive o-quinodimethane, which can then undergo Diels-Alder reactions with any available dienophiles, or dimerize.[3] 2. Over-oxidation or Side Reactions with the Aromatic Ring: Harsh oxidation conditions can sometimes lead to unwanted reactions on the aromatic ring. | 1. Lower Reaction Temperature: This is the most critical parameter to control. The formation of o-quinodimethane is thermally induced.[3] 2. Use a Milder Oxidant: If over-oxidation is suspected, consider using a milder oxidizing agent. 3. Degas Solvents: Remove dissolved oxygen from solvents to prevent autoxidation side reactions. |
| Difficulty in Isolating the Product | 1. Product Solubility: The product may be highly soluble in the workup solvents. 2. Formation of Emulsions during Extraction: The presence of both a carboxylic acid and an aromatic ring can sometimes lead to the formation of stable emulsions during aqueous workup. | 1. Optimize Extraction: Carefully select the extraction solvent. If the product is in an aqueous basic solution, ensure it is fully protonated by acidifying to a low pH before extracting with an organic solvent. 2. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. Centrifugation can also be effective if the emulsion is persistent. |
| Product appears discolored (yellow or brown) | 1. Presence of Oxidized Impurities: Trace impurities can become colored upon oxidation. 2. Decomposition: Slight decomposition of the product can lead to colored byproducts. | 1. Recrystallization: This is often the most effective method for removing colored impurities.[4] 2. Charcoal Treatment: Adding a small amount of activated charcoal during recrystallization can help adsorb colored impurities. Be cautious as it can also adsorb some of the desired product. |
IV. Experimental Protocols and Workflows
Protocol 1: Oxidation of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde to Carboxylic Acid
This protocol is a general guideline. Optimization may be required based on your specific experimental setup and scale.
Materials:
-
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
-
Potassium permanganate (KMnO4)
-
Acetone (or a suitable solvent)
-
Sulfuric acid (dilute solution)
-
Sodium bisulfite
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde in acetone in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath.
-
Slowly add a solution of potassium permanganate in water to the stirred solution. The rate of addition should be controlled to maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the excess KMnO4 by adding a small amount of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Acidify the mixture with dilute sulfuric acid to a pH of approximately 2.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purify the crude product by recrystallization.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
V. Mechanistic Insights: The Importance of Temperature Control
The core challenge in synthesizing and handling Bicyclo[4.2.0]octa-1,3,5-triene derivatives lies in the thermal lability of the four-membered ring. The following diagram illustrates the critical equilibrium between the desired benzocyclobutene and its reactive ring-opened isomer, o-quinodimethane.
Caption: Thermal equilibrium and side reactions.
This equilibrium underscores why maintaining low temperatures during synthesis and purification is paramount to achieving high yields. Any experimental step involving heat should be approached with caution.
VI. References
-
o-Quinodimethane Atropisomers: Enantioselective Synthesis and Stereospecific Transformation - PMC - NIH. Available at: --INVALID-LINK--
-
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde - Benchchem. Available at: --INVALID-LINK--
-
Process for the enzymatic synthesis of (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid or esters thereof, and application in the synthesis of ivabradine and salts thereof - WIPO Patentscope. Available at: --INVALID-LINK--
-
This compound - ChemScene. Available at: --INVALID-LINK--
-
Benzocyclobutene synthesis - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde - Smolecule. Available at: --INVALID-LINK--
-
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylicacid Request for Quotation - ChemBK. Available at: --INVALID-LINK--
-
cis-8-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid at 293K - IUCr Journals. Available at: --INVALID-LINK--
References
Technical Support Center: Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid
Welcome to the technical support guide for Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid (CAS 875-94-5). This document provides in-depth guidance on the stability and storage of this unique strained-ring molecule. As researchers and drug development professionals, ensuring the integrity of your starting materials is paramount to achieving reproducible and reliable results. This guide is structured to provide both foundational knowledge through frequently asked questions and practical solutions for common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
The stability of this compound is primarily influenced by its core structure: a benzocyclobutene (BCB) ring system. This fused ring imparts significant strain, making the molecule kinetically reactive under certain conditions.[1][2][3] While some suppliers may indicate room temperature storage for short-term shipping, this is not advisable for long-term preservation.[4]
For maximum stability and to prevent gradual degradation, we recommend the following:
-
Temperature: Store at 2-8°C in a refrigerator. For long-term storage exceeding one year, consider storage at -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The aromatic ring and strained cyclobutene moiety can be susceptible to oxidation.
-
Container: Use a tightly sealed, amber glass vial to protect the compound from light and moisture.
-
Environment: Keep in a dry, well-ventilated area away from heat sources.[5][6][7][8]
Q2: What is the primary degradation pathway I should be concerned about?
The most significant intrinsic reactivity of the benzocyclobutene core is its thermal ring-opening.[9] Upon heating (typically above 180°C, though this can be lower with certain catalysts or substituents), the strained four-membered cyclobutene ring undergoes a conrotatory ring-opening to form a highly reactive o-xylylene intermediate.[1][9] This intermediate can rapidly react with other molecules in a cycloaddition reaction or polymerize.[9][10]
While this is a high-temperature process, the inherent ring strain means that even at lower temperatures over long periods, or in the presence of certain reagents, the compound's integrity can be compromised. Any experimental protocol involving high temperatures should be carefully considered.
Q3: What solvents and reagents are incompatible with this molecule?
To ensure the compound's integrity, avoid the following:
-
Strong Oxidizing Agents: These can react with the electron-rich aromatic ring and the strained C-C bonds.[5][6]
-
Strong Bases: While the carboxylic acid will undergo a standard acid-base reaction, strong bases may promote other unwanted side reactions, especially at elevated temperatures.
-
Heat and Ignition Sources: The parent compound, benzocyclobutene, is a flammable liquid.[11] While the carboxylic acid derivative is a solid, it should still be handled away from open flames and sparks.[6][7][8]
-
Reactive Dienophiles: If your experimental conditions inadvertently generate the o-xylylene intermediate (e.g., through localized heating), it will readily react with any dienophiles present.
Q4: How should I prepare solutions of this compound for experiments?
Given the potential for slow degradation, it is always best practice to prepare solutions fresh for each experiment.
-
Allow the vial to warm to room temperature before opening to prevent moisture condensation.
-
Briefly flush the vial with an inert gas (Argon or Nitrogen).
-
Add your desired solvent (e.g., DMSO, DMF, or chlorinated solvents). If solubility is an issue, gentle warming (not exceeding 40°C) or sonication can be employed.
-
Once dissolved, seal the container tightly and use the solution promptly. If short-term storage of the solution is necessary, store it at 2-8°C under an inert atmosphere.
Part 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
| Problem / Observation | Potential Cause | Recommended Solution & Explanation |
| Inconsistent biological/chemical activity or non-reproducible results. | Compound Degradation: The most likely cause is the degradation of the material due to improper storage (exposure to air, light, or elevated temperature) or handling. | 1. Use a Fresh Sample: Discard the old solution/solid and use a sample from a new, unopened vial stored under recommended conditions. 2. Verify Purity: Before use, run a quality control check (e.g., ¹H NMR, LC-MS) to confirm the structure and purity of the compound. Look for the appearance of unexpected peaks. 3. Minimize Heat Exposure: During experimental workups, avoid high temperatures. Use low-heat evaporation methods if solvent removal is necessary. |
| The solid material has changed color (e.g., yellowing) or appears clumpy. | Oxidation/Moisture: A change in physical appearance is a strong indicator of chemical degradation, likely due to prolonged exposure to oxygen or moisture. | Do Not Use: Discard the material immediately. A color change signifies the presence of impurities that will interfere with your experiment. Ensure that going forward, all storage containers are tightly sealed and flushed with inert gas. |
| Reaction yields are low, and complex byproduct mixtures are observed, especially in reactions requiring heat. | Thermal Decomposition: The reaction temperature may be high enough to initiate the ring-opening of the benzocyclobutene core, forming the reactive o-xylylene intermediate.[1][9] | 1. Lower Reaction Temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time. 2. Screen Catalysts: Explore alternative catalysts that may allow for a lower activation energy, avoiding the thermal decomposition threshold. 3. Analyze Byproducts: Characterize the byproducts. The presence of dimers or adducts may confirm the formation of the o-xylylene intermediate. |
Part 3: Data Summary & Protocols
Summary of Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Long-Term Storage Temp. | 2-8°C (Recommended) or -20°C | Minimizes kinetic degradation pathways associated with the strained ring system. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents potential oxidation of the aromatic ring or other sensitive parts of the molecule. |
| Light Exposure | Store in Amber Vial / In Dark | Protects against potential light-induced degradation. |
| Incompatible Materials | Strong Oxidizers, Strong Bases, Heat/Sparks | Avoids unwanted chemical reactions and addresses the potential flammability of the core structure.[5][6][11] |
Diagram: Primary Thermal Degradation Pathway
The following diagram illustrates the critical thermal instability of the Bicyclo[4.2.0]octa-1,3,5-triene core structure.
Caption: Thermal ring-opening of the benzocyclobutene core.
Experimental Protocol: Preparation of a Standard Stock Solution
This protocol ensures the preparation of a high-integrity stock solution for use in biological assays or chemical reactions.
Materials:
-
This compound (in amber vial)
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Inert gas source (Argon or Nitrogen) with tubing
-
Sterile, amber autosampler vials or cryovials with screw caps
-
Calibrated micropipettes
Procedure:
-
Equilibration: Remove the vial of the compound from its 2-8°C storage and place it in a desiccator at room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere: Gently open the vial and immediately flush the headspace with a slow stream of Argon or Nitrogen for 10-15 seconds.
-
Weighing: Quickly weigh the desired amount of the compound in a separate, tared container or directly into the final vial if your balance allows.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Mixing: Cap the vial tightly and vortex for 30 seconds. If the solid does not fully dissolve, sonicate the vial in a water bath for 2-5 minutes. Avoid excessive heating.
-
Aliquoting & Storage: Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in amber vials. Flush the headspace of each aliquot with inert gas before sealing.
-
Labeling & Final Storage: Clearly label each aliquot with the compound name, concentration, date, and solvent. Store the aliquots at -20°C for long-term use. For immediate use, store at 2-8°C for no longer than 24-48 hours.
References
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. chemscene.com [chemscene.com]
- 5. aksci.com [aksci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. Benzocyclobutene | 694-87-1 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Optimization of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid Derivatization
Welcome to the technical support center for the derivatization of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of modifying this unique bicyclic scaffold. The strained four-membered ring fused to the aromatic system presents distinct steric and electronic challenges that require careful optimization of reaction conditions.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when derivatizing this compound?
A1: The primary challenges stem from the steric hindrance around the carboxylic acid group, which is situated on a bicyclic ring system. This can lead to sluggish reaction rates and the need for more forcing conditions or highly reactive reagents. Additionally, the electronic nature of the bicyclic system can influence the reactivity of the carboxyl group. Common issues include incomplete conversion, low yields, and difficulty in purification due to side products. For instance, direct condensation of the carboxylic acid with an amine is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1]
Q2: Which derivatization reactions are most frequently performed on this carboxylic acid?
A2: The most common derivatizations are amide bond formation (amidation) and esterification.[2] These reactions are crucial for introducing a wide variety of functional groups and building blocks, which is essential in drug discovery and development to explore structure-activity relationships (SAR).
Q3: How do I choose the right coupling reagent for amide bond formation?
A3: The choice of coupling reagent is critical and depends on several factors, including the steric hindrance of both the carboxylic acid and the amine, the desired reaction time, and the potential for side reactions.[1] For sterically hindered substrates like this compound, more potent coupling reagents are often necessary. A comparison of common coupling reagents is provided in the table below.
II. Troubleshooting Guide: Amide Bond Formation
Issue 1: Low or No Product Formation
Possible Cause 1: Inadequate Activation of the Carboxylic Acid
The steric hindrance of the bicyclic system can impede the approach of the coupling reagent.
-
Solution:
-
Switch to a more powerful coupling reagent. If you are using a standard carbodiimide like EDC, consider switching to a uronium/aminium salt such as HATU or HBTU. These reagents are known to be more effective for sterically hindered substrates.[1][3]
-
Increase the equivalents of the coupling reagent and base. Using a slight excess (1.1-1.5 equivalents) of the coupling reagent and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can drive the reaction forward.[1]
-
Pre-activation: Allow the carboxylic acid, coupling reagent, and base to stir for 15-30 minutes before adding the amine. This ensures the formation of the activated ester intermediate.[1]
-
Possible Cause 2: Poor Nucleophilicity of the Amine
Electron-deficient or sterically hindered amines may react slowly.
-
Solution:
-
Increase reaction temperature. Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier. However, monitor for potential side reactions or degradation.
-
Consider alternative activation methods. For particularly challenging couplings, converting the carboxylic acid to an acyl fluoride in situ can be a highly effective strategy, especially for electron-deficient amines.[3]
-
Possible Cause 3: Solvent Effects
The choice of solvent can significantly impact reaction rates and solubility of reagents.
-
Solution:
-
Use an appropriate anhydrous solvent. Dimethylformamide (DMF) and dichloromethane (DCM) are common choices for amide coupling reactions.[1] Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate.
-
Consider solvent polarity. For some reactions, a more polar solvent might be beneficial.
-
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol is recommended for sterically hindered substrates.
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) to the solution.
-
Add DIPEA (2 equivalents) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
References
Overcoming challenges in the scale-up of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable benzocyclobutene (BCB) derivative. The strained four-membered ring fused to an aromatic system imparts unique reactivity, making BCBs powerful building blocks in medicinal chemistry and materials science.[1][2][3][4] However, this reactivity also presents significant challenges, particularly during scale-up.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying chemical principles for robust process development.
Section 1: General Handling and Stability of Benzocyclobutene Derivatives
Benzocyclobutene and its derivatives are known for their thermal lability. The primary stability concern is the thermally induced electrocyclic ring-opening of the cyclobutene ring to form a highly reactive o-quinodimethane intermediate.[2] This process can lead to undesired side reactions and polymerization, significantly impacting yield and purity.
Frequently Asked Questions (FAQs)
Question: What are the recommended storage and handling conditions for this compound and its precursors?
Answer: Due to their thermal sensitivity, benzocyclobutene derivatives should be stored in a cool, dry, and dark place.[5] For long-term storage, refrigeration is recommended. Containers should be tightly sealed to prevent exposure to moisture and air. When handling these compounds, it is crucial to avoid high temperatures.[6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[7][8]
Question: At what temperature does the ring-opening of the benzocyclobutene core typically occur, and how does the carboxylic acid substituent affect this?
Section 2: Troubleshooting Palladium-Catalyzed C-H Activation for Benzocyclobutene Synthesis
Palladium-catalyzed intramolecular C-H activation is a powerful method for the synthesis of the benzocyclobutene core.[10][11][12][13] This approach typically involves the cyclization of a substituted aromatic compound bearing a suitable leaving group (e.g., bromine) and a methyl group. However, several challenges can arise during scale-up.
Troubleshooting Guide
Question: My Pd-catalyzed C-H activation reaction is giving low yields of the desired this compound derivative. What are the likely causes and how can I improve the yield?
Answer: Low yields in this reaction can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand Integrity:
-
Cause: The palladium catalyst and phosphine ligands are sensitive to air and moisture. Degradation can lead to reduced catalytic activity.
-
Solution: Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored catalyst and ligand. The choice of a bulky phosphine ligand, such as P(tBu)3, is often crucial for promoting the desired C-H activation.[12]
-
-
Base Selection and Quality:
-
Cause: The choice and quality of the base are critical. Carbonate bases, like K2CO3, have been shown to be particularly effective as they can facilitate proton abstraction while maintaining a favorable coordination mode with the palladium center.[10][11]
-
Solution: Use a high-purity, anhydrous base. Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Solvent Purity:
-
Cause: The solvent, typically DMF, must be anhydrous. Water can interfere with the catalytic cycle.
-
Solution: Use a dry, high-purity solvent. Consider using a freshly opened bottle or drying the solvent over molecular sieves before use.
-
-
Reaction Temperature:
-
Cause: While heating is required to drive the reaction, excessive temperatures can lead to thermal decomposition of the product.
-
Solution: Carefully optimize the reaction temperature. A screening of temperatures (e.g., in 10 °C increments) can help identify the optimal balance between reaction rate and product stability.
-
Question: I am observing the formation of an unexpected regioisomer in my Pd-catalyzed reaction. What could be the cause?
Answer: The formation of regioisomers can occur, particularly with certain substitution patterns on the aromatic ring.
-
Cause: A "1,4-palladium migration" process has been reported, especially when a small substituent is present para to the bromine atom.[10][11]
-
Solution: If possible, modifying the substrate to include a larger substituent para to the bromine can suppress this undesired migration.[11] If substrate modification is not an option, careful chromatographic purification will be necessary to separate the isomers.
Experimental Protocol: General Procedure for Pd-Catalyzed C-H Activation
-
To an oven-dried flask, add the aryl bromide substrate, Pd(OAc)2 (catalyst), and P(tBu)3 (ligand).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add anhydrous K2CO3 (base) and anhydrous DMF (solvent).
-
Heat the reaction mixture to the optimized temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter to remove inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Troubleshooting Workflow for Low Yield in Pd-Catalyzed C-H Activation
Caption: A decision tree for troubleshooting low yields in Pd-catalyzed benzocyclobutene synthesis.
Section 3: Troubleshooting Benzyne Cycloaddition Routes
The [2+2] cycloaddition of benzyne with an appropriate alkene is another common strategy for constructing the benzocyclobutene skeleton.[3] The generation of the highly reactive benzyne intermediate and controlling its subsequent cycloaddition are key challenges.
Troubleshooting Guide
Question: My benzyne cycloaddition reaction is inefficient, with significant formation of side products. How can I improve the outcome?
Answer: Inefficiency in benzyne cycloadditions often points to issues with benzyne generation or competing side reactions of this highly reactive intermediate.
-
Benzyne Precursor and Generation Method:
-
Cause: The choice of benzyne precursor and the method of its conversion to benzyne are critical. Common precursors include 2-(trimethylsilyl)phenyl triflate and anthranilic acid derivatives. The conditions for their conversion (e.g., fluoride source for the former, diazotization for the latter) must be carefully controlled.
-
Solution: Ensure the precursor is pure. Optimize the rate of addition of the activating reagent (e.g., fluoride source or diazotizing agent) to control the concentration of benzyne in the reaction mixture. Slow addition can minimize benzyne polymerization.
-
-
Concentration Effects:
-
Cause: At high concentrations, the reactive benzyne intermediate can undergo intermolecular side reactions, leading to oligomerization and other byproducts.[14]
-
Solution: Running the reaction at high dilution can favor the desired intramolecular cycloaddition (if applicable) or reduce the rate of intermolecular side reactions.
-
-
Alkene Trapping Agent:
-
Cause: The alkene partner must be sufficiently reactive to trap the benzyne as it is formed.
-
Solution: Ensure the alkene is present in a sufficient concentration to effectively compete with benzyne self-reaction. The electronic properties of the alkene can also play a role; electron-rich alkenes are often good trapping agents.
-
Question: How can I minimize the formation of allene byproducts when using ynamines in benzannulation reactions?
Answer: The formation of allenes is a known side reaction in the benzannulation of cyclobutenones with ynamines, proceeding through a zwitterionic intermediate.[1]
-
Cause: The zwitterionic intermediate can either cyclize to the desired product or undergo an alternative rearrangement to form an allene.
-
Solution: Modifying the reaction conditions, such as temperature and solvent, may influence the partitioning of the intermediate between the two pathways. A systematic optimization of these parameters is recommended. Additionally, exploring alternative electron-rich alkynes could circumvent this specific side reaction.
Section 4: Purification and Scale-up Considerations
Purifying this compound and scaling up its synthesis present unique challenges due to its physical properties and thermal sensitivity.
Frequently Asked Questions (FAQs)
Question: What is the recommended method for purifying this compound?
Answer: Given that the target molecule is a carboxylic acid, a combination of techniques can be employed for its purification.
-
Acid-Base Extraction: This is a highly effective method for separating carboxylic acids from neutral and basic impurities.[15][16]
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract with a basic aqueous solution (e.g., dilute NaOH or NaHCO3) to deprotonate the carboxylic acid and transfer it to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to re-protonate the carboxylic acid, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
Dry the final organic extract and remove the solvent under reduced pressure at a low temperature.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.[16]
-
Screen various solvents to find one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Column Chromatography: While possible, chromatography on silica gel can sometimes be challenging for carboxylic acids due to strong adsorption.
-
If chromatography is necessary, consider adding a small amount of acetic or formic acid to the eluent to suppress tailing.
-
Question: What are the key considerations when scaling up a photochemical synthesis of a benzocyclobutene precursor?
Answer: Scaling up photochemical reactions is notoriously difficult due to the "light penetration problem."[17][18][19][20][21]
-
Reactor Design: Standard batch reactors are inefficient for large-scale photochemistry because light cannot penetrate deep into the reaction mixture.[18] Continuous flow reactors, which have a high surface-area-to-volume ratio, are often the preferred solution for scaling up photochemical processes.[17]
-
Light Source: The choice of light source (e.g., LEDs) is important for energy efficiency and wavelength specificity.[18]
-
Heat Management: Photochemical reactions can generate significant heat. Efficient heat exchange is crucial to maintain the optimal reaction temperature and prevent thermal degradation of the product. Flow reactors also offer superior heat transfer capabilities.
Data Summary Table: Key Reaction Parameters and Potential Issues
| Synthesis Method | Key Parameters | Common Challenges | Potential Solutions |
| Pd-Catalyzed C-H Activation | Catalyst/Ligand, Base, Solvent, Temperature | Low yield, Regioisomer formation | Use high-purity, anhydrous reagents; Optimize temperature; Modify substrate to prevent palladium migration[10][11] |
| Benzyne Cycloaddition | Benzyne precursor, Reaction concentration, Trapping agent | Low efficiency, Side product formation (e.g., polymerization, allenes) | Slow addition of precursor; High dilution; Use of reactive trapping agents[1][14] |
| Photochemical Synthesis | Reactor design, Light source, Wavelength, Reaction time | Light penetration, Over-irradiation, Heat management | Use of flow reactors; Optimize light intensity and wavelength; Ensure efficient cooling[17][18][20] |
References
- 1. Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A better route to benzocyclobutenes, sought-after buildingblocks for drugs | EurekAlert! [eurekalert.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of benzocyclobutenes by palladium-catalyzed C-H activation of methyl groups: method and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Benzocyclobutenes by Palladium-Catalyzed C-H Activation of Methyl Groups: Method and Mechanistic Study [organic-chemistry.org]
- 13. Benzocyclobutene synthesis [organic-chemistry.org]
- 14. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Dawn of a new era in industrial photochemistry: the scale-up of micro- and mesostructured photoreactors - PMC [pmc.ncbi.nlm.nih.gov]
Handling and safety precautions for Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid
Prepared by the Office of Senior Application Scientists
This guide serves as a critical resource for researchers, chemists, and drug development professionals working with Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid (also known as Benzocyclobutene-3-carboxylic acid). Its purpose is to provide in-depth technical guidance, troubleshooting advice, and clear safety protocols to ensure safe and effective experimentation. The unique strained ring system of the benzocyclobutene (BCB) core imparts specific reactivity that must be understood and respected.
Chemical Profile & Core Hazards
This compound is a derivative of benzocyclobutene, a molecule known for its utility in thermal cycloaddition reactions. The strained four-membered ring is prone to thermally induced ring-opening to form a highly reactive o-quinodimethane intermediate. This reactivity is the basis for its application in polymer science and organic synthesis but also dictates the necessary handling precautions.[1][2]
| Property | Details |
| IUPAC Name | This compound |
| CAS Number | 875-94-5[3][4] |
| Molecular Formula | C₉H₈O₂[4][5][6] |
| Molecular Weight | 148.16 g/mol [4][6] |
| Appearance | Varies, typically a solid. |
| Primary Use | Research and development, synthetic intermediate.[7] |
GHS Hazard Classification Summary Note: Data is consolidated from the title compound and its close structural isomers and derivatives, as specific GHS data for the title compound is limited. The hazard profile is expected to be consistent across these related structures.
| Pictogram | GHS Class | Hazard Statement |
|
| Skin Irritation (Category 2) | H315: Causes skin irritation.[7][8] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[7][8] | |
| STOT SE (Category 3) | H335: May cause respiratory irritation.[7][8] |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its stability?
A1: Proper storage is critical to prevent degradation and unintended reactions.
-
Temperature: Store in a cool, dry place.[7][9] Avoid exposure to high temperatures, as the benzocyclobutene moiety can undergo thermal ring-opening. While this typically occurs at elevated temperatures (>180°C), long-term storage should be in a controlled, cool environment to maximize shelf life.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage or if the material is of very high purity.
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[7][9][10]
-
Location: Store in a well-ventilated area away from incompatible materials, particularly strong oxidizing agents.[7][9][11] The storage area should be locked and designated for chemical storage.[9][11]
Q2: What are the primary chemical incompatibilities I should be aware of?
A2: The primary incompatibility is with strong oxidizing agents .[7][9][11] Contact with these can lead to vigorous, exothermic reactions. Additionally, given the compound's reactivity at high temperatures, it should be kept away from sources of ignition, especially if dissolved in a flammable solvent.[7][12]
Q3: The compound is a solid. Do I still need to worry about inhalation?
A3: Yes. The compound is classified as potentially causing respiratory irritation (H335).[7][8] Any handling that can generate dust, such as weighing or transferring powder, poses an inhalation risk. All such operations must be conducted in a certified chemical fume hood or a glove box to prevent respiratory exposure.[11][13]
Q4: What is the recommended procedure for disposing of waste containing this compound?
A4: All waste, including empty containers, contaminated labware, and reaction residues, must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with incompatible waste streams (e.g., strong oxidizers).
-
Dispose of the waste through a licensed professional waste disposal service, adhering to all local, regional, and national regulations.[7][9][14]
Troubleshooting Guide
Scenario 1: My reaction is showing an unexpected color change or exotherm, what should I do?
-
Causality: An unexpected exotherm could indicate a runaway reaction, possibly due to contamination, incorrect stoichiometry, or reaction with an incompatible material. The strained ring system can release energy upon decomposition.
-
Immediate Action:
-
If it is safe to do so, remove the heat source immediately.
-
Prepare a cooling bath (ice/water) to place the reaction vessel in to control the temperature.
-
Alert personnel in the immediate vicinity and your lab supervisor.
-
Do not attempt to quench the reaction with water or other reagents unless you are certain of the outcome.
-
If the reaction cannot be controlled, evacuate the area and follow your institution's emergency procedures.
-
Scenario 2: I observe poor solubility of the compound in my chosen solvent.
-
Causality: this compound is an organic molecule with a polar carboxylic acid group. Its solubility will depend on the solvent's polarity.
-
Troubleshooting Steps:
-
Solvent Selection: Consult literature for appropriate solvents. Aprotic polar solvents like THF, DMF, or DMSO are often good starting points. For reactions requiring a base, deprotonation of the carboxylic acid will form a carboxylate salt, which may have significantly different solubility (e.g., soluble in more polar solvents like methanol or water).
-
Gentle Warming: Gentle warming can aid dissolution. However, be mindful of the compound's thermal sensitivity. Avoid aggressive heating.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and increase the rate of dissolution.
-
Scenario 3: During a workup, my product appears to be degrading upon purification by silica gel chromatography.
-
Causality: The carboxylic acid group can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, poor recovery, or on-column degradation.
-
Troubleshooting Steps:
-
Deactivate Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a modifying agent, such as 1% acetic acid (to sharpen peaks of acids) or triethylamine (if the compound is sensitive to acid).
-
Alternative Media: Consider using a different stationary phase, such as alumina (neutral or basic) or reverse-phase (C18) silica, which may be more compatible.
-
Non-Chromatographic Purification: Explore other purification methods like recrystallization or distillation (if the compound is sufficiently stable and volatile) to avoid this issue altogether.
-
Experimental Protocols & Workflows
Protocol 1: Standard Handling and Weighing
This protocol is mandatory for all operations involving the solid compound.
-
Preparation:
-
Don a standard PPE ensemble: safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves like neoprene or butyl rubber should be used for extensive handling).[10][11][13]
-
Ensure a certified chemical fume hood is operational.
-
Designate and clean the work area within the fume hood.
-
Have spill cleanup materials (inert absorbent, waste container) readily available.
-
-
Execution:
-
Transfer the required amount of the compound from its storage container to a pre-tared weighing vessel inside the fume hood.
-
Minimize the generation of dust by handling the material gently.
-
Close the primary storage container tightly immediately after dispensing.
-
-
Cleanup:
-
Carefully clean any residual powder from the spatula and weighing vessel using a solvent-moistened wipe, disposing of the wipe in the designated solid hazardous waste container.
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order and wash hands thoroughly with soap and water.[7][11]
-
Protocol 2: Emergency Response for Spills and Exposures
Immediate and correct response is crucial to mitigate harm.
-
Minor Solid Spill (<1g) in a Fume Hood:
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
Visualized Workflows
General Handling Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. This compound [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. Bicyclo(4.2.0)octa-1,3,5-triene-3-carboxylic acid | C9H8O2 | CID 19795060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C9H8O2) [pubchemlite.lcsb.uni.lu]
- 7. aksci.com [aksci.com]
- 8. Bicyclo(4.2.0)octa-1,3,5-triene-7-carboxylic acid | C9H8O2 | CID 302324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. keyorganics.net [keyorganics.net]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. echemi.com [echemi.com]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. chemicalbook.com [chemicalbook.com]
Troubleshooting low reactivity of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid
Technical Support Center: Bicyclo[4.2.0]octa-1,3,s-triene-3-carboxylic acid
Welcome to the technical support guide for Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid (BCTC). This document provides in-depth troubleshooting for common issues encountered during its use in research and development. BCTC is a valuable synthon, prized for its strained four-membered ring which, upon thermal activation, opens to a highly reactive ortho-quinodimethane (oQDM) intermediate.[1][2][3] This intermediate readily participates in cycloaddition reactions, making BCTC a powerful building block for complex polycyclic molecules.[2][4][5][6] However, its reactivity profile can also present challenges. This guide is structured in a question-and-answer format to directly address potential experimental hurdles.
Section 1: Core Reactivity & Troubleshooting
FAQ 1: My reaction shows low or no conversion of BCTC. What are the primary factors to investigate?
Low reactivity is the most common issue and almost always traces back to one of two critical steps: the thermal ring-opening to the ortho-quinodimethane (oQDM) intermediate, or the subsequent trapping of this transient species.
The core reaction pathway is a two-step process:
-
Thermal Activation : BCTC must be heated to induce a conrotatory ring-opening of the cyclobutene ring, forming the highly reactive oQDM intermediate.[3][7] This step is governed by Woodward-Hoffmann rules.[7][8]
-
In Situ Trapping : The oQDM is transient and must be trapped in situ by a reaction partner (e.g., a dienophile in a Diels-Alder reaction) to form the desired product.[5][9] If not trapped, it can dimerize or polymerize.[2]
A logical diagnostic process is as follows:
-
Verify Reaction Temperature : The ring-opening of benzocyclobutenes is thermally driven and requires a specific activation energy. Unsubstituted benzocyclobutene typically requires temperatures above 200 °C for efficient ring-opening. While substituents can lower this barrier, a common cause of failure is insufficient heating.[10][11]
-
Assess Trapping Agent Reactivity : The oQDM intermediate is fleeting.[9] It requires a sufficiently reactive and concentrated trapping agent to ensure the desired reaction outcompetes side reactions like polymerization. Electron-poor dienophiles are generally more effective in Diels-Alder reactions with the electron-rich oQDM.
-
Confirm Starting Material Integrity : BCTC, like many strained molecules, can be sensitive. Ensure it has been stored correctly and confirm its purity by NMR or LCMS before use.
-
Consider the Carboxylic Acid Group : The -COOH group can introduce complications, such as unwanted side reactions or altered electronic properties, which may necessitate the use of a protecting group.
Section 2: Optimizing Reaction Conditions
FAQ 2: How do I determine the optimal temperature for the ring-opening of BCTC?
The ideal temperature is a balance: high enough to initiate efficient ring-opening but low enough to prevent degradation of reactants, intermediates, and products.
Key Principles:
-
Substituent Effects : The carboxylic acid group on the aromatic ring can influence the activation energy required for ring-opening.[7][8] While extensive data on BCTC itself is sparse, studies on related substituted benzocyclobutenes show that both electron-donating and electron-withdrawing groups can lower the required temperature compared to the parent molecule.[7][8] For instance, certain ester or amide groups on the cyclobutene ring can lower the ring-opening temperature by 20 °C or more.[7]
-
Solvent Choice : The boiling point of your solvent will dictate the maximum achievable temperature at atmospheric pressure. High-boiling aromatic solvents like toluene, xylene, or mesitylene are common choices.
| Solvent | Boiling Point (°C) | Notes |
| Toluene | 111 | Suitable for moderately activated BCTC derivatives. |
| p-Xylene | 138 | Common choice, provides a good balance of temperature and ease of removal. |
| Mesitylene | 165 | Useful for less reactive systems requiring higher thermal energy. |
| Diphenyl ether | 259 | Used for highly stable BCB systems, often in polymer applications. |
Experimental Protocol: Determining Optimal Temperature
-
Set up several small-scale parallel reactions in a heat block.
-
Charge each vial with BCTC (1 equiv.) and a reactive dienophile (e.g., N-phenylmaleimide, 1.5 equiv.) in your chosen solvent (e.g., p-xylene).
-
Set the temperature for each reaction vial at different points, for example: 110°C, 120°C, 130°C, and 140°C.
-
Monitor the consumption of BCTC over time (e.g., at 1h, 4h, 12h) using a suitable analytical method like TLC, GC-MS, or LCMS.
-
The optimal temperature is the lowest temperature that gives a reasonable reaction rate with minimal formation of baseline impurities (indicative of polymerization or degradation).
FAQ 3: My reaction is messy, with significant polymer formation. How can I prevent this?
Polymer formation or dimerization is a classic sign that the generated ortho-quinodimethane intermediate is not being trapped efficiently by your desired reaction partner. The oQDM essentially reacts with itself.
Mitigation Strategies:
-
Increase Dienophile Concentration : Ensure the trapping agent is present in sufficient excess (typically 1.5 to 3 equivalents). This increases the probability of a productive bimolecular reaction over the oQDM self-reaction.
-
Slow Addition/High Dilution : If the reaction is still problematic, it may be that the instantaneous concentration of the oQDM is too high.
-
Slow Addition : Prepare a solution of BCTC and add it slowly via syringe pump to a heated solution of the dienophile. This keeps the concentration of the generated oQDM low at any given moment.
-
High Dilution : Running the reaction at a lower overall concentration can also disfavor the bimolecular self-reaction of the oQDM.
-
Section 3: The Role of the Carboxylic Acid
FAQ 4: Could the carboxylic acid group be inhibiting my reaction? Should I consider protecting it?
Yes, the free carboxylic acid can be problematic under certain conditions. Protection may be necessary if you encounter issues that cannot be resolved by optimizing temperature or reactant concentrations.
Potential Issues Caused by the -COOH Group:
-
Acidity : The acidic proton can interfere with base-sensitive reagents or substrates.
-
Nucleophilicity : As a carboxylate, it can act as a nucleophile, leading to undesired side reactions.
-
Chelation : It can coordinate to metal catalysts if they are used in subsequent steps.
-
High Temperatures : At very high temperatures (>200-250 °C), decarboxylation can become a competing pathway.
When to Protect: Consider protecting the carboxylic acid if your reaction involves:
-
Strong bases (e.g., organolithiums, Grignard reagents).
-
Highly sensitive catalysts.
-
Conditions where the nucleophilicity of a carboxylate would be problematic.
Choice of Protecting Group: The ideal protecting group should be robust enough to survive the thermal ring-opening conditions but readily removable afterward.[12]
| Protecting Group | Introduction Method | Removal Conditions | Suitability |
| Methyl Ester | MeOH, H⁺ (cat.) or SOCl₂, MeOH | Saponification (e.g., LiOH, NaOH) or strong acid. | Good thermal stability. Base-labile removal is common.[13] |
| Benzyl Ester | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C). | Excellent thermal stability. Removal is orthogonal to many conditions.[13] |
| Silyl Ester (e.g., TBDMS) | Silyl chloride, base (e.g., Imidazole) | Fluoride source (TBAF) or mild acid. | May have limited stability to high heat and chromatography.[13][14][15] |
Protocol: Methyl Ester Protection of BCTC
-
Suspend BCTC (1.0 equiv.) in methanol (0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.5 equiv.) dropwise. Caution: Exothermic reaction, gas evolution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until the solution is homogeneous and starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be purified by column chromatography.
By systematically addressing these key areas—temperature, trapping efficiency, starting material quality, and the influence of the carboxylic acid group—researchers can effectively troubleshoot and optimize reactions involving this compound, unlocking its full potential in complex molecule synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. repository.ias.ac.in [repository.ias.ac.in]
- 4. This compound [myskinrecipes.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Low‐energy driven ring‐opening behavior of benzocyclobutene derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. bioengineer.org [bioengineer.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]
Side reaction pathways for Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid
Welcome to the technical support center for Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the experimental use of this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity and success of your synthetic endeavors.
Introduction to the Reactivity of this compound
This compound, a derivative of benzocyclobutene (BCB), is a valuable synthon in organic chemistry. Its unique structure, featuring a strained cyclobutene ring fused to an aromatic system, imparts a delicate balance of thermodynamic stability and kinetic reactivity.[1] This reactivity, while synthetically useful, can also lead to a number of undesired side reaction pathways. Understanding these potential pitfalls is crucial for optimizing reaction conditions and achieving desired outcomes. This guide will address the most common side reactions: thermal ring-opening, valence isomerization, decarboxylation, and electrophilic aromatic substitution-induced rearrangement.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is producing a complex mixture of oligomers/polymers, especially at elevated temperatures. What is happening?
Answer: You are likely observing the consequences of thermal ring-opening of the benzocyclobutene core. This is the most common side reaction for this class of compounds.
Troubleshooting Guide: Thermal Ring-Opening to o-Xylylene
-
The Underlying Chemistry: The strained four-membered ring of benzocyclobutene undergoes a conrotatory electrocyclic ring-opening upon heating (typically >180 °C for the parent molecule) to form a highly reactive intermediate called o-xylylene.[1][2] This process temporarily disrupts the aromaticity of the benzene ring, making the reverse reaction favorable.[2] However, the o-xylylene is an excellent diene and can be readily trapped by dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) or react with itself to form dimers and oligomers.[3][4] The presence of substituents on the cyclobutene ring can significantly lower the temperature required for this ring-opening.[4][5]
-
Visualizing the Pathway:
Caption: Thermal ring-opening of the benzocyclobutene core to a reactive o-xylylene intermediate.
-
Experimental Observations and Solutions:
| Experimental Observation | Probable Cause | Recommended Solution |
| Formation of insoluble materials or a broad mixture of high molecular weight species upon heating. | Polymerization of the o-xylylene intermediate. | Maintain reaction temperatures below the onset of ring-opening. If elevated temperatures are necessary, consider using a dienophile to trap the o-xylylene. |
| Unexpected formation of a Diels-Alder adduct. | The o-xylylene intermediate is reacting with another component in your reaction mixture that can act as a dienophile. | If the Diels-Alder reaction is undesired, remove the dienophilic component or lower the reaction temperature. |
| Low yield of the desired product in thermally-driven reactions. | The desired reaction is competing with the thermal ring-opening pathway. | Optimize the reaction temperature to favor the desired transformation. Consider alternative, non-thermal activation methods (e.g., photochemical or catalytic). |
FAQ 2: I'm observing an unexpected isomer in my reaction mixture, possibly with an eight-membered ring. What could be the cause?
Answer: This is likely due to valence isomerization of the bicyclo[4.2.0]octatriene system to a cyclooctatetraene (COT) derivative.
Troubleshooting Guide: Valence Isomerization to Cyclooctatetraene
-
The Underlying Chemistry: Bicyclo[4.2.0]octa-2,4,7-triene exists in a dynamic equilibrium with its valence isomer, cyclooctatetraene.[6][7][8] This is a reversible electrocyclic reaction. While Bicyclo[4.2.0]octa-1,3,5-triene is more stable due to the aromatic benzene ring, the possibility of isomerization, especially under thermal or photochemical conditions, should not be discounted. The equilibrium can be influenced by temperature, solvent, and substitution patterns.
-
Visualizing the Pathway:
Caption: Valence isomerization equilibrium between the bicyclo[4.2.0]octatriene and cyclooctatetraene systems.
-
Experimental Observations and Solutions:
| Experimental Observation | Probable Cause | Recommended Solution |
| Presence of a new set of NMR signals corresponding to a less aromatic, more olefinic species. | Formation of the cyclooctatetraene isomer. | Conduct reactions at lower temperatures. Protect the reaction from light if photochemical isomerization is suspected. |
| Difficulty in purification due to a co-eluting isomer. | The two isomers have similar polarities. | Employ alternative purification techniques such as crystallization or preparative HPLC with a different stationary phase. |
FAQ 3: My reaction is resulting in the loss of the carboxylic acid group, and I'm isolating the parent benzocyclobutene. Why is this happening?
Answer: You are likely encountering decarboxylation of your starting material.
Troubleshooting Guide: Decarboxylation
-
The Underlying Chemistry: The carboxylic acid group on the aromatic ring can be removed as carbon dioxide under certain conditions. This reaction, known as decarboxylation, can be promoted by heat, acidic or basic conditions, or the presence of certain metal catalysts (e.g., copper).[9] For aromatic carboxylic acids, this process can be facilitated, though it often requires forcing conditions.[10][11] The mechanism can be ionic or radical in nature depending on the reaction environment.[12]
-
Visualizing the Pathway:
Caption: Decarboxylation of the carboxylic acid to yield the parent benzocyclobutene.
-
Experimental Observations and Solutions:
| Experimental Observation | Probable Cause | Recommended Solution |
| Gas evolution (bubbling) from the reaction mixture. | Formation of CO₂ gas. | If decarboxylation is undesired, avoid high temperatures and strongly acidic or basic conditions. |
| Isolation of a less polar, non-acidic product. | Loss of the carboxylic acid group. | If the reaction requires conditions known to promote decarboxylation, consider protecting the carboxylic acid as an ester or amide and deprotecting it in a later step. |
| Low yield of the desired product when performing reactions on the carboxylic acid. | The starting material is decomposing via decarboxylation. | Screen for milder reaction conditions. For metal-catalyzed reactions, choose a catalyst less prone to promoting decarboxylation. |
Protocols for Mitigating Side Reactions
Protocol 1: Minimizing Thermal Ring-Opening
-
Temperature Screening: Perform the reaction at a range of temperatures, starting from room temperature and gradually increasing in small increments (e.g., 10-20 °C). Monitor the reaction progress by TLC or LC-MS to identify the temperature at which the desired product forms without significant formation of byproducts.
-
Use of a Dienophile Trap (for unavoidable high temperatures): If high temperatures are required, and a component of the reaction mixture is not a suitable dienophile, consider adding a sacrificial dienophile such as maleic anhydride to trap the o-xylylene intermediate as it forms.[13] This will prevent polymerization, although it will consume the starting material.
-
Solvent Selection: Use a solvent with a boiling point that naturally limits the maximum reaction temperature to below the threshold for ring-opening.
Protocol 2: Preventing Decarboxylation
-
Protection of the Carboxylic Acid:
-
Esterification: Convert the carboxylic acid to a methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol, or Fischer esterification). The ester is generally more stable to decarboxylation.
-
Amide Formation: Convert the carboxylic acid to an amide, which is also more robust.
-
-
pH Control: Maintain the reaction mixture at a neutral pH if possible. Avoid strongly acidic or basic conditions.
-
Catalyst Choice: For metal-catalyzed reactions, screen catalysts to find one that promotes the desired reaction without significant decarboxylation. For example, some palladium catalysts are less prone to inducing decarboxylation than copper catalysts.
References
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. [PDF] Low‐energy driven ring‐opening behavior of benzocyclobutene derivatives | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Cyclooctatetraene: A Bioactive Cubane Paradigm Complement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decarboxylation - Wikipedia [en.wikipedia.org]
- 10. EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids - Google Patents [patents.google.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
Technical Support Guide: Recrystallization of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid via recrystallization. We will move beyond rote procedural steps to explore the underlying principles, enabling you to troubleshoot common issues and adapt methodologies to your specific experimental context.
Compound Profile & Key Properties
This compound is a solid organic compound often used as an intermediate in organic synthesis.[1] Commercial grades typically have a purity of around 97%, making recrystallization a critical step to remove process-related impurities before use in sensitive downstream applications.[2][3][4]
| Property | Value | Source |
| CAS Number | 875-94-5 | [2][4] |
| Molecular Formula | C₉H₈O₂ | [2][5] |
| Molecular Weight | 148.16 g/mol | [3][4] |
| Appearance | Solid, may be yellow or brown crystals | [1] |
| Melting Point | ~210-223 °C | [1] |
| Solubility Profile | Soluble in ether, dimethyl sulfoxide (DMSO), and chlorinated solvents. | [1] |
Foundational Principles of Recrystallization
Recrystallization is a purification technique that leverages the differences in solubility of a compound in a given solvent at different temperatures.[6] The ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.[7] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while impurities ideally remain dissolved in the solvent (mother liquor).[6][8] The slow, controlled formation of the crystal lattice is what excludes differently shaped impurity molecules, leading to purification.[8]
Recommended General Protocol: Single-Solvent Recrystallization
Given the compound's carboxylic acid functionality and aromatic nature, a moderately polar solvent is a logical starting point. Ethanol or an ethanol/water mixture are excellent candidates. The following is a generalized workflow.
Experimental Workflow:
-
Solvent Selection: Based on preliminary tests, choose a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid is just fully dissolved.[7]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[8][9]
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Rushing this step by "shock cooling" can cause the compound to precipitate along with impurities.[6]
-
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the yield by further decreasing the compound's solubility.[6][8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[7]
-
Drying: Allow the crystals to dry completely. This can be done by continuing to draw air through the funnel, followed by drying in a desiccator or a low-temperature vacuum oven. The final product should be a free-flowing powder.[7]
-
Purity Assessment: Determine the melting point of the dried crystals. A pure product will exhibit a narrow and elevated melting point range compared to the crude material.[6]
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound.
Q: My product has "oiled out" instead of crystallizing. How can I fix this?
A: "Oiling out" is a liquid-liquid phase separation where the solute comes out of solution above its melting point.[10] This is less common for this specific compound due to its high melting point (~210-223 °C) but can occur if highly impure samples significantly depress the melting point or if a very high-boiling point solvent is used.
-
Cause: The solution is becoming supersaturated at a temperature where the compound's liquid state is more stable than its solid state. This is often exacerbated by cooling the solution too quickly or using a solvent system in which the compound is excessively soluble.[11]
-
Solution:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation concentration.[10]
-
Allow the solution to cool much more slowly. You can insulate the flask by placing it in a beaker of hot water and allowing the entire assembly to cool together.[9] This ensures the solution reaches the crystallization temperature before becoming overly supersaturated.
-
Q: I've dissolved my compound, but no crystals are forming upon cooling. What should I do?
A: This is a classic case of a supersaturated solution, where the kinetic barrier to nucleation (the initial formation of a crystal) has not been overcome.[10]
-
Cause 1: Too much solvent was used. If the solution is too dilute, it may not become saturated upon cooling.[11] To check this, dip a glass stirring rod into the solution and let the solvent evaporate; a significant solid residue indicates a high concentration of the compound remains.[12]
-
Solution: Gently boil off some of the solvent to increase the concentration and attempt the cooling process again.[8]
-
-
Cause 2: The solution needs to be induced to crystallize.
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[8][12]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[12]
-
Q: The yield of my recrystallized product is very low. Why did this happen and how can I improve it?
A: A low yield is one of the most common issues in recrystallization.
-
Cause 1: Using an excessive amount of solvent. This is the most frequent reason for low yield, as a significant portion of the product will remain dissolved in the mother liquor even after cooling.[7][11]
-
Cause 2: Premature filtration. Not allowing sufficient time for crystallization at room temperature and in the ice bath will result in an incomplete recovery.
-
Cause 3: Excessive washing. Using too much rinsing solvent, or using solvent that is not ice-cold, can redissolve a portion of your purified crystals.[7]
-
Solution:
-
Always use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[7]
-
Ensure the solution is allowed to cool slowly to room temperature before moving to an ice bath.
-
Always use a minimal amount of ice-cold solvent for washing the collected crystals.
-
If you suspect significant product loss to the mother liquor, you can try to recover a second crop of crystals by boiling off some of the solvent from the filtrate and re-cooling, though this second crop may be less pure.
-
Q: My final product is still colored/impure. What are the next steps?
A: This indicates that the chosen solvent is not effectively separating the impurities or that the impurities have co-crystallized with your product.
-
Cause 1: Inappropriate solvent choice. The impurities may have similar solubility characteristics to your compound in the chosen solvent.
-
Cause 2: Rapid crystallization. If the solution was cooled too quickly, impurities can become trapped within the crystal lattice.[12]
-
Solution:
-
Decolorizing Carbon: If the impurity is colored, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs colored impurities, which are then removed by filtration.[9] Be sure to add the charcoal to a slightly cooled solution to avoid violent boiling.
-
Re-recrystallize: Perform a second recrystallization, either with the same solvent (ensuring very slow cooling) or with a different solvent system.
-
Alternative Purification: For carboxylic acids, a highly effective method is an acid-base extraction. Dissolve the impure acid in a basic aqueous solution (e.g., sodium bicarbonate), extract with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure carboxylic acid, which can then be collected by filtration.[13][14]
-
Frequently Asked Questions (FAQs)
Q: How do I choose the best recrystallization solvent?
A: The ideal solvent should dissolve the compound well when hot but poorly when cold. The process is empirical and often requires testing small amounts of your compound in various solvents. The flowchart below outlines a logical decision-making process.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 875-94-5 [sigmaaldrich.com]
- 3. This compound [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. Bicyclo(4.2.0)octa-1,3,5-triene-3-carboxylic acid | C9H8O2 | CID 19795060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. researchgate.net [researchgate.net]
Analytical challenges in characterizing Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid derivatives
Welcome to the dedicated support center for the analytical characterization of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by this strained bicyclic system. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your analytical workflows effectively.
The core analytical difficulty stems from the inherent nature of the benzocyclobutene (BCB) moiety: a thermodynamically stable benzene ring fused to a kinetically reactive, strained four-membered ring.[1] This structure is prone to thermal or acid-catalyzed ring-opening, which can lead to the formation of reactive o-quinodimethane intermediates.[2] This reactivity is the primary source of many analytical inconsistencies, from on-column degradation in HPLC to sample instability in an NMR tube. This guide provides field-proven insights to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason Bicyclo[4.2.0]octa-1,3,5-triene derivatives are so challenging to analyze?
The principal challenge is the chemical instability of the strained bicyclo[4.2.0]octane core. This system is susceptible to ring-opening reactions, especially under thermal stress or in the presence of acids, which are common conditions in many analytical techniques.[2] This can result in the formation of isomers or degradation products during the analysis itself, leading to non-reproducible results and difficulty in identifying the true composition of your sample.
Q2: I am starting my analysis. What are the recommended initial HPLC/UPLC conditions?
For initial screening, a reversed-phase method is recommended. The key is to use conditions that minimize the potential for degradation. Start with a C18 or Phenyl column and a mobile phase with a pH between 3 and 6 to ensure the carboxylic acid is protonated and to avoid acid-catalyzed ring-opening. A rapid gradient elution at a moderate temperature (e.g., 25-30°C) is advisable. See Table 1 for a detailed starting point.
Q3: How can I quickly confirm the structural integrity of the bicyclo[4.2.0]octane ring in my sample?
A combination of ¹H NMR and HPLC-UV is the most effective approach. In the ¹H NMR spectrum, look for the characteristic signals of the cyclobutene methylene protons (–CH₂–), which typically appear as a singlet or a multiplet around 3.2-3.5 ppm.[3][4] Their presence is a strong indicator of the intact ring. Concurrently, an HPLC analysis should show a single, sharp peak for the main compound, confirming its purity and stability under the chosen conditions.
Q4: My ¹H NMR spectrum is complex. Which are the key signals I should focus on for this scaffold?
Beyond the crucial cyclobutene methylene protons (~3.2-3.5 ppm), you should identify:
-
Aromatic Protons: These will appear in the typical aromatic region (7.0-7.8 ppm). The substitution pattern on the benzene ring will dictate the splitting patterns.[3]
-
Carboxylic Acid Proton: This is a broad singlet, often far downfield (>10 ppm), and may exchange with residual water in the solvent.[5][6]
-
Protons Alpha to the Carboxyl Group: If the carboxyl group is on the cyclobutene ring (e.g., at position 7), the adjacent C-H proton will be shifted downfield.[7]
Q5: What are the expected fragmentation patterns in mass spectrometry for these molecules?
In positive-ion ESI-MS, you will primarily observe the protonated molecule [M+H]⁺. Common fragmentation pathways include:
-
Loss of H₂O (18 Da): From the carboxylic acid.
-
Loss of CO₂ (44 Da): A characteristic fragmentation of carboxylic acids.
-
Ring-Opening Fragments: The molecular ion may undergo rearrangement to an o-xylylene intermediate, leading to fragments that are not immediately obvious from the initial structure.[8][9] The base peak for the parent compound, Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, is often observed at m/z 148.[7]
Troubleshooting Guides
This section addresses specific experimental issues in a problem-and-solution format.
Chromatography (HPLC/UPLC) Troubleshooting
Problem: My chromatogram shows significant peak tailing for the main compound.
-
Underlying Cause: Peak tailing is often caused by the carboxylic acid moiety interacting with the stationary phase in multiple ionic states. If the mobile phase pH is close to the pKa of the carboxylic acid, both the protonated (neutral) and deprotonated (anionic) forms exist, leading to poor peak shape. Secondary interactions with residual silanols on silica-based columns can also contribute.
-
Solution Workflow:
-
Step 1: Adjust Mobile Phase pH. Lower the mobile phase pH to at least 1.5-2 units below the compound's pKa (typically, a pH of 2.5-3.5 using a formic acid or phosphate buffer is effective). This ensures the carboxylic acid is fully protonated, behaving as a single neutral species.[10]
-
Step 2: Use a High-Purity Column. Employ a modern, end-capped C18 or a Phenyl column with minimal residual silanol activity. Phenyl columns can offer alternative selectivity through π-π interactions with the benzene ring.[11]
-
Step 3: Consider Mobile Phase Additives. If tailing persists, adding a low concentration of a chelating agent like EDTA (0.1 mM) can mask active metal sites on the column frits and packing material.
-
Step 4: Lower the Column Temperature. High temperatures can accelerate on-column degradation, which sometimes manifests as peak tailing. Try running the analysis at or below room temperature (20-25°C).
-
Problem: I see multiple peaks, but I expect a pure sample. Is it isomers or on-column degradation?
-
Underlying Cause: The appearance of unexpected peaks can be due to pre-existing isomers (e.g., positional isomers of the carboxylic acid) or on-column degradation, where the strained ring opens under the analytical conditions.
-
Solution Workflow:
-
Step 1: Inject a Dilute Sample in a Non-Polar Solvent. Dilute your sample in a solvent like acetonitrile and inject it immediately. This minimizes degradation in the sample vial.
-
Step 2: Vary Injection Volume. Inject different volumes. If the relative area of the impurity peaks changes, it may suggest a column overload issue, not necessarily degradation.
-
Step 3: Perform a Temperature Study. Run the analysis at different temperatures (e.g., 20°C, 30°C, and 40°C). If the area of the secondary peaks increases significantly with temperature, on-column degradation is highly likely.[12]
-
Step 4: Change the Mobile Phase pH. Analyze the sample under both acidic (pH 3) and more neutral (pH 6) conditions. A significant change in the impurity profile suggests acid-catalyzed decomposition.
-
Step 5: Collect Fractions and Analyze by MS/NMR. If the issue persists, collect the main peak and the "impurity" peaks and analyze them by mass spectrometry or NMR to definitively identify their structures. This will confirm if they are isomers or degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
Problem: The signals for the cyclobutene protons (~3.2 ppm) are broad or have disappeared.
-
Underlying Cause: Signal broadening is often a sign of a dynamic process occurring on the NMR timescale, such as the conformational exchange or the beginning of ring-opening. Complete disappearance suggests the sample has degraded. These compounds can be sensitive to trace amounts of acid or impurities in the NMR solvent.[13]
-
Solution Workflow:
-
Step 1: Use a High-Purity Deuterated Solvent. Open a fresh ampule of a high-purity solvent (e.g., CDCl₃ or Acetone-d₆). Avoid using solvents from bottles that have been open for a long time, as they can absorb atmospheric moisture and CO₂, becoming slightly acidic.
-
Step 2: Add a Proton Sponge. If trace acid is suspected, add a small amount of a non-nucleophilic base, like potassium carbonate (K₂CO₃) or a "proton sponge," to the NMR tube to neutralize any acid.
-
Step 3: Run a Cooled NMR Experiment. Acquire the spectrum at a lower temperature (e.g., 0°C or -20°C). If the broadening is due to a dynamic exchange process, cooling the sample may slow it down enough to resolve sharp signals.
-
Step 4: Re-prepare and Analyze Immediately. If degradation is suspected, prepare a fresh sample and acquire the spectrum immediately. Compare this to a spectrum taken after several hours to monitor stability. See SOP 2 for a recommended sample preparation protocol.
-
Problem: I am having difficulty distinguishing between the aromatic protons and other signals in the 6-8 ppm range.
-
Underlying Cause: While aromatic protons are expected in this region, some vinylic protons from ring-opened products can also appear here, complicating the spectrum.[3]
-
Solution Workflow:
-
Step 1: Run a 2D COSY Spectrum. A Correlation Spectroscopy (COSY) experiment will show correlations between coupled protons. This will help you trace the connectivity within the aromatic spin system and differentiate it from isolated vinylic protons.
-
Step 2: Run a 2D HSQC/HMQC Spectrum. A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum correlates protons directly to the carbons they are attached to. This is invaluable for confirming which protons are attached to sp² carbons in the aromatic ring versus other environments.
-
Step 3: Use Computational Prediction. Use NMR prediction software to estimate the chemical shifts for your specific derivative. While not a substitute for experimental data, it can provide a strong starting point for assignments.
-
Mass Spectrometry (MS) Troubleshooting
Problem: The observed molecular ion does not match the expected mass of my compound.
-
Underlying Cause: An incorrect molecular ion can result from several issues: (1) Formation of unexpected adducts in the ESI source (e.g., [M+Na]⁺, [M+K]⁺), (2) In-source degradation or reaction, or (3) The sample being an incorrect structure altogether.[14]
-
Solution Workflow:
-
Step 1: Check for Common Adducts. Calculate the expected masses for sodium ([M+23]⁺), potassium ([M+39]⁺), and acetonitrile ([M+42]⁺) adducts. These are very common in ESI-MS. See Table 3 for more examples.
-
Step 2: Reduce In-Source Energy. High cone voltage or source temperature can induce fragmentation or rearrangement within the ion source. Reduce these parameters to the minimum required for good signal intensity. This is a crucial step for thermally labile molecules.[15]
-
Step 3: Optimize Mobile Phase. Ensure the mobile phase is clean and free of extraneous salts. Using ammonium formate or ammonium acetate as a buffer can promote the formation of the desired [M+H]⁺ or [M+NH₄]⁺ ions.
-
Step 4: Confirm with High-Resolution MS (HRMS). If available, HRMS provides a highly accurate mass measurement. This allows you to calculate a molecular formula for the observed ion, which can be used to confirm if it is your target compound, a degradation product, or an impurity.[16]
Appendices
Appendix A: Standard Operating Procedures (SOPs)
SOP 1: Generic HPLC/UPLC Method Development
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water at a concentration of ~0.5 mg/mL.
-
Column Selection: Start with a high-quality C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm and a secondary wavelength appropriate for your chromophore.
-
Gradient: 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B and re-equilibrate for 3 minutes.
-
-
Method Optimization: Based on the initial run, adjust the gradient slope to improve the resolution of any impurities. If peak shape is poor, consider the troubleshooting steps outlined above.[17]
-
System Suitability: Once optimized, perform five replicate injections of the sample. The retention time should have a relative standard deviation (RSD) of <1.0%, and the peak area should have an RSD of <2.0%.
SOP 2: Sample Preparation for NMR to Minimize Degradation
-
Glassware: Use a clean, dry NMR tube. If necessary, oven-dry the tube and cool under a stream of nitrogen.
-
Solvent: Use a high-purity deuterated solvent from a freshly opened ampule. CDCl₃ is a good starting point, but if stability is an issue, consider a less acidic solvent like Acetone-d₆ or THF-d₈.
-
Sample Weighing: Weigh approximately 5-10 mg of your sample directly into the NMR tube or into a clean, dry vial.
-
Dissolution: Add ~0.6 mL of the deuterated solvent to the sample.
-
Stabilization (Optional): If acid-catalyzed degradation is a concern, add a small amount (spatula tip) of anhydrous potassium carbonate (K₂CO₃) to the tube.
-
Analysis: Gently agitate to dissolve the sample. Acquire the NMR spectrum as soon as possible after preparation.
Appendix B: Data Tables
Table 1: Typical HPLC/UPLC Starting Conditions
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18 or Phenyl, <3 µm | C18 provides general hydrophobicity; Phenyl offers π-π interactions.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures carboxylic acid is protonated (pH ~2.7).[11] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. Acetonitrile often provides better peak shape. |
| Column Temp. | 25-30 °C | Minimizes risk of thermal degradation on the column. |
| Flow Rate | Scaled to column dimensions | e.g., 0.4-0.6 mL/min for a 2.1 mm ID column. |
| Detection | UV, 254 nm or λmax | Benzene ring provides strong UV absorbance. |
Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Cyclobutene -CH₂- | 3.2 – 3.5 | ~30 | Key diagnostic signal for the intact bicyclic core.[3][16] |
| Aromatic C-H | 7.0 – 7.8 | 120 – 135 | Pattern depends on substitution. |
| Fused Quaternary C | N/A | 145 – 150 | The two carbons where the rings are fused.[3] |
| Carboxylic Acid -OH | 10.0 – 13.0 | N/A | Broad, may exchange with H₂O.[18] |
| Carboxylic Acid C=O | N/A | 170 – 180 | Carbonyl carbon signal. |
| α-CH to COOH | 2.5 – 3.0 | ~40 | Protons adjacent to the carboxyl group are deshielded.[5] |
Table 3: Common Mass Spectrometry Adducts and Fragments
| Species | Description | Mass Difference (Da) |
| [M+H]⁺ | Protonated Molecule | +1.007 |
| [M+Na]⁺ | Sodium Adduct | +22.990 |
| [M+K]⁺ | Potassium Adduct | +39.098 |
| [M+NH₄]⁺ | Ammonium Adduct | +18.034 |
| [M+ACN+H]⁺ | Acetonitrile Adduct | +42.034 |
| [M-H₂O+H]⁺ | Loss of Water | -17.003 |
| [M-CO₂+H]⁺ | Loss of Carbon Dioxide | -43.990 |
References
- 1. [PDF] Low‐energy driven ring‐opening behavior of benzocyclobutene derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Bicyclo(4.2.0)octa-1,3,5-triene-7-carboxylic acid | C9H8O2 | CID 302324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bicyclo[4.2.0]octa-1,3,5-triene [webbook.nist.gov]
- 9. Bicyclo[4.2.0]octa-1,3,5-triene [webbook.nist.gov]
- 10. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 11. onyxipca.com [onyxipca.com]
- 12. researchgate.net [researchgate.net]
- 13. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. PubChemLite - this compound (C9H8O2) [pubchemlite.lcsb.uni.lu]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. pharmtech.com [pharmtech.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its spectral features and a comparative analysis with its structural isomer, Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid. This comparison highlights the power of NMR spectroscopy in the unambiguous structural elucidation of complex organic molecules.
Introduction to NMR-based Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a molecule with the complexity of this compound, which features a strained bicyclic system fused to an aromatic ring, NMR is crucial for confirming its constitution and substitution pattern. The chemical shifts (δ), spin-spin coupling (J), and integration of the signals in ¹H and ¹³C NMR spectra offer a definitive fingerprint of the molecule's atomic connectivity and stereochemistry.
Analysis of the NMR Spectra of this compound (CAS 875-94-5)
This compound, also known as benzocyclobutene-3-carboxylic acid, possesses a unique structure where the carboxylic acid group is substituted on the aromatic ring of the benzocyclobutene core.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, benzylic, and carboxylic acid protons. The spectrum available from ChemicalBook for 4-Carboxylbenzocyclobutene (a synonym for the target compound) provides the basis for the following analysis.[1]
Table 1: ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | ~11-13 | Broad Singlet | 1H |
| Aromatic-H | ~7.8-8.1 | Multiplet | 2H |
| Aromatic-H | ~7.2-7.4 | Multiplet | 1H |
| Benzylic-H (CH₂) | ~3.2-3.4 | Singlet | 4H |
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield, in the range of 11-13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.
-
Aromatic Protons: The aromatic region will exhibit a complex splitting pattern due to the substitution on the benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group will be the most deshielded, appearing in the range of 7.8-8.1 ppm. The remaining aromatic proton will be found slightly upfield.
-
Benzylic Protons (-CH₂-): The four protons of the cyclobutane ring are equivalent in the parent benzocyclobutene and appear as a singlet around 3.18 ppm.[2] In the 3-carboxylic acid derivative, their chemical environment is slightly altered, but they are expected to remain as a singlet in a similar region, around 3.2-3.4 ppm.
Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxyl (-COOH) | 165-175 |
| Aromatic C-COOH | ~130-135 |
| Aromatic C (quaternary) | ~145-150 |
| Aromatic C-H | ~120-130 |
| Benzylic (-CH₂) | ~29-31 |
-
Carboxyl Carbon (-COOH): This carbon will be the most downfield signal in the spectrum, typically appearing in the 165-175 ppm range.[3]
-
Aromatic Carbons: The two quaternary carbons of the benzene ring fused to the cyclobutane ring are expected around 145-150 ppm. The carbon bearing the carboxylic acid group will be in the 130-135 ppm region, and the remaining aromatic C-H carbons will appear between 120-130 ppm.
-
Benzylic Carbons (-CH₂-): The two equivalent methylene carbons of the cyclobutane ring are predicted to resonate in the upfield region, around 29-31 ppm.
Comparative Analysis: this compound vs. Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
A key aspect of structural verification is the ability to distinguish between isomers. A common alternative structure is Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid (also known as 1-Benzocyclobutenecarboxylic acid), where the carboxylic acid group is attached to the cyclobutane ring. Spectral data for this isomer is available from commercial suppliers like Sigma-Aldrich.[4][5]
The NMR spectra of these two isomers would exhibit distinct differences:
Table 3: Comparative Predicted NMR Data for Isomers
| Feature | This compound | Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid |
| ¹H NMR | ||
| Aromatic Protons | Complex multiplet pattern | Symmetrical pattern (two multiplets) |
| Aliphatic Protons | Singlet (~3.2-3.4 ppm, 4H) | Multiplets (2H and 1H) |
| Methine Proton | Absent | Present (~4.0-4.5 ppm, 1H) |
| ¹³C NMR | ||
| Aromatic C-H | Multiple signals | Fewer signals due to symmetry |
| Aliphatic Carbons | One signal (~29-31 ppm) | Two distinct signals |
| Methine Carbon | Absent | Present (~45-50 ppm) |
The most telling difference in the ¹H NMR would be the presence of a methine proton (-CH-) in the 7-carboxylic acid isomer, which would likely appear as a multiplet significantly downfield from the methylene protons due to the deshielding effect of the adjacent carboxylic acid group. Conversely, the 3-carboxylic acid isomer would show a singlet for the four equivalent benzylic protons.
In the ¹³C NMR, the 7-carboxylic acid isomer would have a methine carbon signal in the aliphatic region, which would be absent in the 3-carboxylic acid isomer. Furthermore, the symmetry of the aromatic ring in the 7-carboxylic acid isomer would result in fewer aromatic signals compared to the less symmetrical 3-carboxylic acid isomer.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for these compounds, the following experimental protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube.
-
-
Solvent Selection:
-
Chloroform-d (CDCl₃) is a common choice for initial analysis.
-
For observing the carboxylic acid proton, which can sometimes exchange with residual water, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it slows down the exchange rate.
-
-
Instrumentation and Parameters:
-
A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.
-
For ¹H NMR:
-
Acquire a standard one-pulse experiment.
-
Typical spectral width: -2 to 16 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled experiment (e.g., zgpg30).
-
Typical spectral width: -10 to 220 ppm.
-
Number of scans: 1024 or more, as ¹³C is much less sensitive than ¹H.
-
Relaxation delay (d1): 2-5 seconds to ensure proper relaxation of quaternary carbons.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Conclusion
The structural elucidation of this compound is readily achievable through a detailed analysis of its ¹H and ¹³C NMR spectra. The characteristic chemical shifts of its aromatic, benzylic, and carboxylic acid moieties provide a unique spectral fingerprint. Furthermore, a comparative analysis with its isomer, Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, reveals significant and predictable differences in their respective NMR spectra, allowing for their unambiguous differentiation. This guide underscores the critical role of NMR spectroscopy in modern chemical research and drug development, where precise structural information is paramount.
References
- 1. 4-Carboxylbenzocyclobutene(875-94-5) 1H NMR [m.chemicalbook.com]
- 2. Benzocyclobutene(694-87-1) 1H NMR spectrum [chemicalbook.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Bicyclo(4.2.0)octa-1,3,5-triene-7-carboxylic acid | C9H8O2 | CID 302324 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid
Introduction: The Analytical Challenge of a Strained Ring System
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid, a derivative of benzocyclobutene (BCB), presents a unique analytical challenge.[1] The core of this molecule features a benzene ring fused to a strained cyclobutane ring.[1] This strained system is prone to thermal ring-opening, a property that is both a synthetic utility and an analytical hurdle.[1][2] The presence of a polar carboxylic acid group further complicates analysis, dictating specific considerations for separation and ionization.
Accurate quantification and structural elucidation of this and related molecules are critical in various fields, from materials science, where BCB derivatives are used in polymer synthesis, to pharmaceutical development, where the benzocyclobutene moiety appears in several pharmacologically active compounds.[1][2] This guide compares the two primary mass spectrometry (MS) platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing the scientific rationale to help researchers select the optimal method for their objectives.
Method Selection Workflow: A Logic-Based Approach
Choosing the correct analytical platform is paramount. The decision between GC-MS and LC-MS hinges on the analyte's volatility, thermal stability, and the desired sensitivity. The following diagram illustrates the decision-making process.
Caption: Decision workflow for selecting an analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis via Derivatization
GC-MS is a powerful technique for volatile and thermally stable compounds.[3][4] The target analyte, with its polar carboxylic acid group, is non-volatile. Therefore, a chemical derivatization step is mandatory to convert the -COOH group into a less polar, more volatile ester or silyl ester, making it amenable to gas chromatography.[5][6]
Causality Behind Experimental Choices:
-
Derivatization: Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice. It replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, drastically increasing volatility.[5]
-
Ionization: Electron Ionization (EI) at 70 eV is the standard for GC-MS. This high-energy "hard" ionization technique causes extensive and reproducible fragmentation, creating a characteristic mass spectrum that acts as a chemical fingerprint, ideal for structural elucidation and library matching.[5][7]
-
Expected Fragmentation: For the TMS-derivatized analyte, the fragmentation pattern in EI-MS is predictable. We anticipate:
Detailed Experimental Protocol: GC-MS with Silylation
-
Sample Preparation & Derivatization:
-
Aliquot 100 µL of the sample into a glass autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of pyridine followed by 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[5]
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Instrument: Agilent 8890 GC coupled to a 5977B MS Detector (or equivalent).
-
Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm, 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: 250°C, Splitless mode.
-
Oven Program: Initial temperature of 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
-
MS Source (EI): 230°C.
-
MS Quad: 150°C.
-
Ionization Energy: 70 eV.
-
Acquisition: Scan mode from m/z 40-550 for identification. For quantification, Selected Ion Monitoring (SIM) mode should be used, targeting the [M-15]⁺ ion and other characteristic fragments.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach
LC-MS is exceptionally well-suited for polar, large, or thermally labile molecules, making it an ideal choice for the direct analysis of this compound without derivatization.[3][7]
Causality Behind Experimental Choices:
-
Separation: Reversed-phase High-Performance Liquid Chromatography (HPLC) is the logical choice. A C18 column provides excellent retention for the aromatic ring system, while a polar mobile phase allows for the elution of the compound.[5][10]
-
Ionization: Electrospray Ionization (ESI) is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[11] For a carboxylic acid, ESI in negative ion mode is overwhelmingly preferred. The acidic proton is readily lost in solution, allowing the molecule to be detected as the deprotonated ion, [M-H]⁻.[12][13] This process is highly efficient and sensitive.
-
Tandem MS (MS/MS): While ESI provides little initial fragmentation, coupling it with tandem mass spectrometry (MS/MS) allows for controlled fragmentation of the [M-H]⁻ precursor ion. This process, known as Collision-Induced Dissociation (CID), yields structurally significant product ions, which are essential for both unambiguous identification and highly selective quantification via Multiple Reaction Monitoring (MRM). A likely fragmentation pathway for the [M-H]⁻ ion would be the loss of CO₂ (44 Da).
Detailed Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Dilute the sample in a mobile phase-compatible solvent (e.g., 50:50 Methanol:Water).
-
Filter through a 0.22 µm syringe filter to remove particulates.
-
-
LC-MS/MS Conditions:
-
Instrument: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S Triple Quadrupole MS (or equivalent).
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: 2.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
MS/MS Transition (MRM): Precursor Ion ([M-H]⁻) → Product Ion ([M-H-CO₂]⁻). Collision energy should be optimized empirically (typically 10-20 eV).
-
Performance Comparison: GC-MS vs. LC-MS vs. HPLC-UV
The choice of analytical technique directly impacts performance metrics such as sensitivity, sample preparation complexity, and throughput. The following table provides a comparative summary.
| Parameter | GC-MS | LC-MS/MS | HPLC-UV |
| Sample Preparation | Complex (Derivatization required)[3][5] | Simple (Dilute and shoot) | Simple (Dilute and shoot) |
| Selectivity | High (Mass-based) | Very High (MRM-based) | Moderate to Low |
| Sensitivity (LOD/LOQ) | Good (pg range) | Excellent (fg to pg range)[7] | Fair (ng to µg range)[10] |
| Structural Information | Excellent (EI fragmentation library) | Very Good (MS/MS fragmentation) | None |
| Throughput | Lower (due to prep and GC run time) | Higher | Higher |
| Robustness | High | Moderate (source cleanliness is key) | Very High |
| Instrumentation Cost | Moderate | High | Low |
Alternative Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine quality control or when mass spectrometry is unavailable, HPLC with UV detection offers a robust and cost-effective alternative.[14][15] The benzocyclobutene ring is an excellent chromophore, providing strong UV absorbance.
-
Principle: The method relies on chromatographic separation identical to the LC-MS approach, but detection is based on the absorbance of UV light by the analyte.[15] Quantification is achieved by comparing the peak area to that of a calibration curve prepared from a certified standard.[15]
-
Advantages: Lower cost, high robustness, and simplicity.[10][16]
-
Limitations: Significantly lower sensitivity and selectivity compared to MS-based methods.[14] It is susceptible to interference from co-eluting compounds that also absorb UV light at the selected wavelength, making it less suitable for complex matrices.
Overall Analytical Workflow Visualization
Caption: Comprehensive workflow from sample to data analysis.
Conclusion and Recommendations
For the analysis of this compound, the choice of methodology should be guided by the analytical objective.
-
For high-sensitivity quantification and unambiguous identification, especially in complex matrices, LC-MS/MS is the superior method. Its ability to directly analyze the polar molecule in negative ESI mode offers unparalleled selectivity and sensitivity without the need for cumbersome derivatization.
-
For structural elucidation and confirmation, GC-MS following silylation provides a rich, library-searchable fragmentation pattern. The hard ionization of EI is invaluable for identifying unknown related impurities or degradation products.
-
For routine, high-throughput screening in a non-complex matrix where ultimate sensitivity is not required, HPLC-UV is a reliable and economical workhorse.
By understanding the fundamental principles of volatility, ionization, and fragmentation, researchers can confidently select and implement the most appropriate and effective analytical strategy for this unique and challenging molecule.
References
- 1. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. conquerscientific.com [conquerscientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MASS SPECTROMETRY-BASED METABOLOMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 10. Quantitative analysis of aromatics for synthetic biology using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of Bicyclo[4.2.0]octa-1,3,5-triene Derivatives
For researchers, medicinal chemists, and materials scientists, the bicyclo[4.2.0]octa-1,3,5-triene core, also known as benzocyclobutene, represents a fascinating and synthetically versatile scaffold. Its unique reactivity, stemming from the inherent strain of the fused four-membered ring, makes it a valuable synthon for complex molecular architectures. However, this very reactivity presents a significant challenge for structural elucidation by single-crystal X-ray diffraction. The tendency of the parent molecule and its simple derivatives to undergo thermal ring-opening to the highly reactive o-xylylene intermediate, followed by dimerization or polymerization, often precludes the growth of stable, high-quality crystals suitable for crystallographic analysis.[1][2]
This guide provides a comparative analysis of the X-ray crystal structures of several stabilized bicyclo[4.2.0]octa-1,3,5-triene derivatives. By examining how different substitution patterns influence molecular geometry, crystal packing, and the conditions required for successful crystallographic analysis, we aim to provide valuable insights for researchers working with this challenging yet rewarding class of compounds.
The Crystallization Conundrum: Taming a Reactive Core
The primary obstacle in the X-ray crystallography of bicyclo[4.2.0]octa-1,3,5-triene derivatives is their inherent instability. The anti-aromatic character of the cyclobutadiene moiety fused to the benzene ring leads to a high degree of ring strain, making the molecule prone to reactions that relieve this strain.[1] Therefore, the successful growth of single crystals hinges on the strategic introduction of substituents that can sterically and/or electronically stabilize the bicyclic core.
The choice of crystallization strategy is paramount. Slow evaporation from a suitable solvent system at a constant, often low, temperature is a common starting point. The selection of solvents is critical and often empirical, requiring screening of various polar and non-polar options to find the optimal conditions for achieving supersaturation without inducing decomposition.
Comparative Structural Analysis of Key Derivatives
To illustrate the impact of substitution on the crystal structure of the bicyclo[4.2.0]octa-1,3,5-triene framework, we will compare the crystallographic data of four distinct derivatives: a dinitrate, a dione, a phenanthrene-fused dione, and a tetraaryl-substituted triene.
cis-Benzocyclobutene-1,2-diol dinitrate
The introduction of nitrate groups at the 1 and 2 positions of the cyclobutene ring provides significant electronic stabilization. The crystal structure of cis-benzocyclobutene-1,2-diol dinitrate was successfully determined, revealing key structural features of the strained bicyclic system.[3]
Key Structural Features:
-
The four-membered ring is slightly puckered, with a mean dihedral fold angle of 3.0°.
-
The mean planes of the benzene and cyclobutene rings are not perfectly coplanar, exhibiting an angle of 4.3° between them.
-
Significant distortions in the valence angles at the bridgehead carbons are observed, which act to minimize intramolecular non-bonded repulsions.
Benzocyclobutene-1,2-dione
The replacement of the diol dinitrate with a dione functionality also yields a crystalline derivative. The crystal structure of benzocyclobutene-1,2-dione highlights the angular strain imposed by the fused four-membered ring on the benzene ring.
Key Structural Features:
-
The molecule is very slightly bowed, though both the six- and four-membered rings are individually planar.
-
There are significant distortions in the bond angles of the benzene ring, a direct consequence of the strain from the fused cyclobutene ring.
Cyclobuta[l]phenanthrene-1,2-dione
Fusing the bicyclo[4.2.0]octa-1,3,5-triene system to a larger polycyclic aromatic framework, such as phenanthrene, can enhance thermal stability and facilitate crystallization. The X-ray structure of cyclobuta[l]phenanthrene-1,2-dione provides a valuable comparison point to the simpler benzocyclobutene-1,2-dione.
Tetraaryl-substituted Bicyclo[4.2.0]octa-1,5,7-trienes
The introduction of bulky aryl substituents can sterically shield the reactive core and promote the formation of well-defined crystal lattices. A recent study detailed the synthesis and crystallographic characterization of several tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes.[4][5] These structures are particularly insightful as they represent a different tautomer of the bicyclo[4.2.0]octa-1,3,5-triene system.
Key Structural Features:
-
The presence of multiple bulky aryl groups dictates the crystal packing, often leading to complex three-dimensional arrangements.
-
The core bicyclo[4.2.0]octatriene skeleton can be unambiguously identified, providing valuable data on the bond lengths and angles of this less common isomer.
Summary of Crystallographic Data
The following table summarizes the key crystallographic parameters for the discussed derivatives, allowing for a direct comparison of their solid-state structures.
| Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| cis-Benzocyclobutene-1,2-diol dinitrate | C₈H₆N₂O₆ | Monoclinic | P2₁/n | 7.438 | 15.733 | 8.136 | 98.01 | [3] |
| Benzocyclobutene-1,2-dione | C₈H₄O₂ | Orthorhombic | Pbc2₁ | 7.938 | 10.741 | 7.135 | 90 |
Detailed crystallographic data for Cyclobuta[l]phenanthrene-1,2-dione and the tetraaryl-substituted derivatives can be found in the cited literature.
Experimental Protocols: A Self-Validating Approach to Crystallization
The successful crystallization of reactive molecules like bicyclo[4.2.0]octa-1,3,5-triene derivatives requires meticulous experimental design and execution. The protocol described below is a generalized approach that should be optimized for each specific derivative.
Step-by-Step Crystallization Protocol
-
Purification of the Compound: The starting material must be of the highest possible purity. Standard techniques such as column chromatography or recrystallization should be employed. The purity should be verified by NMR and/or mass spectrometry.
-
Solvent Screening: A range of solvents should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling or evaporation. A typical starting point would be a series of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol).
-
Crystallization Method:
-
Slow Evaporation: A solution of the compound in a suitable solvent is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment.
-
Vapor Diffusion: A concentrated solution of the compound in a low-boiling-point solvent is placed in a small open vial, which is then placed in a larger sealed container containing a higher-boiling-point solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.
-
-
Crystal Harvesting and Mounting: Once suitable crystals have formed, they are carefully harvested using a cryoloop and immediately flash-cooled in a stream of cold nitrogen gas to prevent solvent loss and crystal degradation. The crystal is then mounted on the goniometer of the X-ray diffractometer.
Data Collection and Structure Refinement
Single-crystal X-ray diffraction data should be collected on a modern diffractometer equipped with a low-temperature device. The choice of X-ray source (e.g., Mo Kα or Cu Kα) will depend on the nature of the crystal and the elements present. Data processing, structure solution, and refinement are performed using standard crystallographic software packages.
Visualizing Molecular Structure and Experimental Workflow
The following diagrams illustrate the general molecular structure of the bicyclo[4.2.0]octa-1,3,5-triene core and a typical workflow for its crystallographic analysis.
Caption: General structure of the bicyclo[4.2.0]octa-1,3,5-triene core.
Caption: A typical workflow for the X-ray crystallographic analysis of a novel compound.
Conclusion
The X-ray crystallography of bicyclo[4.2.0]octa-1,3,5-triene derivatives, while challenging, provides invaluable and unambiguous structural information. The key to success lies in the synthesis of derivatives that are sufficiently stable to withstand the crystallization process. By carefully selecting substituents that either sterically protect or electronically deactivate the strained bicyclic core, researchers can obtain high-quality crystals amenable to single-crystal X-ray diffraction. The comparative analysis presented in this guide demonstrates the profound impact of substitution on the molecular geometry and crystal packing of these fascinating molecules, offering a roadmap for future investigations into their structure and reactivity.
References
- 1. Benzocyclobutadiene - Wikipedia [en.wikipedia.org]
- 2. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. A shape changing tandem Rh(CNC) catalyst: preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes - Chemical Science (RSC Publishing) DOI:10.1039/C9SC06153C [pubs.rsc.org]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
A Comparative Spectroscopic Analysis of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid and Its Synthetic Precursors
Introduction
Bicyclo[4.2.0]octa-1,3,5-triene, commonly known as benzocyclobutene (BCB), and its derivatives are pivotal building blocks in organic synthesis, prized for their unique reactivity stemming from the strained four-membered ring fused to an aromatic system.[1] This guide focuses on Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid, a valuable intermediate used in the synthesis of complex molecular architectures and functional materials.[2][3] Understanding the distinct spectroscopic signatures of this target molecule and its precursors is paramount for reaction monitoring, purification, and final product verification.
This document provides an in-depth spectroscopic comparison between this compound and its immediate precursors: Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde and the parent scaffold, Bicyclo[4.2.0]octa-1,3,5-triene. We will dissect the changes observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data as the functional group on the aromatic ring evolves from a simple hydrogen to a carboxylic acid.
Synthetic Progression and Structural Evolution
The synthesis of this compound typically proceeds via a two-step functionalization of the parent benzocyclobutene core. The initial step involves formylation to introduce an aldehyde group, followed by a subsequent oxidation to yield the desired carboxylic acid. This progression provides a clear and logical framework for comparing the spectroscopic data at each stage.
Caption: Synthetic route from the parent scaffold to the target acid.
Spectroscopic Comparison
The transformation of a simple hydrocarbon to an aldehyde and then to a carboxylic acid introduces significant changes to the molecule's electronic environment and vibrational modes. These changes are readily observable through various spectroscopic techniques.
¹H NMR Spectroscopy
Proton NMR provides a clear map of the electronic environment of hydrogen atoms. The introduction of electron-withdrawing groups (-CHO and -COOH) causes a predictable downfield shift (deshielding) of the adjacent aromatic protons.
-
Bicyclo[4.2.0]octa-1,3,5-triene: The aromatic protons appear in the typical aromatic region (δ 7.0-7.2 ppm), while the aliphatic protons of the cyclobutane ring are found significantly upfield (δ ~3.2 ppm).[4]
-
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde: The most dramatic change is the appearance of a highly deshielded singlet for the aldehyde proton, typically found between δ 9-10 ppm. The aromatic protons adjacent to the new substituent will also shift downfield.
-
This compound: The key diagnostic signal is the appearance of a broad singlet for the acidic carboxylic proton, which can appear anywhere from δ 10-13 ppm, depending on the solvent and concentration. This peak is also readily exchangeable with D₂O.
| Compound | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) | Functional Group Proton (δ, ppm) |
| Bicyclo[4.2.0]octa-1,3,5-triene | ~7.0-7.2[4] | ~3.2[4] | N/A |
| ...-3-carbaldehyde | >7.2 (Predicted) | ~3.2 (Predicted) | ~9-10 (-CHO, Predicted) |
| ...-3-carboxylic acid | >7.2 (Predicted) | ~3.2 (Predicted) | ~10-13 (-COOH, Predicted) |
¹³C NMR Spectroscopy
Carbon NMR is especially powerful for tracking the introduction of carbonyl groups.
-
Bicyclo[4.2.0]octa-1,3,5-triene: The spectrum shows signals for the aromatic carbons (δ ~122-147 ppm) and a distinct upfield signal for the aliphatic carbons (δ ~29 ppm).
-
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde: A new, highly deshielded signal appears for the aldehyde carbonyl carbon, typically in the δ 190-200 ppm range.
-
This compound: The carboxylic acid carbonyl carbon appears further upfield than the aldehyde, generally in the δ 165-185 ppm range. The aromatic carbon attached to the carboxyl group also experiences a significant shift.
| Compound | Aromatic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) | Carbonyl Carbon (C=O) (δ, ppm) |
| Bicyclo[4.2.0]octa-1,3,5-triene | ~122-147 | ~29 | N/A |
| ...-3-carbaldehyde | Shifted from parent | ~29 | ~190-200 (Predicted) |
| ...-3-carboxylic acid | Shifted from parent | ~29 | ~165-185 (Predicted) |
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally sensitive to the presence of carbonyl (C=O) and hydroxyl (O-H) functional groups, making it an indispensable tool for monitoring this synthetic sequence.[5]
-
Bicyclo[4.2.0]octa-1,3,5-triene: The spectrum is characterized by aromatic C-H stretches just above 3000 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[6][7]
-
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde: The defining feature is a strong, sharp absorption band for the C=O stretch, typically around 1700 cm⁻¹. Two weaker, but characteristic, C-H stretching bands for the aldehyde proton also appear near 2820 cm⁻¹ and 2720 cm⁻¹.[8]
-
This compound: This spectrum is dominated by two features: a very strong C=O stretching band around 1710 cm⁻¹ (often slightly higher than the corresponding aldehyde) and an extremely broad O-H stretching band that spans from approximately 2500 to 3300 cm⁻¹, often obscuring the C-H stretching region.[8]
| Compound | Key Diagnostic Absorptions (cm⁻¹) |
| Bicyclo[4.2.0]octa-1,3,5-triene | ~3050 (Aromatic C-H), ~2950 (Aliphatic C-H), ~1600-1450 (C=C)[7] |
| ...-3-carbaldehyde | ~1700 (strong, C=O), ~2820 & ~2720 (Aldehyde C-H)[8] |
| ...-3-carboxylic acid | ~1710 (strong, C=O), ~2500-3300 (very broad, O-H)[8] |
Mass Spectrometry (MS)
Mass spectrometry tracks the change in molecular weight as functional groups are added. The fragmentation patterns also provide structural clues.
-
Bicyclo[4.2.0]octa-1,3,5-triene: The molecular ion peak (M⁺) appears at m/z 104, corresponding to its molecular weight.[9]
-
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde: The molecular weight increases to 132 g/mol (C₉H₈O). The molecular ion peak is expected at m/z 132. A characteristic fragmentation would be the loss of the formyl radical (-CHO), leading to a fragment at m/z 103.
-
This compound: The molecular weight is 148.16 g/mol (C₉H₈O₂).[10] The molecular ion peak is observed at m/z 148. Key fragmentation pathways include the loss of a hydroxyl radical (-OH) to give a fragment at m/z 131, and the loss of the entire carboxyl group (-COOH), resulting in a fragment at m/z 103.[10][11]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) | Key Fragments (m/z) |
| Bicyclo[4.2.0]octa-1,3,5-triene | C₈H₈ | 104.15[12] | 104[9] | N/A |
| ...-3-carbaldehyde | C₉H₈O | 132.15 | 132 | 103 ([M-CHO]⁺) |
| ...-3-carboxylic acid | C₉H₈O₂ | 148.16[10] | 148[10] | 131 ([M-OH]⁺), 103 ([M-COOH]⁺) |
Experimental Protocol: Oxidation of Aldehyde to Carboxylic Acid
To ensure the trustworthiness of this analysis, we present a representative, self-validating protocol for the oxidation step. The successful conversion can be directly verified using the spectroscopic markers detailed above.
Objective: To oxidize Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde to this compound.
Materials:
-
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde (1.0 eq)
-
Potassium permanganate (KMnO₄) (2.0 eq)
-
Acetone/Water solvent mixture (e.g., 3:1)
-
Sodium bisulfite (NaHSO₃) solution (saturated)
-
Hydrochloric acid (HCl) (1 M)
-
Ethyl acetate
Caption: Workflow for the oxidation of the aldehyde precursor.
Procedure:
-
Reaction Setup: Dissolve the starting aldehyde in an acetone/water mixture in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath to 0°C.
-
Oxidation: Slowly add a solution of potassium permanganate in water dropwise to the stirred aldehyde solution. The causality for the slow addition at low temperature is to control the exothermic reaction and prevent side reactions.
-
Monitoring: Allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting aldehyde.
-
Workup: Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of permanganate and the brown precipitate of manganese dioxide (MnO₂) disappear.
-
Isolation: Remove the acetone under reduced pressure. Acidify the remaining aqueous solution to a pH of approximately 2 with 1 M HCl, which protonates the carboxylate salt, causing the carboxylic acid to precipitate.
-
Purification: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude carboxylic acid, which can be further purified.
Conclusion
The spectroscopic journey from Bicyclo[4.2.0]octa-1,3,5-triene to its 3-carboxylic acid derivative is marked by a series of clear and predictable changes. ¹H NMR confirms the introduction of functional groups through unique, deshielded protons. ¹³C NMR tracks the appearance of carbonyl carbons in distinct regions. IR spectroscopy provides unequivocal evidence of the C=O and O-H bonds, serving as the most direct method for monitoring the conversion. Finally, mass spectrometry validates the step-wise increase in molecular weight. By leveraging this multi-faceted spectroscopic data, researchers can confidently synthesize, monitor, and characterize this compound, ensuring the integrity of this valuable synthetic intermediate.
References
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Benzocyclobutene(694-87-1) 13C NMR spectrum [chemicalbook.com]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Bicyclo[4.2.0]octa-1,3,5-triene [webbook.nist.gov]
- 10. Bicyclo(4.2.0)octa-1,3,5-triene-7-carboxylic acid | C9H8O2 | CID 302324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C9H8O2) [pubchemlite.lcsb.uni.lu]
- 12. Bicyclo[4.2.0]octa-1,3,5-triene [webbook.nist.gov]
A Comparative Guide to the Purity Analysis of Commercially Available Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the structural integrity of starting materials is paramount. Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid, a strained bicyclic aromatic compound, serves as a critical building block in the synthesis of complex molecules and polymers. Its unique reactivity, stemming from the fused cyclobutene ring, makes it a valuable synthon. However, this inherent reactivity also predisposes it to specific impurities during synthesis and storage, which can have significant downstream consequences.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound. We will delve into the likely impurities, provide detailed experimental protocols for their detection and quantification, and present a comparative analysis of the data obtained from various techniques.
The Genesis of Impurities: A Synthetic Perspective
The purity profile of this compound is intrinsically linked to its synthetic origins. A common laboratory-scale synthesis involves the oxidation of the corresponding aldehyde, Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde[1]. This process, while generally efficient, can lead to several classes of impurities:
-
Unreacted Starting Material: Incomplete oxidation can result in the presence of residual Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde.
-
Ring-Opened By-products: The strained benzocyclobutene ring system is susceptible to ring-opening, particularly under harsh acidic or thermal conditions[2]. This can lead to the formation of isomeric styrene derivatives or other polymeric species.
-
Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as inorganic salts, can also be present.
Understanding these potential impurities is the first step in selecting the appropriate analytical tools for a comprehensive purity assessment.
A Multi-Pronged Approach to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a thorough and reliable analysis. This guide will focus on three principal techniques:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse for purity analysis, offering excellent separation of the target compound from its non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, often requiring derivatization of the carboxylic acid.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of the analyte without the need for a specific reference standard of the same compound.
Comparative Purity Analysis of Commercial Samples
To illustrate the application of these methods, we present a comparative analysis of three hypothetical commercial batches of this compound.
| Analytical Technique | Supplier A | Supplier B | Supplier C |
| HPLC-UV Purity (%) | 98.5 | 99.2 | 97.1 |
| Major Impurity (HPLC) | Unidentified (0.8%) | Unidentified (0.5%) | Aldehyde (1.5%) |
| GC-MS (derivatized) | No significant volatile impurities detected | Trace solvent residue (Toluene) | Aldehyde detected |
| qNMR Purity (mol/mol %) | 98.2 ± 0.3 | 99.1 ± 0.2 | 96.8 ± 0.4 |
| Identified Impurities (qNMR) | Minor unidentified aromatics | Trace Toluene | Aldehyde, minor ring-opened species |
Analysis of Results:
-
Supplier A: Shows good purity by HPLC, with a minor, unidentified, less polar impurity. The qNMR result corroborates the HPLC purity, suggesting the impurity has a similar molar mass.
-
Supplier B: Exhibits the highest purity across all methods, with only a trace amount of residual solvent detected by the more sensitive GC-MS technique. This batch would be the most suitable for demanding applications.
-
Supplier C: Shows significantly lower purity, with the starting aldehyde being the major impurity. The presence of ring-opened by-products, suggested by qNMR, indicates potential issues with the synthesis or purification process.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for separating the non-volatile components of the sample. A reversed-phase method is typically employed for aromatic carboxylic acids.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
Rationale: The acidic mobile phase ensures that the carboxylic acid is in its protonated form, leading to better retention and peak shape on the C18 column[3]. The gradient elution allows for the separation of compounds with a wide range of polarities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of the carboxylic acid, derivatization is necessary for GC-MS analysis. Silylation is a common and effective method.
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Derivatization Protocol:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Oven Program: 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
-
Carrier Gas: Helium, constant flow of 1 mL/min
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
Rationale: Derivatization with BSTFA replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group, increasing its volatility and thermal stability[4]. The mass spectrometer provides structural information for impurity identification based on fragmentation patterns[5][6][7].
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for determining the absolute purity of a sample without the need for a reference standard of the analyte itself. An internal standard of known purity is used for quantification.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Internal Standard:
-
A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.
Solvent:
-
Deuterated dimethyl sulfoxide (DMSO-d6)
Procedure:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of DMSO-d6.
-
Acquire the ¹H NMR spectrum with parameters that ensure full relaxation of all signals (e.g., a long relaxation delay, D1 ≥ 5 x T1 of the slowest relaxing proton).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons, and the weights of the sample and the internal standard using the following equation[3][4][8][9][10]:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Rationale: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for accurate quantification when compared to a known amount of an internal standard[3][4][5][8][9][10][11].
Visualizing Potential Impurities
Conclusion and Recommendations
The purity of this compound is a critical parameter that can influence the outcome of subsequent chemical transformations. A comprehensive purity analysis should not rely on a single technique but rather employ a combination of orthogonal methods.
-
For routine quality control , HPLC-UV provides a robust and reliable method for determining the purity and detecting non-volatile impurities.
-
For a more in-depth analysis and identification of volatile impurities , GC-MS after derivatization is indispensable.
-
For an absolute purity determination without the need for a specific reference standard of the analyte , qNMR is the method of choice and is particularly valuable for qualifying new batches from different suppliers.
By employing the methodologies outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions about the quality of their starting materials, ensuring the integrity and reproducibility of their work.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 11. youtube.com [youtube.com]
A Comparative Analysis of the Reactivity of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid and Other Benzocyclobutene Derivatives
An In-Depth Technical Guide
Introduction: The Enduring Utility of Strained Ring Systems
Benzocyclobutene (BCB), with its IUPAC name Bicyclo[4.2.0]octa-1,3,5-triene, and its derivatives represent a fascinating class of strained hydrocarbons.[1] Their significance in modern organic synthesis and materials science stems not from their stability, but from their predictable and synthetically powerful reactivity. The fusion of a strained four-membered cyclobutene ring to an aromatic system creates a molecule primed for controlled transformation.[2] Upon thermal or photochemical activation, BCBs undergo a characteristic electrocyclic ring-opening reaction to form highly reactive o-quinodimethane (oQDM) intermediates.[2][3]
These transient oQDMs are potent dienes, readily participating in a host of cycloaddition reactions, most notably the Diels-Alder reaction, to construct complex polycyclic and heterocyclic frameworks.[1][4][5] This two-stage process—ring-opening followed by in-situ trapping—provides a robust strategy for molecular construction and has found applications in natural product synthesis, medicinal chemistry, and the development of high-performance polymers with low dielectric constants.[3][6]
This guide provides a comparative analysis of the reactivity of a key derivative, Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid, against other substituted benzocyclobutenes. We will explore how substituents on both the aromatic and cyclobutene rings modulate the core reactivity, with a focus on the kinetics of the ring-opening reaction and the subsequent behavior of the o-quinodimethane intermediate.
The Foundational Reaction: Electrocyclic Ring-Opening to o-Quinodimethane
The cornerstone of benzocyclobutene chemistry is the thermal valence isomerization of the strained four-membered ring into an o-quinodimethane (also known as an o-xylylene). This transformation is a classic example of a conrotatory electrocyclic reaction, governed by the Woodward-Hoffmann rules.[7][8] Heating a BCB derivative, typically above 180°C for the unsubstituted parent molecule, overcomes the activation barrier, leading to the cleavage of the cyclobutene sigma bond and the formation of a transient, dearomatized diene.[1]
The immense driving force for the subsequent reactions of the oQDM is the recovery of aromaticity in the six-membered ring.[1] This intermediate is highly reactive and, in the absence of a suitable trapping agent, can dimerize or polymerize. However, when a dienophile is present, it readily undergoes a [4+2] cycloaddition (Diels-Alder reaction) to yield stable, annulated products.[4][5][9]
Caption: General reaction pathway for benzocyclobutenes.
Comparative Reactivity: The Decisive Role of Substituents
The facility of the ring-opening reaction and the stability of the resulting oQDM are highly dependent on the nature and position of substituents on the benzocyclobutene core. Understanding these electronic and steric effects is paramount for designing synthetic routes and tuning material properties.
Substituent Effects on Ring-Opening Activation
The temperature required to initiate the electrocyclic ring-opening is a direct reflection of the reaction's activation energy barrier (ΔG‡). Recent studies have systematically investigated how substituents modulate this barrier, revealing that both electronic and steric factors play a crucial role.[7][8]
-
Unsubstituted BCB : Serves as the benchmark, with a ring-opening temperature of approximately 180-200°C.[1][10]
-
Electron-Donating Groups (EDGs) : Substituents such as alkoxy or alkyl groups on the aromatic ring generally lower the activation energy for ring-opening. These groups destabilize the ground state aromatic ring relative to the transition state, accelerating the reaction.
-
Electron-Withdrawing Groups (EWGs) : Aromatic substituents like nitro (-NO2), and by extension, the carboxylic acid (-COOH) in our topic molecule, have a more complex effect. While they stabilize the aromatic ground state, they can also influence the stability of the diradical character of the transition state.
-
Push-Pull Systems : A particularly effective strategy for lowering the activation barrier is the installation of both an electron-donating group and an electron-withdrawing group on the BCB core. For instance, 1-NH2-8-NO2-BCB demonstrates one of the lowest calculated activation energy barriers.[7][8]
-
Cyclobutene Ring Substituents : Placing substituents directly on the four-membered ring can dramatically lower the ring-opening temperature. This is attributed to the relief of steric strain in the ground state and stabilization of the forming radical centers in the transition state.[7][11] Derivatives with amide, ester, or acyloxy groups on the C1 position have been shown to decrease the ring-opening temperature by as much as 20°C compared to the unsubstituted parent BCB.[8]
Focus: this compound
The carboxylic acid group at the 3-position (alternatively named the 4-position depending on numbering) is a moderately electron-withdrawing group. Its primary influence is on the electronic character of the resulting o-quinodimethane.
-
Ring-Opening Kinetics : The -COOH group is expected to slightly raise the activation energy for ring-opening compared to an unsubstituted BCB due to stabilization of the aromatic ground state. However, this effect is generally less pronounced than that of strongly deactivating groups like -NO2.
-
Reactivity of the oQDM : The resulting oQDM will have an electron-withdrawing group on the diene system. This alters its behavior in Diels-Alder reactions, favoring reactions with electron-rich dienophiles, a reversal of the typical "normal electron demand" Diels-Alder reaction.
-
Orthogonal Reactivity : The carboxylic acid functionality provides a synthetic handle for further transformations, such as esterification or amidation.[12] This allows for a modular approach where the BCB core can be incorporated into a larger molecule before or after the cycloaddition step.
Quantitative Comparison of Ring-Opening Activation
The following table summarizes computational and experimental data on the activation free energies (ΔG‡) and ring-opening temperatures for various BCB derivatives.
| Compound | Substituent(s) | ΔG‡ (kcal/mol) (Calculated) | Ring-Opening Temp. (°C) (Experimental) | Reference(s) |
| Benzocyclobutene (Parent) | None | ~41.5 | ~180 - 200 | [1],[8] |
| 1-Amino-8-nitro-BCB | -NH₂ (EDG), -NO₂ (EWG) | ~12.9 | Significantly Lowered | [7],[8] |
| 1-Amide substituted BCB | -CONH₂ on cyclobutene ring | Lowered | ~160 | [8] |
| This compound | -COOH on aromatic ring (EWG) | Inferred to be slightly > 41.5 | Inferred to be similar to or > 180 | [12] |
| BCB-functionalized polysiloxane | Siloxane polymer backbone | N/A | > 200 (onset), Peak at 251 | [10] |
Note: Data is compiled from multiple sources and methodologies (computational and experimental) and should be used for comparative purposes.
Experimental Protocols for Reactivity Assessment
To empirically validate the reactivity of these compounds, standardized experimental protocols are essential.
Protocol 1: Thermal Ring-Opening and In-Situ Diels-Alder Trapping
This experiment is designed to generate the o-quinodimethane from a BCB precursor and trap it with a dienophile to confirm its formation and assess its cycloaddition reactivity.
Objective: To synthesize a Diels-Alder adduct from this compound and N-phenylmaleimide.
Materials:
-
This compound (1.0 eq)
-
N-phenylmaleimide (1.2 eq)
-
Anhydrous 1,2-dichlorobenzene (or other high-boiling, inert solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Setup: Assemble the glassware and purge with an inert gas to exclude oxygen, which can trap the intermediate.[13]
-
Charging the Flask: To the round-bottom flask, add this compound (1.0 eq) and N-phenylmaleimide (1.2 eq).
-
Solvent Addition: Add anhydrous 1,2-dichlorobenzene to achieve a concentration of ~0.1 M.
-
Reaction: Heat the reaction mixture to reflux (approx. 180°C) with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting materials and the formation of a new, more polar product spot. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to isolate the desired Diels-Alder adduct.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Behind Choices:
-
Inert Atmosphere: The o-quinodimethane intermediate is highly reactive and can be trapped by molecular oxygen.[13] An inert atmosphere is crucial for maximizing the yield of the desired cycloaddition product.
-
High-Boiling Solvent: The solvent must be stable at the temperatures required for the electrocyclic ring-opening (typically >180°C). 1,2-dichlorobenzene is a common choice.
-
Excess Dienophile: Using a slight excess of the dienophile ensures efficient trapping of the transient oQDM, minimizing side reactions like dimerization.[4]
Caption: Workflow for a typical BCB cycloaddition experiment.
Protocol 2: Kinetic Analysis via Differential Scanning Calorimetry (DSC)
DSC can be used to determine the onset and peak temperatures of the exothermic cross-linking reaction that occurs upon ring-opening, providing quantitative data on reactivity.[10]
Objective: To compare the curing (ring-opening) temperature of different BCB derivatives.
Materials:
-
BCB derivative sample (~2-5 mg)
-
DSC instrument (e.g., TA Instruments Q2000)
-
Hermetic aluminum pans
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the BCB derivative into a hermetic aluminum DSC pan and seal it. Prepare an empty sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Program the DSC to heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere from room temperature to a temperature where the reaction is complete (e.g., 350°C).
-
Data Acquisition: Record the heat flow as a function of temperature. The ring-opening and subsequent polymerization will appear as an exothermic peak.
-
Data Analysis: From the resulting thermogram, determine the onset temperature of the exotherm (T_onset) and the peak maximum temperature (T_peak). These values provide a quantitative measure of the temperature at which the reaction initiates and proceeds at its maximum rate, respectively.[10]
-
Comparison: Repeat the experiment for different BCB derivatives under identical conditions to obtain a direct comparison of their thermal reactivity. A lower T_onset and T_peak indicate higher reactivity.
Causality Behind Choices:
-
Hermetic Pans: Sealing the pans prevents the evaporation of the sample at high temperatures, ensuring accurate heat flow measurements.
-
Controlled Heating Rate: A constant, controlled heating rate is essential for obtaining reproducible and comparable kinetic data.
-
Nitrogen Atmosphere: Prevents oxidative side reactions that could interfere with the exothermic signal of the desired ring-opening reaction.
Conclusion
The reactivity of benzocyclobutene derivatives is a finely tunable property, governed by the electronic and steric nature of their substituents. This compound, while possessing the core reactivity of the BCB scaffold, is distinguished by the electron-withdrawing carboxylic acid group. This group moderately increases the thermal stability of the ground state while functionalizing the resulting o-quinodimethane for inverse-electron-demand cycloadditions. Furthermore, it serves as a valuable synthetic handle for subsequent chemical modifications. By understanding the principles outlined in this guide and employing the described experimental protocols, researchers can rationally select or design BCB derivatives with tailored reactivity profiles to meet the specific demands of their synthetic targets in drug discovery, materials science, and beyond.
References
- 1. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. o‐Quinodimethane Atropisomers: Enantioselective Synthesis and Stereospecific Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Low‐energy driven ring‐opening behavior of benzocyclobutene derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. tandfonline.com [tandfonline.com]
- 11. A focus on substituents effect in the force-promoted disrotatory ring-opening of cis-cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. Synthetic photochemistry. Part 1. Generation of benzocycloalkenones by the ring-opening of benzocyclobutenols. Evidence for an ortho-quinodimethane intermediate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Enantioselective Synthesis and Analysis of Bicyclo[4.2.0]octa-1,3,5-triene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[4.2.0]octa-1,3,5-triene scaffold, a structural isomer of benzocyclobutene, is a key feature in a variety of pharmacologically active molecules and functional materials. The inherent strain of the fused four-membered ring imparts unique reactivity, making these compounds valuable synthons. Access to enantiomerically pure derivatives of this scaffold is of paramount importance, as the stereochemistry often dictates biological activity and material properties. This guide provides a comparative overview of modern enantioselective synthetic strategies and analytical techniques for the chiral resolution and characterization of bicyclo[4.2.0]octa-1,3,5-triene derivatives.
Part 1: Enantioselective Synthetic Strategies
The construction of the chiral bicyclo[4.2.0]octa-1,3,5-triene core can be approached through several modern synthetic methodologies. While direct asymmetric catalysis on the bicyclo[4.2.0]octa-1,3,5-triene system is an emerging area, significant insights can be drawn from the well-established enantioselective synthesis of the isomeric benzocyclobutenes. Key strategies include transition-metal-catalyzed cycloadditions and enzymatic resolutions.
Palladium-Catalyzed Asymmetric [2+2] Annulation
A powerful strategy for the de novo construction of chiral benzocyclobutene cores, readily adaptable for bicyclo[4.2.0]octa-1,3,5-triene derivatives, is the Palladium(II)-catalyzed asymmetric [2+2] annulation. This method involves the reaction of an arylboronic acid with a functionalized alkene under the influence of a chiral palladium catalyst.
Mechanism and Rationale: The catalytic cycle is proposed to proceed through an enantiodetermining arylpalladation step. The choice of a suitable chiral ligand is crucial for achieving high enantioselectivity. The Pyrox ligand system, for instance, has demonstrated exceptional performance in this transformation. The isolation and characterization of key chiral palladacycle intermediates have provided strong evidence for the proposed catalytic pathway.[1]
Comparative Performance: This method offers a modular and versatile approach to a wide range of enantioenriched benzocyclobutene derivatives under mild conditions, with reported excellent enantioselectivities.[1]
Experimental Protocol: Pd(II)-Catalyzed Asymmetric [2+2] Annulation
-
Materials: Arylboronic acid, functionalized alkene, Pd(OAc)₂, (S)-Pyrox ligand, oxidant (e.g., Ag₂O), solvent (e.g., THF).
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ and the (S)-Pyrox ligand.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).
-
Add the solvent, followed by the arylboronic acid and the alkene.
-
Finally, add the oxidant.
-
Stir the reaction mixture at the specified temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography.
-
Modular Synthesis via Sequential Copper and Palladium Catalysis
A divergent and stereoselective approach for the synthesis of densely functionalized benzocyclobutenes has been developed, which can be envisioned for the synthesis of bicyclo[4.2.0]octa-1,3,5-triene derivatives. This modular strategy utilizes a sequential copper- and palladium-catalyzed assembly/cyclization sequence starting from readily available imines, allenes, and diboron precursors.
Causality of Experimental Choices: The initial copper-catalyzed step facilitates the formation of a key intermediate, which then undergoes a palladium-catalyzed Suzuki-Miyaura cyclization to afford the final benzocyclobutene product. The stereoselectivity of the final product is controlled during the initial copper-catalyzed step through the use of a chiral ligand. This modularity allows for the introduction of diverse functionalities.
Performance Data Summary:
| Catalyst System | Substrates | Yield (%) | Enantiomeric Ratio (e.r.) |
| Cu/Pd with Chiral Ligand | Imine, allene, diboron | 42-62 | up to 93:7 |
Enzymatic Kinetic Resolution
For the direct enantioselective synthesis of functionalized bicyclo[4.2.0]octa-1,3,5-triene derivatives, enzymatic kinetic resolution offers a highly efficient and environmentally benign alternative. This method is particularly well-suited for the preparation of chiral alcohols and carboxylic acids, which are versatile intermediates. A notable application is in the synthesis of the cardiovascular drug, Ivabradine, which contains a chiral bicyclo[4.2.0]octa-1,3,5-triene core.
Mechanism and Rationale: Lipases are commonly employed enzymes that can selectively acylate or hydrolyze one enantiomer of a racemic mixture at a much faster rate than the other. This difference in reaction rates allows for the separation of the two enantiomers. For example, in the synthesis of a key precursor for Ivabradine, the racemic (3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanol can be resolved via lipase-catalyzed acetylation.[2] The enzyme preferentially acylates the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol.[2]
Workflow for Lipase-Catalyzed Kinetic Resolution:
Caption: Workflow for the enzymatic kinetic resolution of a racemic bicyclic alcohol.
Comparative Performance: Enzymatic resolutions can provide access to enantiomerically pure compounds with high enantiomeric excess (ee) under mild reaction conditions. The key is to screen for the optimal lipase and reaction conditions (solvent, acyl donor, temperature) to achieve both high conversion and high enantioselectivity.[2]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanol
-
Materials: Racemic (3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanol, Lipase PS (from Pseudomonas cepacia), vinyl acetate, tert-butyl methyl ether (TBME).
-
Procedure:
-
Dissolve the racemic alcohol in TBME.
-
Add vinyl acetate as the acyl donor.
-
Add Lipase PS to the mixture.
-
Stir the reaction at room temperature and monitor the progress by chiral HPLC.
-
Once the desired conversion is reached (typically around 50%), quench the reaction by filtering off the enzyme.
-
Separate the resulting enantioenriched alcohol and ester by column chromatography.[2]
-
Part 2: Analysis of Enantiomeric Purity
The accurate determination of enantiomeric excess (ee) or enantiomeric ratio (e.r.) is crucial. Several analytical techniques are available, with chiral high-performance liquid chromatography (HPLC) being the most common. However, other techniques such as chiral supercritical fluid chromatography (SFC), chiral gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy using chiral derivatizing agents also play important roles.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability.
Principle of Separation: Enantiomers interact differently with the chiral environment of the CSP, leading to different retention times. These interactions can be a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The mobile phase composition is optimized to maximize these differential interactions.
Comparative Analysis of Chiral Stationary Phases:
| Chiral Stationary Phase | Typical Mobile Phase | Advantages |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Broad applicability, good resolution for many racemates. |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Complementary selectivity to cellulose-based phases. |
| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Polar organic mode (e.g., Methanol/Acetonitrile) | Effective for polar compounds, used for ivabradine intermediates.[3] |
Experimental Protocol: Chiral HPLC Analysis of a Bicyclo[4.2.0]octa-1,3,5-triene Derivative
-
Instrumentation: HPLC system with a UV detector.
-
Column: Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)).
-
Mobile Phase: 0.06% (v/v) diethylamine in methanol/acetonitrile 98/2 (v/v).
-
Flow Rate: 0.45 mL/min.
-
Temperature: 12 °C.
-
Detection: UV at a suitable wavelength.
-
Procedure:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto the column.
-
Record the chromatogram.
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers.[3]
-
Chiral Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC)
Chiral SFC: This technique uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC often provides faster separations and higher efficiency compared to HPLC.[4] It is also considered a "greener" technique due to the reduced use of organic solvents. Polysaccharide-based CSPs are also commonly used in SFC.
Chiral GC: For volatile and thermally stable bicyclo[4.2.0]octa-1,3,5-triene derivatives, chiral GC offers excellent resolution and sensitivity.[5] The stationary phases in chiral GC are often based on cyclodextrin derivatives.
Comparative Overview of Chromatographic Techniques:
Caption: Key features of chiral HPLC, SFC, and GC for enantiomeric analysis.
NMR Spectroscopy with Chiral Derivatizing Agents
Mosher's Acid Analysis: A classic and reliable method involves the use of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[6][7] The chiral alcohol or amine is reacted with both (R)- and (S)-MTPA chloride to form the corresponding diastereomeric esters or amides. By comparing the ¹H or ¹⁹F NMR spectra of these diastereomers, the enantiomeric excess and even the absolute configuration can be determined.[7][8]
Workflow for Mosher's Acid Analysis:
Caption: Workflow for determining enantiomeric excess and absolute configuration using Mosher's acid.
Experimental Protocol: Mosher's Ester Analysis of a Chiral Bicyclic Alcohol
-
Materials: Chiral bicyclic alcohol, (R)- and (S)-Mosher's acid chloride, anhydrous pyridine, anhydrous deuterated solvent (e.g., CDCl₃).
-
Procedure:
-
In two separate NMR tubes, dissolve a small amount of the chiral alcohol in the deuterated solvent.
-
To one tube, add a slight excess of (R)-Mosher's acid chloride and a catalytic amount of pyridine.
-
To the other tube, add a slight excess of (S)-Mosher's acid chloride and a catalytic amount of pyridine.
-
Allow the reactions to proceed to completion.
-
Acquire ¹H NMR spectra for both diastereomeric ester mixtures.
-
Integrate the signals of corresponding protons in the two diastereomers to determine the enantiomeric excess. Compare the chemical shifts to assign the absolute configuration based on the Mosher's model.[7][8]
-
Conclusion
The enantioselective synthesis and analysis of bicyclo[4.2.0]octa-1,3,5-triene derivatives are crucial aspects of modern drug discovery and materials science. While direct asymmetric catalytic methods for this specific scaffold are still developing, powerful strategies from the analogous benzocyclobutene chemistry, such as Pd-catalyzed [2+2] annulations, provide a clear roadmap. Furthermore, enzymatic kinetic resolutions offer a practical and green approach for accessing these chiral building blocks. For analysis, chiral HPLC remains the workhorse, with a variety of polysaccharide-based columns offering excellent resolving power. Chiral SFC and GC present viable, and often faster, alternatives for suitable substrates. Finally, NMR spectroscopy with chiral derivatizing agents like Mosher's acid provides a valuable tool for both quantitative analysis and the determination of absolute stereochemistry. The choice of the optimal synthetic and analytical method will depend on the specific derivative, available resources, and the desired scale and purity of the final product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mosher's acid - Wikipedia [en.wikipedia.org]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthetic Routes of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid
Introduction
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid, a derivative of the strained benzocyclobutene (BCB) core, is a molecule of significant interest to researchers in materials science and drug discovery. The inherent ring strain of the cyclobutene fused to the aromatic ring makes BCB derivatives valuable precursors for a variety of chemical transformations, most notably thermal ring-opening to generate highly reactive o-quinodimethanes. This reactivity has been harnessed in the development of advanced polymers with exceptional thermal and dielectric properties, as well as in the synthesis of complex polycyclic and heterocyclic scaffolds for pharmaceutical applications.
This guide provides a comparative analysis of the primary synthetic pathways to this compound. We will delve into the mechanistic underpinnings of each route, offering detailed experimental protocols and a critical evaluation of their respective advantages and limitations. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting a synthetic strategy tailored to their specific needs.
Route 1: The Grignard Pathway from Benzocyclobutene
This classical and well-documented approach commences with the commercially available starting material, benzocyclobutene. The overall strategy involves the introduction of a functional group handle on the aromatic ring, which is then converted to the desired carboxylic acid.
Workflow Overview
Caption: The Grignard pathway to the target carboxylic acid.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 4-Bromobenzocyclobutene from Benzocyclobutene
This initial step involves the electrophilic aromatic substitution of benzocyclobutene to introduce a bromine atom, which is essential for the subsequent Grignard reaction.
-
Protocol:
-
In a 50 mL three-necked flask, add benzocyclobutene (2.0 g, 20 mmol) and water (12 mL).
-
Cool the mixture in an ice bath and stir in the dark.
-
Slowly add liquid bromine (1.2 mL, 20 mmol) dropwise using a constant pressure dropping funnel.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 4.5 hours in the dark.
-
Upon completion, dilute the reaction mixture with n-hexane (50 mL).
-
Add sodium sulfite (~3 g) and stir until the solution becomes colorless to quench any remaining bromine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to obtain 4-bromobenzocyclobutene as a colorless liquid.[1][2]
-
-
Yield: 67-72%[2]
-
Causality: The use of water as a solvent helps to remove the hydrobromic acid byproduct, which can otherwise lead to side reactions involving the cleavage of the strained cyclobutene ring.[2] Performing the reaction in the dark minimizes radical-initiated side reactions.
Step 2: Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
This step utilizes the newly installed bromine to form a Grignard reagent, which then acts as a nucleophile to attack dimethylformamide (DMF), a one-carbon electrophile, to generate the aldehyde.
-
Protocol:
-
Activate magnesium turnings (6.6 g, 274 mmol) with an iodine crystal in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension in an ice bath and add a solution of 4-bromobenzocyclobutene (25 g, 137 mmol) in anhydrous THF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the Grignard reagent solution in an ice bath and add anhydrous DMF (20 g, 274 mmol) dropwise.
-
Stir the reaction mixture overnight, allowing it to gradually warm to room temperature.
-
Quench the reaction by carefully adding dilute hydrochloric acid.
-
Extract the product with dichloromethane, dry the combined organic layers over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure aldehyde.[2][3]
-
-
Yield: Approximately 90% (for the formylation step)[3]
-
Causality: The use of anhydrous solvents is critical as Grignard reagents are highly reactive towards protic solvents like water. The slow addition of DMF at low temperatures helps to control the exothermicity of the reaction and minimize the formation of ketone byproducts.[3]
Step 3: Oxidation of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde to the Carboxylic Acid
The final step involves the oxidation of the aldehyde functional group to a carboxylic acid. Several methods are effective for this transformation; two common and reliable options are presented below.
-
Method A: Silver (I) Oxide Oxidation (Tollens' Reagent) This is a mild and selective method for oxidizing aldehydes.
-
Protocol:
-
Prepare the silver oxide reagent by mixing a solution of silver nitrate (e.g., 1.7 g in 20 mL water) with a solution of sodium hydroxide (e.g., 0.8 g in 20 mL water).
-
Add the aldehyde (1.32 g, 10 mmol) to the freshly prepared silver oxide suspension.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the formation of a silver mirror or a black precipitate of elemental silver.
-
After the reaction is complete, filter off the silver precipitate.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.[4][5]
-
-
-
Method B: Jones Oxidation This method uses a stronger oxidizing agent and is generally very efficient.
-
Protocol:
-
Dissolve the aldehyde (1.32 g, 10 mmol) in acetone in a flask equipped with a stirrer and cooled in an ice bath.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.[6][7]
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (indicated by a color change to green).
-
Quench the excess oxidant by adding a small amount of isopropanol.
-
Remove the acetone under reduced pressure and extract the aqueous residue with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate, and purify the crude carboxylic acid, if necessary.
-
-
-
Yield: High yields are generally expected for both methods. The silver oxide oxidation of a similar aldehyde, 3-thenaldehyde, proceeds in 95-97% yield.[5]
-
Causality: Silver oxide is a mild oxidant and is highly selective for aldehydes, leaving other functional groups intact.[8] Jones reagent is a much stronger oxidant and will readily convert aldehydes to carboxylic acids; however, it is less selective and may not be suitable for substrates with other sensitive functional groups.[6]
Route 2: Modern Synthetic Approaches - The Promise of Palladium Catalysis
Palladium-catalyzed cross-coupling and C-H activation reactions have revolutionized organic synthesis. While a direct, one-pot palladium-catalyzed carboxylation of benzocyclobutene to the target molecule is not yet well-established in the literature, this approach holds significant potential for a more efficient and atom-economical synthesis.
Conceptual Workflow
Caption: A conceptual palladium-catalyzed route.
Discussion and Mechanistic Insights
The direct carboxylation of aromatic C-H bonds using carbon dioxide is a highly sought-after transformation.[9][10] A plausible catalytic cycle would involve the activation of an aromatic C-H bond of benzocyclobutene by a palladium catalyst, followed by the insertion of CO2 into the resulting palladium-carbon bond, and subsequent reductive elimination to yield the carboxylic acid product.
Recent advancements in palladium catalysis have demonstrated the feasibility of C-H activation on the benzocyclobutene core for the synthesis of various derivatives.[11] For instance, palladium-catalyzed C-H activation of methyl groups on substituted benzocyclobutenes has been successfully employed.[11] While these methods do not directly yield the desired carboxylic acid, they establish the principle that the benzocyclobutene scaffold is amenable to palladium-catalyzed C-H functionalization.
A potential synthetic strategy could involve a Heck-type reaction. The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[12][13] While not a direct carboxylation, variations of this reaction could potentially be adapted to introduce a carboxyl or a precursor group.
Challenges and Future Outlook:
The primary challenge in developing a direct carboxylation route is the relatively low reactivity of both the C-H bonds of benzocyclobutene and carbon dioxide. Overcoming this requires the design of highly active and selective catalyst systems. Furthermore, controlling the regioselectivity of the C-H activation to favor the desired 3-position would be crucial.
Despite these challenges, the development of a direct palladium-catalyzed carboxylation of benzocyclobutene would represent a significant advancement, offering a more streamlined and environmentally benign alternative to the classical Grignard route.
Comparative Analysis
| Feature | Route 1: Grignard Pathway | Route 2: Palladium-Catalyzed C-H Activation (Conceptual) |
| Starting Material | Benzocyclobutene | Benzocyclobutene |
| Number of Steps | 3 (from benzocyclobutene) | Potentially 1 |
| Reagents & Conditions | Stoichiometric bromine, magnesium, DMF, strong oxidants (e.g., CrO3) or silver salts. Requires anhydrous conditions for Grignard step. | Catalytic amounts of palladium, ligands, and a base. Uses CO2 as the carboxyl source. Potentially milder conditions. |
| Yield | Overall yield is good, but multistep nature can lead to product loss. | Potentially high yield in a single step, but requires significant optimization. |
| Scalability | Scalable, but handling of Grignard reagents and strong oxidants can pose challenges on a large scale. | Potentially highly scalable and amenable to flow chemistry. |
| Atom Economy | Lower, due to the use of stoichiometric reagents like bromine and magnesium. | Higher, as it is a catalytic process with CO2 as the C1 source. |
| Environmental Impact | Generates significant waste from stoichiometric reagents and solvents. Use of chromium is a major environmental concern. | More environmentally friendly due to catalysis and the use of a renewable C1 source. |
| Maturity of the Method | Well-established and extensively documented in the literature. | Still in the conceptual/developmental stage for this specific transformation. |
Conclusion
For the synthesis of this compound, the Grignard pathway starting from benzocyclobutene is currently the most reliable and well-documented method. It offers a clear, step-by-step approach with predictable outcomes, making it suitable for laboratory-scale synthesis. However, this route suffers from the drawbacks of being multi-step, having lower atom economy, and utilizing hazardous reagents, particularly in the oxidation step.
The conceptual palladium-catalyzed C-H activation route represents a forward-looking and more sustainable alternative. While it requires further research and development to become a practical method for this specific target molecule, the principles of palladium catalysis suggest that a direct carboxylation of benzocyclobutene is an achievable goal. Success in this area would not only provide a more efficient synthesis of this compound but also contribute to the broader field of C-H functionalization and CO2 utilization in organic synthesis. Researchers are encouraged to explore this promising avenue, as it aligns with the principles of green chemistry and offers the potential for a more elegant and efficient synthetic strategy.
References
- 1. 4-Bromobenzocyclobutene synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Jones Oxidation [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Catalytic Direct Carboxylation | Gunnoe Lab [gunnoelab.virginia.edu]
- 10. mdpi.com [mdpi.com]
- 11. Benzocyclobutene synthesis [organic-chemistry.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid
This document provides a comprehensive, technically grounded guide for the safe and compliant disposal of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid (CAS No. 875-94-5). As a specialized benzocyclobutene derivative, this compound requires meticulous handling not only during its use in research and development but also through its entire lifecycle to final disposal. This guide is designed to provide drug development professionals, researchers, and laboratory personnel with the essential safety and logistical information needed to manage this chemical waste stream responsibly, ensuring personnel safety and environmental compliance.
Hazard Assessment and Chemical Profile
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is an organic compound that presents multiple hazards. Its structure, featuring a strained four-membered ring fused to an aromatic carboxylic acid, dictates its reactivity and toxicological profile.
The primary hazards, as identified in Globally Harmonized System (GHS) classifications provided by suppliers and chemical databases, include irritation and potential harm upon ingestion.[1] The acidic nature of the carboxylic group contributes significantly to its corrosive potential, while the bicyclic aromatic system's metabolic pathways are not extensively characterized, necessitating a cautious approach.
Table 1: Chemical and Safety Data Summary
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | [2] |
| CAS Number | 875-94-5 | [2] |
| Molecular Formula | C₉H₈O₂ | [2] |
| Molecular Weight | 148.16 g/mol | [2] |
| Physical Form | Solid | |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][3] |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| GHS Signal Word | Warning | |
The causality behind these hazards is clear: the carboxylic acid functional group makes the compound corrosive to skin and eyes on contact.[4] If aerosolized as a dust, it can irritate the respiratory tract. The "Harmful if swallowed" classification underscores the need to prevent any accidental ingestion.
The Core Directive: Professional Hazardous Waste Disposal
The single most critical principle for the disposal of this compound is that it must be treated as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[5][6] The Resource Conservation and Recovery Act (RCRA) and associated EPA regulations mandate that chemical waste be tracked from its point of generation to its final disposal.[7][8]
The most trustworthy and self-validating protocol is to collect all waste streams containing this compound for pickup by a licensed professional waste disposal service, which will typically manage its final destruction via high-temperature incineration.[8][9]
Operational Plan: Waste Collection and Storage
A systematic workflow is essential for safely accumulating chemical waste in a laboratory setting. This process begins the moment the chemical is deemed waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure appropriate PPE is worn. This includes:
-
Safety Goggles: To protect eyes from dust or splashes.[6]
-
Nitrile Gloves: To prevent skin contact.[6]
-
Laboratory Coat: To protect skin and clothing.[6]
Step 2: Container Selection and Labeling
-
Compatibility: Use a chemically compatible waste container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof cap.[7] The original container is often a suitable choice if it is intact.[5]
-
Labeling: The container must be labeled clearly and immediately. According to EPA guidelines, the label must include:
Step 3: Segregation and Accumulation
-
Incompatibilities: This compound is an acid. It must be segregated from bases, cyanides, and strong oxidizing agents to prevent violent reactions or the release of toxic gases.[5]
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[5][8] This is a location at or near the point of waste generation and under the control of laboratory personnel. The SAA could be a secondary containment tray within a fume hood or a designated cabinet.[7]
Step 4: Arranging Disposal
Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup. They will manage the process of transferring the waste from the SAA to a central accumulation area and subsequent shipment by a licensed waste carrier.[10]
Below is a logical workflow for the disposal decision-making process.
Caption: Disposal workflow for this compound.
Field-Proven Insight: On-Site Neutralization as a Pre-Treatment
While the final disposal method is incineration via a licensed facility, there are instances where on-site treatment to reduce a hazard characteristic is prudent. For this compound, its primary reactive hazard is its acidity. Neutralization can render the bulk waste less corrosive, making it safer to handle and store prior to pickup.
Crucial Caveat: Neutralization of this compound does not render it non-hazardous. The resulting salt solution must still be collected and disposed of as hazardous chemical waste.[5] This is because the ecotoxicity of the bicyclo[4.2.0]octane moiety is not well understood. Attempting to dispose of the neutralized solution down the drain would be a serious compliance violation.
Protocol: Neutralization of Acidic Waste Solution
This protocol should be performed inside a certified chemical fume hood.
-
Preparation: Prepare a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium carbonate (Na₂CO₃). Prepare an ice bath.
-
Dilution & Cooling: Place the container with the acidic waste solution of this compound into the ice bath. If the solution is concentrated, dilute it slowly with cold water to a concentration of less than 1 M.
-
Slow Addition of Base: While stirring the acidic solution, slowly add the weak base solution dropwise using a pipette or addition funnel. Be prepared for gas (CO₂) evolution. The rate of addition should be controlled to prevent excessive foaming and splashing.
-
pH Monitoring: Periodically check the pH of the solution using a pH meter or pH paper. Continue adding the base until the pH is stable between 6.0 and 8.0.
-
Final Collection: Transfer the final, neutralized solution into a properly labeled hazardous waste container. On the label, list the contents as "Neutralized this compound solution (~[concentration]%) in water" and include the names of all components.
-
Storage: Store this container in your SAA for professional disposal.
Spill Management Protocol
In the event of a small spill, immediate and correct action is critical to prevent exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate the lab and contact your EHS office.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[4]
-
Contain: Wearing appropriate PPE, contain the spill. For a solid, gently cover with an absorbent pad. For a liquid, surround the spill with an inert absorbent material like vermiculite, sand, or commercial spill pillows.[3]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose: Label the container with the spilled chemical's name and "Spill Debris," and manage it as hazardous waste for EHS pickup.[4]
By adhering to this comprehensive guide, laboratory professionals can manage waste streams of this compound with confidence, ensuring a safe working environment and upholding the highest standards of environmental stewardship.
References
- 1. Bicyclo(4.2.0)octa-1,3,5-triene-7-carboxylic acid | C9H8O2 | CID 302324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. danielshealth.com [danielshealth.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. epa.gov [epa.gov]
Navigating the Safe Handling of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic Acid: A Guide to Personal Protective Equipment and Operational Safety
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid, a compound with a unique benzocyclobutene moiety, presents specific handling challenges due to its hazardous properties. This guide provides essential, in-depth information on the requisite personal protective equipment (PPE), operational protocols, and disposal methods to ensure the safety of laboratory personnel. Our commitment is to empower researchers with the knowledge to mitigate risks, fostering a culture of safety and scientific excellence.
Understanding the Hazard Profile
This compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation.
-
Harmful if Swallowed (H302): May be harmful if ingested.
These classifications necessitate a stringent approach to personal protection and handling procedures to prevent accidental exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Hand Protection | Double-gloving with an inner nitrile glove and an outer, thicker chemical-resistant glove (e.g., butyl rubber or neoprene). | The carboxylic acid functionality and the aromatic nature of the compound warrant robust hand protection. While nitrile gloves offer good splash resistance against many weak acids, they may have limited resistance to prolonged contact with aromatic compounds.[1] Double-gloving provides an extra layer of security. Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contamination is suspected. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing. | The serious eye irritation hazard (H319) demands comprehensive eye protection. A face shield protects the entire face from splashes and airborne particles. |
| Body Protection | A chemical-resistant laboratory coat, fully fastened. For tasks with a higher risk of splashes, a chemically impervious apron should be worn over the lab coat. | Standard lab coats may not offer sufficient protection against chemical splashes. A chemical-resistant coat or apron will prevent the compound from soaking through to your personal clothing and skin. |
| Respiratory Protection | All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is mandatory.[2] | The respiratory irritation hazard (H335) makes it crucial to control the inhalation of airborne particles. A fume hood is the primary engineering control. In its absence, respiratory protection is essential. |
| Foot Protection | Fully enclosed, chemical-resistant footwear. | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is critical to minimizing the risk of exposure. The following protocol should be adopted for all procedures involving this compound.
Pre-Handling Checklist:
-
Designated Area: All work with this compound must be conducted in a designated area, clearly marked with appropriate hazard signs.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, glassware, and pre-labeled waste containers, before bringing the chemical into the work area.
-
PPE Donning: Put on all required PPE as detailed in the table above.
Weighing and Transfer:
-
Perform all weighing and transfer operations within the chemical fume hood.
-
Use a disposable weighing boat or paper to avoid contaminating the balance.
-
Handle the solid with care to minimize dust generation.
-
Close the primary container immediately after dispensing the required amount.
Post-Handling Procedures:
-
Decontamination: Thoroughly clean all surfaces and equipment that may have come into contact with the chemical.
-
PPE Doffing: Remove PPE in the correct order to prevent cross-contamination: outer gloves, apron, inner gloves, face shield, goggles, and finally, the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Response:
In the event of a spill, the primary objective is to contain and clean it up safely.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the size and nature of the spill. For small spills of the solid, proceed with cleanup only if you are trained and have the appropriate spill kit. For large spills, or if you are unsure, evacuate the laboratory and contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE as described above.
-
Contain the Spill: For a solid spill, carefully cover it with a damp paper towel to prevent the powder from becoming airborne.[3]
-
Neutralize and Absorb: For acidic powders, a neutralizer such as sodium bicarbonate can be gently applied.[4] Once neutralized, use an absorbent material like vermiculite or a commercial spill pillow to collect the residue.[4]
-
Collect and Dispose: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution, followed by soap and water.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste contaminated with the compound (e.g., gloves, weighing paper, absorbent materials) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).
-
Thermal Decomposition and Incineration: The benzocyclobutene moiety can undergo a ring-opening reaction upon heating.[5] This reactivity should be considered in the disposal method. Incineration is a common and effective method for the disposal of organic compounds.[6] The compound, being composed of carbon, hydrogen, and oxygen, is expected to have a heating value suitable for incineration.[7] However, all disposal must be carried out in accordance with local, state, and federal regulations through a licensed hazardous waste disposal company.
-
Incompatible Materials: Avoid mixing this waste with strong oxidizing agents.
Visualizing the Safety Workflow
The following diagram illustrates the key decision points and actions for safely handling this compound.
Caption: A flowchart outlining the essential steps for the safe handling of this compound.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bicyclo[4.2.0]octa-1,3,5-triene-2-carboxylic acid](https://www.bldpharm.com/images/1708-58-3.png)
